molecular formula C12H12N2O3 B1596675 3-(3-Methoxyquinoxalin-2-yl)propanoic acid CAS No. 727682-53-3

3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Cat. No.: B1596675
CAS No.: 727682-53-3
M. Wt: 232.23 g/mol
InChI Key: CTIQZKAWWUSNIN-UHFFFAOYSA-N
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Description

3-(3-Methoxyquinoxalin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methoxyquinoxalin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-12-10(6-7-11(15)16)13-8-4-2-3-5-9(8)14-12/h2-5H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIQZKAWWUSNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364073
Record name 3-(3-methoxyquinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

727682-53-3
Record name 3-(3-methoxyquinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise determination of the molecular structure of novel quinoxaline derivatives is a critical step in drug discovery and development, ensuring that biological activity is correctly attributed to the intended molecule. This in-depth guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, a representative substituted quinoxaline. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical basis and practical protocols for a systematic and self-validating analytical approach.

Introduction

Quinoxaline derivatives exhibit a wide range of biological activities, making them a focal point for the synthesis of new chemical entities.[1][2] The synthesis of 2,3-disubstituted quinoxalines is often achieved through the condensation of o-phenylenediamines with α-dicarbonyl compounds or via nucleophilic substitution on a pre-formed quinoxaline core.[1][2][3] Regardless of the synthetic route, rigorous structural confirmation is paramount. This guide outlines a logical progression of analytical techniques, beginning with foundational methods and advancing to sophisticated spectroscopic analyses to definitively establish the molecular architecture of the target compound, this compound.

The overall analytical strategy is designed to be a self-validating system, where data from each technique corroborates the others, leading to an irrefutable structural assignment.

G cluster_0 Initial Characterization cluster_1 Molecular Formula & Fragmentation cluster_2 Connectivity & 3D Structure Sample Sample Elemental_Analysis Elemental Analysis (CHN) Sample->Elemental_Analysis Confirm Empirical Formula IR_Spectroscopy Infrared (IR) Spectroscopy Sample->IR_Spectroscopy Identify Functional Groups HRMS High-Resolution Mass Spectrometry (HRMS) Elemental_Analysis->HRMS Corroborate Formula IR_Spectroscopy->HRMS Proceed to Mass Analysis MS_MS Tandem MS (MS/MS) HRMS->MS_MS Fragment for Substructure Analysis NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS_MS->NMR_1D Guide NMR Interpretation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Atom Connectivity XRay Single-Crystal X-ray Crystallography NMR_2D->XRay Ultimate Confirmation (if needed) Final_Structure Structure Confirmed NMR_2D->Final_Structure XRay->Final_Structure

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Confirming the Building Blocks

Before proceeding to complex spectroscopic methods, foundational analyses provide essential preliminary data regarding the compound's purity, empirical formula, and the presence of key functional groups.

Elemental Analysis (CHN)

Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen. This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound. This serves as a fundamental check against the proposed molecular formula.

Expected Results for C₁₂H₁₂N₂O₃:

  • Carbon (C): 62.06%

  • Hydrogen (H): 5.21%

  • Nitrogen (N): 12.06%

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[4][5] For the target molecule, we expect to identify the carboxylic acid and aromatic functionalities.

Key Expected Absorptions:

Wavenumber (cm⁻¹) Bond Vibration Functional Group Interpretation
3300-2500 (very broad) O-H stretch Carboxylic Acid The extreme broadness is due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers.[6][7][8]
~3050 (sharp, weak) C-H stretch Aromatic Indicates C-H bonds on the quinoxaline ring.[9]
~2950 (sharp, medium) C-H stretch Aliphatic Corresponds to the propanoic acid side chain's CH₂ groups.[9]
1725-1700 (strong, sharp) C=O stretch Carboxylic Acid A strong, characteristic absorption for the carbonyl group.[6][7]
1600-1450 (multiple) C=C / C=N stretch Aromatic/Heterocycle Vibrations from the quinoxaline ring system.

| ~1250 (strong) | C-O stretch | Carboxylic Acid / Aryl Ether | A combination of the C-O single bond stretches from the acid and the methoxy group.[7] |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Perform an automatic baseline correction and ATR correction using the instrument software.

Molecular Formula and Fragmentation Analysis via Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound.[10][11] High-resolution mass spectrometry (HRMS), in particular, provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[12][13][14]

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental composition, distinguishing the target molecule from other potential isomers or compounds with the same nominal mass.

Expected Results for C₁₂H₁₂N₂O₃:

  • Molecular Formula: C₁₂H₁₂N₂O₃

  • Exact Mass: 232.0848 g/mol

  • Observed Ion (Positive ESI): [M+H]⁺

  • Expected m/z: 233.0921

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).

  • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Use a known reference standard for internal or external mass calibration to ensure high mass accuracy (typically <5 ppm).

  • Process the data using the instrument's software to identify the monoisotopic peak for the [M+H]⁺ ion and use the formula calculator to confirm the elemental composition based on the accurate mass.[12]

Tandem Mass Spectrometry (MS/MS) Fragmentation

Rationale: MS/MS involves isolating the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule, offering crucial information about its substructures.[15] This helps to piece together the molecular puzzle, corroborating the connectivity determined by NMR.[16][17]

Predicted Key Fragmentation Pathways:

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure/Identity
233.09 188.06 45.03 (COOH) Loss of the carboxylic acid group via cleavage of the C-C bond alpha to the ring.
233.09 215.08 18.01 (H₂O) Loss of water from the carboxylic acid group.
233.09 202.08 31.01 (CH₃O) Loss of the methoxy radical.

| 188.06 | 157.05 | 31.01 (CH₃O) | Subsequent loss of the methoxy radical from the m/z 188 fragment. |

Definitive Structural Connectivity via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[18][19][20] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to map out the complete carbon skeleton and the placement of all protons.[21]

1D NMR: ¹H and ¹³C Spectra

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of unique carbon atoms and their electronic environment.

Predicted ¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.3 br s 1H H -OOC Acidic proton, broad signal, exchanges with D₂O.
8.0-7.7 m 4H Ar-H Protons on the quinoxaline benzene ring.
4.05 s 3H O-CH Singlet for the methoxy group protons.
3.15 t 2H Ar-CH Triplet, adjacent to another CH₂ group.

| 2.80 | t | 2H | CH₂-COOH | Triplet, coupled to the adjacent CH₂ group. |

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment Rationale
~173.5 C =O Carboxylic acid carbonyl carbon.
~158.2 C 3-OCH₃ Quaternary quinoxaline carbon attached to the methoxy group.
~154.5 C 2-CH₂ Quaternary quinoxaline carbon attached to the propanoic acid side chain.
~141.0, ~140.5 C 4a, C 8a Quaternary carbons at the quinoxaline ring junction.
~131.0, ~130.0, ~129.5, ~129.0 Ar-C H Aromatic carbons with attached protons.
~54.0 O-C H₃ Methoxy carbon.
~33.5 Ar-C H₂ Aliphatic carbon alpha to the quinoxaline ring.

| ~30.0 | C H₂-COOH | Aliphatic carbon beta to the quinoxaline ring. |

2D NMR: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments reveal correlations between nuclei, which is essential for assembling the molecular fragments identified in 1D NMR.

  • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[22][23]

  • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[22][23]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is the key experiment for connecting quaternary carbons and isolated spin systems.[21][22][23][24]

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6][7] The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed examination of the core physicochemical properties of a specific quinoxaline derivative, 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, offering insights for its potential development as a therapeutic agent.

Core Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems and guiding its development into a viable drug candidate.

Chemical Identity
  • IUPAC Name: this compound[8]

  • CAS Number: 727682-53-3[8]

  • Molecular Formula: C₁₂H₁₂N₂O₃[8]

  • Canonical SMILES: COC1=NC2=CC=CC=C2N=C1CCC(=O)O[8]

  • InChI Key: CTIQZKAWWUSNIN-UHFFFAOYSA-N[8]

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 232.23 g/mol PubChem[8]
Melting Point Not available (A related compound, 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, has a melting point of 262-262.5 °C)Benchchem[9]
Boiling Point Not available (Predicted)
Aqueous Solubility >34.8 µg/mL (at pH 7.4)PubChem[8]
pKa (acidic) Not available (Predicted)
logP 1.3 (Computed)PubChem[8]

Experimental Determination of Physicochemical Properties

The following section outlines standard, field-proven methodologies for the experimental determination of key physicochemical parameters.

Aqueous Solubility

The solubility of a compound is a critical factor influencing its bioavailability. The shake-flask method is a widely accepted technique for determining aqueous solubility.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a phosphate buffer solution (pH 7.4).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess compound to buffer (pH 7.4) equil1 Agitate at constant temperature (24-48h) prep1->equil1 Seal vial sep1 Centrifuge or let stand equil1->sep1 Allow to settle sep2 Filter supernatant sep1->sep2 Collect clear solution quant1 Dilute aliquot sep2->quant1 Prepare for analysis quant2 Analyze by HPLC-UV quant1->quant2 Determine concentration G cluster_prep Preparation cluster_setup Setup cluster_titration Titration cluster_analysis Analysis prep1 Dissolve compound in co-solvent with KCl setup1 Place in thermostatted vessel with pH electrode prep1->setup1 Transfer to vessel titr1 Add increments of standardized NaOH setup1->titr1 Start titration titr2 Record pH after each addition titr1->titr2 Equilibrate titr2->titr1 Next increment an1 Plot pH vs. Volume of NaOH titr2->an1 Generate data points an2 Determine pKa from inflection point an1->an2 Analyze curve G cluster_prep Preparation cluster_part Partitioning cluster_equil Equilibration cluster_quant Quantification & Calculation prep1 Pre-saturate n-octanol and buffer part1 Dissolve compound in aqueous phase prep1->part1 Prepare phases part2 Add pre-saturated n-octanol part1->part2 Create biphasic system equil1 Shake to allow partitioning part2->equil1 Start equilibration quant1 Centrifuge and separate phases equil1->quant1 End agitation quant2 Measure concentration in each phase via HPLC quant1->quant2 Sample each phase quant3 Calculate logP quant2->quant3 log([octanol]/[aqueous])

References

An In-depth Technical Guide to the Biological Activity of Quinoxaline Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of quinoxaline propanoic acid derivatives. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, biological evaluation, and mechanism of action of this promising class of compounds. This document moves beyond a simple recitation of facts to provide field-proven insights and a causal understanding of experimental choices, ensuring a self-validating and authoritative resource.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of nitrogen atoms facilitate interactions with a variety of biological targets through hydrogen bonding, pi-pi stacking, and coordination complexes.[3] This versatility has led to the development of quinoxaline derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]

The incorporation of a propanoic acid moiety to the quinoxaline core introduces a flexible acidic side chain, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This side chain can participate in additional hydrogen bonding interactions, modulate solubility, and alter the overall shape of the molecule, thereby fine-tuning its binding affinity and selectivity for specific biological targets. This guide will delve into the specifics of these interactions and activities.

Synthesis of Quinoxaline Propanoic Acid Derivatives: A Generalized Approach

The synthesis of quinoxaline propanoic acid derivatives typically involves the condensation of an o-phenylenediamine with a keto-acid or a related dicarbonyl compound.[4] A common precursor is 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl) propionic acid, which can be synthesized via a microwave-assisted reaction between a substituted aromatic diamine and α-ketoglutaric acid.[4] This intermediate can then be further modified to generate a variety of derivatives.

Experimental Protocol: Synthesis of 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid

Objective: To synthesize the key intermediate, 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid.

Materials:

  • Substituted o-phenylenediamine

  • α-Ketoglutaric acid (2-oxopentanedioic acid)

  • Solvent (e.g., ethanol, acetic acid)

  • Microwave reactor

  • Standard laboratory glassware for reaction, work-up, and purification

  • Analytical equipment for characterization (NMR, IR, Mass Spectrometry)

Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel, dissolve the substituted o-phenylenediamine (1 equivalent) and α-ketoglutaric acid (1 equivalent) in a suitable solvent.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature and time. These parameters should be optimized for the specific substrates being used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid using spectroscopic techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Microwave-assisted synthesis: This method is often chosen to reduce reaction times and improve yields compared to conventional heating methods.[5]

  • Choice of Solvent: The solvent is selected based on the solubility of the reactants and its ability to absorb microwave energy efficiently.

  • Purification Method: The choice between recrystallization and column chromatography depends on the purity of the crude product and the nature of the impurities.

Anticancer Activity of Quinoxaline Propanoic Acid Derivatives

Quinoxaline derivatives are well-documented for their potent anticancer activities, and the addition of a propanoic acid side chain has led to the discovery of highly active compounds.[3][7][8]

Mechanism of Action

The anticancer mechanism of quinoxaline propanoic acid derivatives is often multifaceted and can involve:

  • Enzyme Inhibition: A prominent example is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[9][10] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit the signaling cascade that leads to the formation of new blood vessels, thereby starving the tumor of essential nutrients.

  • Induction of Apoptosis: Many quinoxaline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[9][10] This can be achieved through the modulation of various apoptotic pathways, including the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[10]

  • Cell Cycle Arrest: These compounds can also interfere with the normal progression of the cell cycle, leading to arrest at specific phases, such as G2/M.[9][10] This prevents cancer cells from dividing and proliferating.

Diagram: Proposed Anticancer Mechanism of Action

anticancer_mechanism QPAD Quinoxaline Propanoic Acid Derivative VEGFR2 VEGFR-2 QPAD->VEGFR2 Inhibition Apoptosis Induction of Apoptosis QPAD->Apoptosis CellCycle Cell Cycle Arrest (G2/M) QPAD->CellCycle Angiogenesis Angiogenesis VEGFR2->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth CancerCell Cancer Cell Apoptosis->CancerCell Death CellCycle->CancerCell Inhibition of Proliferation

Caption: Proposed anticancer mechanisms of quinoxaline propanoic acid derivatives.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline propanoic acid derivatives is highly dependent on their structural features. Key SAR insights include:

  • Substitution on the Quinoxaline Ring: The presence and position of substituents on the quinoxaline core can significantly impact activity. For instance, the antitumor agent 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) highlights the importance of a chloro substituent at the 7-position.[7]

  • Nature of the Linker: The connection between the quinoxaline core and the propanoic acid moiety can influence the molecule's conformation and binding affinity.

  • Modifications of the Propanoic Acid Chain: Esterification or amidation of the carboxylic acid can modulate the compound's lipophilicity and cell permeability, thereby affecting its biological activity.[8]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoxaline propanoic acid derivatives and related compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
XK469 -Broadly active antitumor agent[7]
Compound 11e HepG-2 (Liver)2.1[9][10]
MCF-7 (Breast)3.4[9][10]
Compound 11g HepG-2 (Liver)9.8[9][10]
MCF-7 (Breast)7.5[9][10]
Compound 12e HepG-2 (Liver)5.3[9][10]
MCF-7 (Breast)6.1[9][10]
Compound 12g HepG-2 (Liver)4.2[9][10]
MCF-7 (Breast)5.8[9][10]
N-Alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides HCT-116 (Colon)1.9[8]
MCF-7 (Breast)2.3[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of quinoxaline propanoic acid derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinoxaline propanoic acid derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline propanoic acid derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity of Quinoxaline Propanoic Acid Derivatives

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents.[6][11][12][13][14] While specific data on propanoic acid derivatives is more limited, the general principles of their antimicrobial action can be inferred.

Mechanism of Action

The antimicrobial activity of quinoxaline derivatives is believed to stem from their ability to:

  • Inhibit DNA Gyrase: This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.

  • Intercalate with DNA: The planar quinoxaline ring can insert itself between the base pairs of DNA, disrupting its normal function.

  • Generate Reactive Oxygen Species (ROS): Some quinoxaline derivatives can induce oxidative stress in microbial cells, leading to damage of cellular components and ultimately cell death.

Diagram: Antimicrobial Evaluation Workflow

antimicrobial_workflow Start Synthesized Quinoxaline Propanoic Acid Derivatives Screening Primary Screening (e.g., Disc Diffusion Assay) Start->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC MBC Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC Mechanism Mechanism of Action Studies (e.g., DNA Gyrase Assay) MBC->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A typical workflow for evaluating the antimicrobial activity of novel compounds.

Quantitative Data: Antimicrobial Activity

Anti-inflammatory Activity of Quinoxaline Propanoic Acid Derivatives

Quinoxaline derivatives have also been investigated for their anti-inflammatory properties.[5][15]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators, such as:

  • Lipoxygenase (LOX): Inhibition of this enzyme can reduce the production of leukotrienes, which are potent inflammatory mediators.[5]

  • Cyclooxygenase (COX): Inhibition of COX enzymes can decrease the synthesis of prostaglandins, which are involved in pain and inflammation.

One study reported that a novel quinoxaline derivative showed a significant in vivo anti-inflammatory effect (41% inhibition) in a carrageenan-induced edema model, which was comparable to the standard drug indomethacin (47% inhibition).[5] Another study on quinoline-related carboxylic acid derivatives, which share structural similarities, also demonstrated appreciable anti-inflammatory activities.[16][17]

Conclusion and Future Directions

Quinoxaline propanoic acid derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on:

  • Synthesis of novel derivatives: To expand the chemical space and improve the potency and selectivity of these compounds.

  • In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways involved in their biological activities.

  • In vivo studies: To evaluate the efficacy and safety of the most promising candidates in preclinical animal models.

  • Structure-based drug design: To rationally design next-generation quinoxaline propanoic acid derivatives with optimized pharmacological profiles.

The continued exploration of this chemical scaffold holds significant promise for the development of new and effective therapeutic agents to address a variety of human diseases.

References

Elucidating the Potential Mechanism of Action for 3-(3-Methoxyquinoxalin-2-yl)propanoic acid: An Investigative Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The elucidation of a novel compound's mechanism of action (MoA) is a foundational challenge in drug discovery and chemical biology.[1][2] This guide addresses the specific case of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, a molecule for which the MoA is not publicly established.[3] Rather than presenting a known pathway, this document provides a comprehensive, scientifically rigorous framework for its discovery. We outline a multi-tiered investigative strategy, beginning with an analysis of its core chemical scaffold, proceeding to computational target prediction, and culminating in a detailed experimental workflow. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to systematically uncover the biological targets and pathways modulated by this and other novel chemical entities.

Introduction: The Challenge of the Unknown

This compound is a distinct chemical entity whose specific biological function and mechanism of action (MoA) remain uncharacterized in peer-reviewed literature.[3] The process of identifying the precise biochemical interaction through which a compound produces its pharmacological effect is critical for rational drug development, enabling the optimization of efficacy and the anticipation of potential side effects.[4] This guide provides the strategic and tactical framework necessary to move this compound from a structural entity to a tool with a well-defined biological purpose.

Part 1: Structural Scaffolding and Class-Based Hypothesis Generation

The chemical structure of a compound provides the initial clues to its potential biological activity. The molecule is built upon a quinoxaline core, a privileged scaffold in medicinal chemistry.

The Quinoxaline Core: A Hub of Biological Activity

Quinoxaline, a fused bicyclic system of benzene and pyrazine rings, is the structural foundation for numerous compounds with a vast array of pharmacological activities.[5] Derivatives of this scaffold have been successfully developed as antibacterial, antifungal, antiviral, anti-inflammatory, and notably, anticancer agents.[6][7][8][9][10] Several quinoxaline-based drugs are used clinically, including the anticancer kinase inhibitor Erdafitinib and antiviral agents like Glecaprevir.[6]

The prevalence of quinoxalines as kinase inhibitors is particularly noteworthy.[7][11][12] Kinases are crucial nodes in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The planar, aromatic nature of the quinoxaline ring is well-suited to occupy the adenine-binding pocket of many kinases. This strong precedent allows for the formulation of our first primary hypothesis.

Hypothesis 1: The compound acts as a protein kinase inhibitor, interfering with cellular signaling pathways.

Part 2: In Silico Target Prediction – A Data-Driven Starting Point

Before embarking on resource-intensive wet-lab experiments, computational (in silico) methods can generate valuable, testable hypotheses.[13][14] These approaches leverage vast databases of known drug-target interactions to predict the most probable biological targets for a novel molecule based on its structural and chemical similarity to known ligands.[15][16]

Recommended In Silico Workflow
  • Ligand-Based Target Prediction: Utilize web servers like SwissTargetPrediction, PharmMapper, or similar platforms.[15][17] These tools compare the 2D and 3D features of this compound against a library of thousands of bioactive compounds with known targets.[17] The output is a ranked list of potential protein targets, providing a focused set of initial hypotheses.

  • Molecular Docking: Once a high-probability target class (e.g., a specific kinase family) is identified, molecular docking studies can be performed. This involves computationally modeling the interaction between the compound and the three-dimensional structure of the putative target protein. This can predict the binding mode and estimate binding affinity, further strengthening the hypothesis.

The results from these computational analyses can refine our initial broad hypothesis into more specific ones.

Hypothesis 2 (Refined): The compound selectively targets kinases within the Tyrosine Kinase or PI3K families, based on common quinoxaline activity profiles.[12]

Hypothesis 3 (Alternative): The compound interacts with a non-kinase target, such as a dehydrogenase or a protease, as predicted by in silico screening.

Part 3: An Integrated Experimental Workflow for MoA Elucidation

The following section details a systematic, multi-tiered approach to experimentally validate or refute the generated hypotheses and uncover the compound's MoA.

Tier 1: Phenotypic Screening - Defining the Biological Effect

The first step is to understand the compound's effect on a biological system without a preconceived target bias.

Experiment 1A: Broad-Spectrum Cell Proliferation Assay

  • Objective: To identify if the compound has cytotoxic or cytostatic effects and to determine the sensitive cell lines.

  • Protocol:

    • Cell Panel: Screen the compound against a diverse panel of cancer cell lines (e.g., the NCI-60 panel).

    • Assay: Utilize a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

    • Dose-Response: Test the compound across a wide range of concentrations (e.g., 1 nM to 100 µM) for 48-72 hours.

    • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A potent and differential response across the panel can provide clues to the underlying mechanism.[11]

ParameterDescriptionExample Value
Cell Line PanelNCI-60 or similar diverse cancer cell line panelK-562, HeLa, MCF-7
Concentration RangeLogarithmic dilution series1 nM - 100 µM
Incubation TimeDuration of compound exposure72 hours
ReadoutLuminescence (ATP levels) or Absorbance (formazan)Relative Luminescence Units (RLU)
Key MetricGI50 / IC5050 nM in K-562 cells
Tier 2: Target Identification – Finding the Binding Partner(s)

If a consistent and potent phenotypic effect is observed, the next stage is to identify the direct molecular target(s) of the compound. Chemoproteomics is a powerful, unbiased approach for this purpose.[18][19][20]

Experiment 2A: Affinity-Based Chemoproteomics

  • Objective: To isolate and identify proteins from a complex cell lysate that directly bind to the compound.[21][22]

  • Workflow:

    • Probe Synthesis: Synthesize an analogue of the compound with a linker and a reactive group (e.g., an alkyne tag) for attachment to a solid support.

    • Immobilization: Covalently attach the probe to agarose or magnetic beads.

    • Affinity Pulldown: Incubate the beads with a total cell lysate from a sensitive cell line. Target proteins will bind to the immobilized compound.

    • Washing & Elution: Wash away non-specific binders. Elute the specifically bound proteins.

    • Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Validation: A parallel experiment including an excess of the free (non-immobilized) compound should be run. True targets will show reduced binding to the beads in the presence of the free competitor.[19]

cluster_workflow Chemoproteomics Workflow for Target ID start Synthesize Alkyne-Tagged Compound Probe beads Immobilize Probe on Affinity Beads start->beads lysate Incubate Beads with Cell Lysate beads->lysate wash Wash Non-Specific Proteins lysate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Protein ID elute->ms end Candidate Target List ms->end

Caption: High-level workflow for affinity-based target identification.

Tier 3: Target Validation and Mechanistic Characterization

Once putative targets are identified, they must be validated. This involves confirming direct, specific binding and characterizing the functional consequences of that interaction.

Experiment 3A: Direct Binding Confirmation (Biophysical)

  • Objective: To quantitatively measure the binding affinity between the compound and a purified recombinant target protein.

  • Recommended Method: Isothermal Titration Calorimetry (ITC)

    • Principle: ITC directly measures the heat released or absorbed when a compound binds to its target, providing a complete thermodynamic profile of the interaction in a single experiment.[23][24][25]

    • Protocol:

      • Place the purified recombinant target protein in the ITC sample cell.

      • Load the compound into the titration syringe.

      • Perform a series of small injections of the compound into the protein solution.

      • Measure the heat change after each injection.

      • Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[26][27]

Experiment 3B: Cellular Target Engagement

  • Objective: To confirm that the compound binds to its target within the complex environment of a living cell.

  • Recommended Method: Cellular Thermal Shift Assay (CETSA®)

    • Principle: Ligand binding stabilizes a target protein against heat-induced denaturation.[28][29][30] This change in thermal stability is a direct proxy for target engagement.[31][32]

    • Protocol:

      • Treat intact cells with the compound or a vehicle control.

      • Heat aliquots of the treated cells across a range of temperatures.

      • Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

      • Quantify the amount of soluble target protein remaining at each temperature using Western Blot or Mass Spectrometry.

      • Result: A positive result is a shift in the melting curve to a higher temperature in the compound-treated cells compared to the control, confirming engagement.[30][32]

cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Target Kinase (e.g., SRC) Receptor->Kinase1 Activates Compound 3-(3-Methoxyquinoxalin -2-yl)propanoic acid Compound->Kinase1 INHIBITS Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical signaling cascade for MoA characterization.

Experiment 3C: Functional Consequence Analysis

  • Objective: To measure the effect of target engagement on downstream cellular signaling.

  • Protocol (assuming a kinase target):

    • Treat sensitive cells with the compound at various concentrations and time points.

    • Prepare cell lysates.

    • Use Western Blotting to analyze the phosphorylation status of known downstream substrates of the target kinase.

    • A decrease in the phosphorylation of a substrate protein following compound treatment provides functional evidence of target inhibition.

Part 4: Data Synthesis and Model Refinement

The final step is to integrate the data from all tiers of the investigation to build a cohesive model for the compound's mechanism of action.

  • Phenotypic Data: Establishes the cellular consequence (e.g., anti-proliferative activity).

  • Target ID Data: Unambiguously identifies the direct binding partner(s).

  • Biophysical & Cellular Engagement Data: Confirms direct binding and quantifies the interaction in a cellular context.

  • Functional Data: Connects the direct binding event to the observed cellular phenotype.

A successful investigation will demonstrate a clear line from the compound's direct binding to a specific target, through the modulation of its downstream pathway, to the ultimate cellular effect. This comprehensive understanding is the cornerstone of advancing a novel compound in any research or drug development pipeline.

References

The Enigmatic Origins of 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid: A Technical Review of a Molecule in the Shadows

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

A Legacy of Discovery: The Quinoxaline Scaffold

The story of quinoxaline chemistry begins in the late 19th century, with the pioneering work of chemists like Körner and Hinsberg.[1][2] Their foundational discovery involved the condensation reaction of o-phenylenediamines with 1,2-dicarbonyl compounds, a robust and versatile method that opened the door to a vast new class of nitrogen-containing heterocyclic compounds.[1][2][3] This fundamental reaction remains a cornerstone of quinoxaline synthesis to this day, albeit with numerous refinements and variations developed over the subsequent decades.[4]

Quinoxaline derivatives quickly garnered significant interest due to their diverse and potent biological activities.[5][6][7][8] The quinoxaline scaffold is a key feature in a range of pharmacologically active agents, exhibiting properties that include anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[5][6][7][8] This broad therapeutic potential has cemented the quinoxaline core as a "privileged scaffold" in medicinal chemistry, a molecular framework that is predisposed to interacting with biological targets.

The Probable Genesis: A Hypothetical Retrosynthesis

In the absence of direct evidence for the discovery of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, we can infer its likely synthetic origins based on established methodologies for constructing functionalized quinoxalines. The structure suggests a multi-step synthesis, likely commencing with the formation of a quinoxaline core, followed by functional group manipulations.

A plausible synthetic pathway would likely involve the condensation of o-phenylenediamine with a suitably substituted 1,2-dicarbonyl compound. The presence of the propanoic acid side chain and the methoxy group dictates the specific nature of the required precursors.

Hypothesized Synthetic Workflow

G cluster_0 Core Quinoxaline Formation cluster_1 Functional Group Interconversion A o-Phenylenediamine C Cyclocondensation A->C B α-Keto Ester with Propanoic Acid Moiety B->C D Intermediate Quinoxalinone C->D E Chlorination D->E e.g., POCl3 F 2-Chloro-3-(quinoxalin-2-yl)propanoic acid derivative E->F G Methoxylation F->G Sodium Methoxide H This compound G->H Final Product

Caption: A plausible synthetic pathway to this compound.

A Field in Constant Evolution: Modern Synthetic Approaches

While the classical condensation method remains relevant, the synthesis of quinoxalines has been significantly advanced through the development of more efficient and environmentally benign protocols.[4] Modern approaches often utilize transition-metal-free catalysis, microwave-assisted reactions, and one-pot procedures to improve yields, reduce reaction times, and minimize waste.[1][4] These innovations have expanded the accessibility and diversity of the quinoxaline library, enabling the synthesis of increasingly complex and tailored derivatives for drug discovery and materials science.

The Unwritten Chapter: Potential Applications and Future Directions

The intended application of this compound at the time of its initial synthesis remains a matter of speculation. The presence of a carboxylic acid group suggests its potential use as a building block in further synthetic transformations, perhaps for the creation of amides, esters, or other derivatives for biological screening. The quinoxaline-2-carboxylic acid moiety, in particular, has been investigated for its antimycobacterial properties.[9][10]

The discovery of novel quinoxaline derivatives continues to be a vibrant area of research.[6][11] The exploration of their therapeutic potential, particularly in oncology, is a major focus.[5][12] While the history of this compound is currently a void in the scientific record, its existence points to the ongoing efforts to explore the chemical space around the quinoxaline scaffold. Future research may yet uncover the story of this enigmatic molecule and its place within the broader landscape of medicinal chemistry.

References

An In-depth Technical Guide to 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid and its Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. This technical guide provides an in-depth exploration of 3-(3-methoxyquinoxalin-2-yl)propanoic acid, a representative member of this class, and its structural analogs. While specific data on the title compound is limited, this document leverages the extensive body of research on analogous quinoxaline derivatives to present a comprehensive resource for researchers. We will delve into a proposed synthetic pathway for this compound, detail robust protocols for evaluating its potential anticancer activity, and analyze the critical structure-activity relationships (SAR) that govern the efficacy of this compound class. This guide is designed to be a practical and authoritative resource, empowering researchers to design, synthesize, and evaluate novel quinoxaline-based therapeutic agents.

The Quinoxaline Scaffold: A Cornerstone in Medicinal Chemistry

Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, are of significant interest in drug discovery.[1][2] Their planar structure and ability to participate in various non-covalent interactions allow them to bind to a wide range of biological targets, including enzymes and receptors.[3] Consequently, quinoxaline derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][4][5] The amenability of the quinoxaline core to chemical modification at various positions provides a versatile platform for the synthesis of diverse compound libraries, facilitating the optimization of therapeutic properties.[4]

Synthesis of this compound: A Proposed Pathway

Diagram of the Proposed Synthetic Workflow

Synthetic Pathway Proposed Synthesis of this compound A o-Phenylenediamine C Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate A->C Condensation B Diethyl 2-oxosuccinate B->C Condensation D Ethyl 3-(3-chloroquinoxalin-2-yl)propanoate C->D Chlorination (e.g., POCl3) E Ethyl 3-(3-methoxyquinoxalin-2-yl)propanoate D->E Methoxylation (e.g., NaOMe/MeOH) F This compound E->F Hydrolysis (e.g., NaOH, H2O)

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

This initial step involves the condensation of an o-phenylenediamine with a suitable keto-ester.

  • Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) in ethanol, add diethyl 2-oxosuccinate (1.05 eq).

  • Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.

Step 2: Synthesis of Ethyl 3-(3-chloroquinoxalin-2-yl)propanoate

The hydroxyl group of the quinoxalinone is converted to a chloro group, a key intermediate for introducing the methoxy group.

  • Reaction Setup: Suspend ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction Conditions: Heat the mixture at reflux for 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid is filtered, washed with cold water, and dried. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 3-(3-methoxyquinoxalin-2-yl)propanoate

A nucleophilic substitution reaction is employed to introduce the methoxy group.

  • Reaction Setup: Dissolve ethyl 3-(3-chloroquinoxalin-2-yl)propanoate (1.0 eq) in dry methanol.

  • Reaction Conditions: Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature. Stir the reaction mixture for 1-2 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product can be purified by column chromatography.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Reaction Setup: Dissolve ethyl 3-(3-methoxyquinoxalin-2-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Reaction Conditions: Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

  • Work-up and Purification: After the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the product. The solid is then filtered, washed with water, and dried to afford this compound.

Biological Evaluation: A Framework for Anticancer Screening

Given the well-established anticancer potential of quinoxaline derivatives, a systematic evaluation of this compound against various cancer cell lines is warranted.[2][8] The following protocols provide a robust framework for this investigation.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11][12]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Diagram of Apoptosis Detection Workflow

Apoptosis Detection Apoptosis Detection using Annexin V/PI Staining A Cancer Cells B Treatment with Quinoxaline Analog A->B C Harvest and Wash Cells B->C D Stain with Annexin V-FITC and PI C->D E Flow Cytometry Analysis D->E F Data Interpretation: - Viable - Early Apoptosis - Late Apoptosis/Necrosis E->F

Caption: Workflow for assessing apoptosis induction.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20][21]

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Cell Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram to visualize the cell cycle distribution and quantify the percentage of cells in each phase.

Structure-Activity Relationship (SAR) of Quinoxaline Analogs

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[2][3][8] Understanding these SARs is crucial for the rational design of more potent and selective analogs.

Key SAR Insights from Analog Studies:

  • Substituents at the 2 and 3-positions: The nature of the groups at these positions significantly influences anticancer activity. Aromatic and heteroaromatic substitutions are common. For instance, studies have shown that 2,3-difuranyl derivatives can be more potent than their 2,3-diphenyl counterparts.[3]

  • The Propanoic Acid Side Chain: The presence and nature of the side chain at the 2-position are critical. The carboxylic acid group can be important for interacting with biological targets or for improving pharmacokinetic properties. Esterification or amidation of the carboxylic acid can modulate activity and drug-like properties.[7]

  • The Methoxy Group: The methoxy group at the 3-position is an electron-donating group that can influence the electronic properties of the quinoxaline ring system, potentially affecting its interaction with target molecules. Replacing it with other alkoxy groups or electron-withdrawing groups would be a logical step in SAR exploration.[7]

  • Substituents on the Benzene Ring: Substitution on the benzene portion of the quinoxaline core can also impact activity. Electron-withdrawing or electron-donating groups can be introduced to fine-tune the electronic and steric properties of the molecule.

Diagram of Key SAR Points for Quinoxaline Analogs

SAR Structure-Activity Relationship of Quinoxaline Analogs Quinoxaline Quinoxaline Core R1 R1 (Position 2) - Propanoic acid chain is key - Ester/Amide modification alters activity Quinoxaline->R1 R2 R2 (Position 3) - Methoxy group influences electronics - Varies with other alkoxy or EWGs Quinoxaline->R2 R3 R3 (Benzene Ring) - Substituents modulate activity Quinoxaline->R3 R4 Substituents at 2 & 3 - Aromatic/heteroaromatic groups - Furanyl > Phenyl in some cases R1->R4 R2->R4

Caption: Key structural features influencing the activity of quinoxaline derivatives.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds for the development of novel anticancer therapeutics. This technical guide has provided a comprehensive framework for their synthesis and biological evaluation. While the specific properties of the title compound remain to be elucidated, the proposed synthetic route and the detailed protocols for anticancer screening offer a clear path forward for its investigation. Future research should focus on the synthesis and biological testing of a library of analogs with systematic modifications to the quinoxaline core and its substituents. This will enable the development of a detailed SAR, leading to the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic profiles for further preclinical and clinical development.

References

Spectroscopic Blueprint of a Quinoxaline-Based Carboxylic Acid: A Technical Guide to 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, a molecule of interest to researchers in medicinal chemistry and drug development. The quinoxaline scaffold is a privileged structure in pharmacology, and understanding the nuanced spectroscopic signature of its derivatives is paramount for unambiguous identification, purity assessment, and structural elucidation in complex biological and chemical systems. This document moves beyond a simple recitation of data, offering insights into the rationale behind the expected spectral features and providing robust, field-tested protocols for data acquisition.

Molecular Structure and Overview

This compound (C₁₂H₁₂N₂O₃, Molecular Weight: 232.23 g/mol ) incorporates a methoxy-substituted quinoxaline core linked to a propanoic acid side chain. This unique combination of a heterocyclic aromatic system, an ether linkage, and a carboxylic acid functional group gives rise to a distinct and interpretable spectroscopic profile. This guide will dissect the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing a comprehensive reference for scientists working with this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the electronic environment of each atom and the connectivity within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons of the quinoxaline ring, the methylene protons of the propanoic acid chain, the methoxy protons, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electron-withdrawing nature of the quinoxaline ring and the electronic effects of the methoxy and carboxylic acid substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Carboxylic Acid (-COOH)~12.0 - 13.0Singlet (broad)-1H
Quinoxaline Aromatic (H5/H8)~8.0 - 8.2Multiplet2H
Quinoxaline Aromatic (H6/H7)~7.7 - 7.9Multiplet2H
Methoxy (-OCH₃)~4.1Singlet-3H
Methylene (-CH₂-COOH)~3.4Triplet~7-82H
Methylene (-CH₂-Quinoxaline)~3.0Triplet~7-82H

Causality Behind the Chemical Shifts: The protons on the benzene portion of the quinoxaline ring (H5-H8) are expected to be in the downfield aromatic region (7.7-8.2 ppm) due to the deshielding effect of the aromatic ring current. The exact splitting pattern will be a complex multiplet due to ortho, meta, and para coupling. The methoxy protons (-OCH₃) will appear as a sharp singlet around 4.1 ppm, a typical region for methoxy groups attached to an aromatic ring. The two methylene groups of the propanoic acid side chain will appear as two distinct triplets. The methylene group adjacent to the carboxylic acid will be more deshielded (~3.4 ppm) than the methylene group attached to the quinoxaline ring (~3.0 ppm). The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a very downfield chemical shift (12.0-13.0 ppm) and may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of unique carbon signals will confirm the overall structure.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~175
Quinoxaline (C2/C3)~155-160
Quinoxaline (C4a/C8a)~140-145
Quinoxaline (C5/C8)~130-135
Quinoxaline (C6/C7)~128-130
Methoxy (-OCH₃)~55
Methylene (-CH₂-COOH)~35
Methylene (-CH₂-Quinoxaline)~30

Expert Interpretation: The carbonyl carbon of the carboxylic acid is expected at the most downfield position (~175 ppm). The carbons of the quinoxaline ring will appear in the aromatic region, with the carbons directly attached to the nitrogen atoms (C2 and C3) being the most deshielded. The methoxy carbon will have a characteristic chemical shift around 55 ppm. The two methylene carbons will be found in the aliphatic region, with the carbon alpha to the carbonyl being more downfield than the one attached to the quinoxaline ring.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound will be characterized by the distinct vibrational modes of the carboxylic acid, the aromatic quinoxaline ring, and the methoxy group.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, Strong
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Carboxylic Acid)1720 - 1700Strong, Sharp
C=N Stretch (Quinoxaline)1620 - 1580Medium
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-O Stretch (Ether & Carboxylic Acid)1300 - 1000Strong
O-H Bend (Carboxylic Acid)950 - 910Medium, Broad

Authoritative Grounding: The most prominent feature will be the very broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer, appearing between 3300 and 2500 cm⁻¹.[1][2] The sharp and intense C=O stretching absorption around 1710 cm⁻¹ is also characteristic of a carboxylic acid.[1][3][4] The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoxaline ring will appear in the 1620-1450 cm⁻¹ region.[5][6] Strong absorptions in the 1300-1000 cm⁻¹ range will be due to C-O stretching from both the ether and carboxylic acid moieties.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For this compound, the molecular ion peak ([M]⁺˙) is expected at m/z 232. The fragmentation pattern will likely involve the loss of characteristic neutral fragments from the propanoic acid side chain and the quinoxaline ring.

m/z Proposed Fragment Ion Plausible Neutral Loss
232[C₁₂H₁₂N₂O₃]⁺˙-
187[C₁₀H₇N₂O₂]⁺-COOH
159[C₉H₇N₂O]⁺-CH₂CH₂COOH
131[C₈H₅N₂]⁺-CO from 159

Trustworthiness of Fragmentation Pathways: The molecular ion at m/z 232 will confirm the molecular formula. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (-COOH, 45 Da), leading to a fragment at m/z 187.[7][8] Cleavage of the bond between the quinoxaline ring and the propanoic acid side chain would result in a stable quinoxaline-containing fragment at m/z 159. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment is a common fragmentation pattern for heterocyclic aromatic compounds and would yield an ion at m/z 131.[9]

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a non-volatile compound like this, LC-MS is the preferred method.

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecule [M+H]⁺ at m/z 233 or a deprotonated molecule [M-H]⁻ at m/z 231, depending on the mode of operation. Electron ionization (EI) can also be used, which would generate the molecular ion [M]⁺˙ at m/z 232 and more extensive fragmentation.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to obtain high-resolution mass data, which can confirm the elemental composition of the parent ion and its fragments.

Synthesis of this compound: A Plausible Route

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates & Product o_phenylenediamine o-Phenylenediamine condensation Condensation o_phenylenediamine->condensation keto_ester Diethyl 2-oxosuccinate keto_ester->condensation quinoxalinone_ester Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate condensation->quinoxalinone_ester Reflux in Ethanol/Acetic Acid hydrolysis Ester Hydrolysis quinoxalinone_acid 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid hydrolysis->quinoxalinone_acid methylation O-Methylation final_product This compound methylation->final_product quinoxalinone_ester->hydrolysis NaOH, H₂O/EtOH quinoxalinone_acid->methylation 1. SOCl₂ 2. NaOMe, MeOH

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology
  • Step 1: Condensation to form the Quinoxalinone Ring. In a round-bottom flask, dissolve o-phenylenediamine and a stoichiometric equivalent of diethyl 2-oxosuccinate in a mixture of ethanol and a catalytic amount of acetic acid. Reflux the mixture for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials. Cool the reaction mixture and collect the precipitated solid, which is the ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate intermediate.

  • Step 2: Hydrolysis of the Ester. Dissolve the intermediate from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed to the corresponding carboxylic acid, 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid. Acidify the reaction mixture with hydrochloric acid to precipitate the product, which can then be collected by filtration.

  • Step 3: O-Methylation. The quinoxalinone can exist in tautomeric forms, and methylation can occur on the nitrogen or oxygen. To selectively achieve O-methylation, the hydroxyl group of the quinoxalinone can be converted to a better leaving group, such as a chloride, by reacting with a chlorinating agent like thionyl chloride (SOCl₂). The resulting 2-chloroquinoxaline derivative is then reacted with sodium methoxide (NaOMe) in methanol to yield the final product, this compound, via nucleophilic aromatic substitution.

This multi-step synthesis provides a logical and experimentally viable route to the target compound, with each step being a well-documented transformation in organic chemistry.

Conclusion

The spectroscopic data for this compound presents a unique fingerprint arising from its constituent functional groups. This guide provides a detailed, predictive analysis of its NMR, IR, and MS spectra, grounded in established spectroscopic principles and data from related structures. The provided experimental protocols for both synthesis and spectroscopic analysis offer a robust framework for researchers to confidently identify, characterize, and utilize this compound in their scientific endeavors. The synergy of these spectroscopic techniques provides a self-validating system for the structural confirmation of this and analogous quinoxaline derivatives.

References

An In-depth Technical Guide to the Safe Handling of 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, a heterocyclic compound with potential applications in pharmaceutical research and development. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and reproducibility in the laboratory.

Compound Identification and Physicochemical Properties

This compound is a quinoxaline derivative. The quinoxaline ring system is a common scaffold in bioactive molecules, and the propanoic acid moiety can influence its pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 727682-53-3--INVALID-LINK--[1]
Molecular Formula C₁₂H₁₂N₂O₃--INVALID-LINK--[1]
Molecular Weight 232.23 g/mol --INVALID-LINK--[1]
Solubility >34.8 µg/mL (at pH 7.4)--INVALID-LINK--[1]
Melting Point Data not available
Boiling Point Data not available

Hazard Identification and GHS Classification

Based on available data, this compound is classified as Acute toxicity, Oral (Category 4) .

Table 2: GHS Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed

Source: AK Scientific, Inc. Safety Data Sheet

This classification necessitates careful handling to avoid ingestion. While specific data on other hazards such as skin/eye irritation, sensitization, mutagenicity, or reproductive toxicity are not available for this specific compound, the general properties of organic acids and quinoxaline derivatives warrant a cautious approach.

Exposure Controls and Personal Protection

A proactive approach to exposure control is paramount when handling this compound. The following measures are recommended:

  • Engineering Controls:

    • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid form to avoid inhalation of dust.

    • Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection:

      • Wear a flame-retardant lab coat.

      • Use compatible chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

  • Handling:

    • Avoid all personal contact, including inhalation.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.

    • Use spark-proof tools and explosion-proof equipment where necessary.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures
  • If Swallowed:

    • Rinse mouth with water.

    • Do NOT induce vomiting.

    • Seek immediate medical attention.

  • If on Skin:

    • Immediately remove all contaminated clothing.

    • Flush skin with copious amounts of water for at least 15 minutes.

    • Seek medical attention if irritation develops.

  • If in Eyes:

    • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • If Inhaled:

    • Move the person to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

Spill Response

The appropriate response to a spill depends on its size and location.

Synthesis_Workflow Start Starting Materials: - 2-chloro-3-methoxyquinoxaline - Diethyl malonate Step1 Step 1: Alkylation - Base (e.g., NaH) in an aprotic solvent (e.g., DMF) - Reaction with diethyl malonate Start->Step1 Intermediate1 Intermediate: Diethyl 2-((3-methoxyquinoxalin-2-yl)methyl)malonate Step1->Intermediate1 Step2 Step 2: Hydrolysis and Decarboxylation - Aqueous base (e.g., NaOH or KOH) - Followed by acidification (e.g., HCl) Intermediate1->Step2 Product Final Product: This compound Step2->Product Purification Purification - Recrystallization or column chromatography Product->Purification FinalProduct Pure Product Purification->FinalProduct

References

theoretical modeling and computational studies of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Modeling and Computational Studies of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Abstract

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive framework for the theoretical and computational investigation of a specific analogue, this compound. The methodologies detailed herein are designed for researchers, computational chemists, and drug development professionals, offering a multi-scale approach to characterizing the molecule's intrinsic properties and predicting its potential as a therapeutic agent. We will progress from the foundational quantum mechanical characterization using Density Functional Theory (DFT), through to the exploration of its interactions with a relevant biological target via molecular docking, and finally, to the assessment of the dynamic stability of the resulting complex using molecular dynamics (MD) simulations. Furthermore, we will address the critical need for early-stage evaluation of pharmacokinetic properties through in silico ADMET predictions. Each section is designed to not only provide a step-by-step protocol but also to elucidate the scientific rationale behind the chosen computational strategies, ensuring a blend of theoretical depth and practical application.

Introduction: The Rationale for a Computational Approach

This compound is a small organic molecule featuring the quinoxaline scaffold.[2] This core structure is a key pharmacophore in numerous compounds with demonstrated anticancer, antiviral, and anti-inflammatory activities.[1][3][4] The development of new therapeutics is a resource-intensive process, and computational modeling offers a cost-effective and rapid means to prioritize promising candidates.[5][6] By simulating molecular properties and interactions at an atomic level, we can gain predictive insights into a compound's stability, reactivity, binding affinity to biological targets, and drug-like properties before committing to extensive laboratory synthesis and testing.[7][8]

This guide employs a logical, multi-tiered computational workflow, beginning with the molecule in isolation and progressively adding layers of biological complexity. This approach allows for a holistic evaluation, where insights from one stage inform the next, creating a robust and scientifically grounded assessment of the molecule's therapeutic potential.

Computational Workflow cluster_1 Tier 2: Target Interaction cluster_2 Tier 3: System Dynamics & Stability cluster_3 Tier 4: Pharmacokinetic Profile DFT Density Functional Theory (DFT) (Geometry, Electronics, Reactivity) Docking Molecular Docking (Binding Mode & Affinity) DFT->Docking Provides optimized 3D structure and partial charges ADMET In Silico ADMET Prediction (Drug-Likeness, Safety) DFT->ADMET Provides molecular descriptors Target_ID Biological Target Identification (e.g., VEGFR-2) Target_ID->Docking MD Molecular Dynamics (MD) Simulation (Complex Stability, Interactions) Docking->MD Provides initial complex pose MD->Docking Refines understanding of binding Molecular_Docking_Workflow PDB 1. Obtain Receptor Structure (e.g., PDB ID: 4ASD for VEGFR-2) Prep_Receptor 2. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->Prep_Receptor Grid_Box 4. Define Binding Site (Create a grid box around the known active site) Prep_Receptor->Grid_Box Prep_Ligand 3. Prepare Ligand (Use DFT optimized structure, assign charges, define rotatable bonds) Docking_Run 5. Run Docking Algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) Prep_Ligand->Docking_Run Grid_Box->Docking_Run Analysis 6. Analyze Results (Cluster poses, examine binding energy, visualize interactions) Docking_Run->Analysis

References

Methodological & Application

Synthesis Protocol for 3-(3-Methoxyquinoxalin-2-yl)propanoic acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, a quinoxaline derivative of interest to researchers in medicinal chemistry and drug development. The described synthetic route is a robust three-step process commencing with the commercially available 2,3-dichloroquinoxaline. The methodology leverages a selective nucleophilic aromatic substitution, a palladium-catalyzed Heck cross-coupling reaction, and a final hydrolysis step. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of chemical choices, and characterization data.

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities, have established them as privileged scaffolds in medicinal chemistry. The tailored synthesis of substituted quinoxalines is therefore a critical endeavor for the discovery of novel therapeutic agents. This document outlines a reliable synthesis of this compound, a molecule with potential for further chemical elaboration and biological screening.

The synthetic strategy is designed for efficiency and accessibility, utilizing common laboratory reagents and techniques. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction mechanisms and to facilitate potential troubleshooting and optimization.

Overall Synthetic Scheme

The synthesis of the target compound is achieved through the following three-step sequence:

Synthesis_Workflow cluster_0 Step 1: Selective Monomethoxylation cluster_1 Step 2: Heck Cross-Coupling cluster_2 Step 3: Reduction and Hydrolysis A 2,3-Dichloroquinoxaline B 2-Chloro-3-methoxyquinoxaline A->B  CH3OH, TEBAC   D Ethyl 3-(3-methoxyquinoxalin-2-yl)acrylate B->D  Pd(OAc)2, P(o-tolyl)3, Et3N   C Ethyl Acrylate C->D E Ethyl 3-(3-methoxyquinoxalin-2-yl)propanoate D->E  H2, Pd/C   F This compound E->F  NaOH, H2O/EtOH   Reaction_Mechanism cluster_reduction Reduction cluster_hydrolysis Hydrolysis Acrylate Ethyl 3-(3-methoxyquinoxalin-2-yl)acrylate Propanoate Ethyl 3-(3-methoxyquinoxalin-2-yl)propanoate Acrylate->Propanoate H2, Pd/C Ethanol Ester Ethyl 3-(3-methoxyquinoxalin-2-yl)propanoate Carboxylate Sodium 3-(3-methoxyquinoxalin-2-yl)propanoate Ester->Carboxylate NaOH H2O/Ethanol Acid This compound Carboxylate->Acid HCl (aq)

developing a cell-based assay with 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Development of a Cell-Based Reporter Assay for Quantifying Prolyl Hydroxylase (PHD) Inhibition by 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Cellular Oxygen Sensing Pathway

The cellular response to changes in oxygen availability is a fundamental process critical for cell survival, differentiation, and function. The master regulator of this response is the Hypoxia-Inducibile Factor (HIF) transcription factor.[1][2] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-1α) is continuously targeted for proteasomal degradation. This process is initiated by a family of 2-oxoglutarate (2-OG) dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes, which hydroxylate key proline residues on HIF-1α.[3] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and destroy HIF-1α.[4]

Inhibiting PHD enzymes mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α.[1] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes containing Hypoxia Response Elements (HREs).[5] These genes are crucial for angiogenesis, erythropoiesis, and metabolic adaptation. Consequently, small molecule PHD inhibitors are of significant therapeutic interest for conditions such as anemia and ischemia.[2][4]

This compound is a quinoxaline derivative investigated for its biological activities.[6][7] Compounds with this scaffold have been explored for various therapeutic applications.[8][9] This document provides a detailed, field-tested guide for developing a robust, cell-based reporter assay to quantitatively measure the activity of this compound as a PHD inhibitor by monitoring the activation of the HIF-1α pathway. The assay described herein is designed to be a self-validating system, crucial for generating reliable data in a drug discovery context.[10][11]

The PHD/HIF-1α Signaling Pathway: Mechanism of Action

Understanding the underlying biology is paramount to designing a relevant assay.[12] The entire assay is built upon the ability of the test compound to interrupt the canonical degradation pathway of HIF-1α.

Under normoxic conditions , PHD enzymes are active. They utilize O₂ and 2-oxoglutarate to hydroxylate HIF-1α. This post-translational modification is the critical signal for VHL-mediated ubiquitination and subsequent destruction by the proteasome, keeping HIF-1α levels low.

When a PHD inhibitor like this compound is introduced, it functionally inactivates the PHD enzymes. This prevents HIF-1α hydroxylation, rendering it "invisible" to the VHL complex. As a result, HIF-1α protein rapidly accumulates, dimerizes with HIF-1β/ARNT, and initiates the transcription of HRE-driven genes.

PHD_HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_inhibition PHD Inhibition / Hypoxia PHD_active PHD (Active) HIF1a_OH HIF-1α-OH PHD_active->HIF1a_OH Hydroxylation HIF1a_normoxia HIF-1α HIF1a_normoxia->PHD_active O2 O₂ O2->PHD_active VHL VHL E3 Ligase Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_OH->VHL Binding HRE_normoxia HRE-Target Genes (Inactive) Inhibitor 3-(3-Methoxyquinoxalin-2-yl) propanoic acid PHD_inactive PHD (Inactive) Inhibitor->PHD_inactive Inhibition HIF1a_stable HIF-1α (Stabilized) HIF_dimer HIF-1α / HIF-1β Dimer HIF1a_stable->HIF_dimer HIF1b HIF-1β (ARNT) HIF1b->HIF_dimer HRE_inhibition HRE-Target Genes (Active) HIF_dimer->HRE_inhibition Binds to HRE (in Nucleus) Nucleus Nucleus Transcription Gene Transcription HRE_inhibition->Transcription

Figure 1. The HIF-1α signaling pathway under normoxia versus PHD inhibition.

Assay Principle: HRE-Driven Luciferase Reporter

To quantify the activity of PHD inhibitors, we utilize a Hypoxia Response Element (HRE) driven reporter gene assay.[13] This system provides a robust and highly sensitive method to measure the direct downstream consequence of HIF-1α stabilization—transcriptional activation.

The core component is a reporter plasmid engineered with tandem repeats of the HRE consensus sequence placed upstream of a minimal promoter (e.g., TATA-box) that controls the expression of the Firefly luciferase gene.[5] Cells stably expressing this construct will produce minimal luciferase under normal conditions. Upon treatment with a PHD inhibitor, the stabilized HIF-1α/HIF-1β dimer binds to the HREs, potently driving luciferase expression. The resulting luminescence, measured after adding a substrate like luciferin, is directly proportional to the compound's inhibitory activity on the PHD/HIF pathway.

Materials & Reagents

ComponentRecommended Source/SpecificationRationale
Cell Line HeLa, HEK293T, or Hep3B cells (ATCC)These lines are well-characterized, show robust HIF responses, and are amenable to transfection and stable cell line generation.[13]
Reporter Plasmid pGL4.42[luc2P/HRE/Hygro] Vector (Promega) or similar HRE-luciferase construct.[5][14]Contains multiple HRE copies for a strong induction signal and a selection marker (Hygromycin) for stable cell line creation.
Transfection Reagent Lipofectamine™ 3000 (Thermo Fisher Scientific) or equivalent.High-efficiency, low-toxicity reagent suitable for generating stable cell lines.
Test Compound This compound (CAS 727682-53-3).[6]Prepare a 10-20 mM stock in 100% DMSO. Store at -20°C.
Positive Control Dimethyloxalylglycine (DMOG) (Sigma-Aldrich) or Cobalt Chloride (CoCl₂).[15]Well-characterized, cell-permeable PHD inhibitors used to define the maximum assay signal.
Cell Culture Medium DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin.Standard medium for robust cell growth.
Selection Antibiotic Hygromycin B (concentration to be determined by kill curve).For selection and maintenance of the stably transfected reporter cell line.
Assay Plates 96-well or 384-well solid white, flat-bottom plates (Corning).White plates are essential to maximize luminescent signal reflection and prevent crosstalk.
Luciferase Assay System ONE-Glo™ EX Luciferase Assay System (Promega) or equivalent.Lysis buffer and substrate combined in one reagent for simplified workflow; often includes components for enhanced stability.
Instrumentation Luminometer or multi-mode plate reader with luminescence detection capability.Required for quantifying the light output from the luciferase reaction.

Protocol I: Generation of a Stable HRE-Luciferase Reporter Cell Line

For screening and compound profiling, a stable cell line is superior to transient transfection. It eliminates variability from inconsistent transfection efficiency, ensuring a more uniform and reproducible cell population, which is a cornerstone of a robust assay.[16][17]

  • Determine Antibiotic Selection Concentration:

    • Plate the parental cell line (e.g., HeLa) at 30-40% confluency.

    • The next day, treat cells with a range of Hygromycin B concentrations (e.g., 50-800 µg/mL).

    • Replenish the antibiotic-containing medium every 3-4 days.

    • After 10-14 days, identify the lowest concentration that results in 100% cell death. This is the optimal concentration for selection.

  • Transfection:

    • Plate parental cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the HRE-luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Selection of Stable Integrants:

    • 48 hours post-transfection, split the cells into a larger format (e.g., 10 cm dish) and begin selection by adding culture medium containing the predetermined optimal concentration of Hygromycin B.

    • Maintain the cells under selection pressure, changing the medium every 3-4 days, until distinct, antibiotic-resistant colonies form (typically 2-3 weeks).

  • Clonal Expansion and Validation:

    • Isolate 10-20 individual colonies using cloning cylinders or sterile pipette tips.

    • Expand each clone in separate wells.

    • Validate each clone by treating it with a known positive control (e.g., 1 mM DMOG or 100 µM CoCl₂) for 16-24 hours and measuring the luciferase activity.

    • Select the clone that demonstrates the best combination of low basal signal and high fold-induction upon stimulation for creating a master cell bank.

Protocol II: Assay Optimization

Before screening, key parameters must be optimized to ensure the assay is sensitive, robust, and provides a sufficient window to measure compound activity.[10][18]

Figure 2. General experimental workflow for the HRE reporter assay.

Optimization Parameters:

  • Cell Seeding Density: Test a range of cell densities (e.g., 5,000 to 40,000 cells/well in a 96-well plate). The optimal density will result in a sub-confluent monolayer (~80-90% confluent) at the end of the assay, ensuring cells are healthy and responsive.

  • Compound Incubation Time: Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) with a fixed, mid-range concentration of a positive control (e.g., DMOG). Select the time point that yields the maximal signal-to-background ratio before cytotoxicity or signal decay occurs. Typically, 16-24 hours is optimal for transcription-based assays.

  • DMSO Tolerance: Determine the highest concentration of DMSO that does not affect cell viability or the assay signal. This is critical as compounds are typically dissolved in DMSO. Most cell lines tolerate up to 0.5% DMSO without adverse effects.

Protocol III: Main Assay Procedure for Compound Profiling

  • Cell Plating (Day 1):

    • Using the optimized cell density, seed the stable HRE-reporter cells into a 96-well solid white assay plate in 90 µL of culture medium per well.

    • Leave perimeter wells filled with sterile PBS or medium to minimize edge effects.

    • Incubate overnight (16-18 hours) at 37°C, 5% CO₂.

  • Compound Preparation and Addition (Day 2):

    • Prepare a serial dilution series of this compound in culture medium. A typical 8-point, 1:3 dilution starting from 100 µM is a good starting point. Prepare these dilutions at 10X the final desired concentration.

    • Prepare 10X stocks of controls:

      • Negative Control: Medium with DMSO (vehicle, e.g., 0.1% final concentration).

      • Positive Control: Medium with a saturating concentration of DMOG (e.g., 1 mM final concentration).

    • Gently add 10 µL of the 10X compound dilutions or controls to the appropriate wells. This brings the final volume to 100 µL.

    • Incubate for the optimized duration (e.g., 16-24 hours) at 37°C, 5% CO₂.

  • Signal Detection (Day 3):

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to ensure complete cell lysis and mixing.

    • Incubate the plate for 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

  • Data Normalization: The raw relative light unit (RLU) data should be normalized to the assay controls.

    • The negative control (vehicle) represents 0% activity.

    • The positive control (saturating DMOG) represents 100% activity.

    • % Activity = [ (RLUcompound - RLUnegative) / (RLUpositive - RLUnegative) ] * 100

  • Dose-Response Curve: Plot the normalized % Activity against the logarithm of the compound concentration.

  • EC₅₀ Determination: Fit the dose-response curve using a non-linear regression model (four-parameter variable slope) to determine the EC₅₀ value. The EC₅₀ is the concentration of the compound that elicits 50% of the maximal response.

  • Assay Quality Metric (Z'-factor): The Z'-factor is a statistical measure of assay quality, indicating the separation between the positive and negative controls. It is essential for validating the assay's suitability for screening.[19]

    • Z' = 1 - [ (3σpositive + 3σnegative) / | µpositive - µnegative | ]

    • Where σ is the standard deviation and µ is the mean of the control signals.

    • An assay with a Z'-factor > 0.5 is considered excellent and robust for high-throughput screening.

Assay Validation & Quality Control

A validated assay provides confidence that the results are accurate and reproducible.[11][16][19] The following table outlines key validation parameters.

ParameterAcceptance CriteriaPurpose
Z'-Factor ≥ 0.5Ensures a sufficient signal window and low data variability to confidently distinguish hits from non-hits.[19]
Signal-to-Background ≥ 5-fold (µpositive / µnegative)Confirms a robust biological response to the positive control.
EC₅₀ Reproducibility EC₅₀ of a reference compound should not vary by more than 2-3 fold between independent runs.Demonstrates the day-to-day consistency and reproducibility of the assay.[18]
Intra-plate Precision Coefficient of Variation (%CV) for replicates within a plate should be < 15%.Measures the consistency of results across a single assay plate.
Cell Health Monitored by microscopy or a parallel cytotoxicity assay (e.g., CellTiter-Glo®).Ensures that the observed signal is due to specific pathway activation and not a result of off-target cytotoxicity.[20]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Signal-to-Background Ratio 1. Sub-optimal incubation time or cell density.2. Low activity of the stable clone.3. Degraded luciferase reagent.1. Re-optimize assay parameters (see Protocol II).2. Re-screen and validate stable clones.3. Use fresh or properly stored reagents.
High Well-to-Well Variability (%CV > 20%) 1. Inconsistent cell seeding.2. Edge effects on the plate.3. Pipetting errors.1. Ensure a homogenous cell suspension before plating.2. Do not use the outer wells for experimental data.3. Use calibrated pipettes; consider automated liquid handlers for high throughput.
Z'-Factor < 0.5 1. High variability in control wells.2. Low signal window.1. Review cell plating and reagent addition steps for consistency.2. Optimize positive control concentration and incubation time to maximize the signal.
Compound Appears Cytotoxic 1. Compound is genuinely toxic at high concentrations.2. Solvent (DMSO) toxicity.1. Perform a counter-screen for cell viability.2. Ensure final DMSO concentration is below the determined tolerance limit (e.g., < 0.5%).

Conclusion

This document provides a comprehensive framework for the development, optimization, and validation of a cell-based HRE-luciferase reporter assay to characterize the activity of this compound as a PHD inhibitor. By following these protocols and adhering to the principles of robust assay design, researchers can generate high-quality, reproducible data suitable for advancing drug discovery programs targeting the HIF-1α signaling pathway. The emphasis on creating a self-validating system with appropriate controls and quality metrics ensures the integrity and reliability of the scientific findings.

References

Application Notes and Protocols for Quinoxaline Derivatives in Cancer Research: A Case Study on CX-4945 (Silmitasertib)

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial searches for the specific compound 3-(3-Methoxyquinoxalin-2-yl)propanoic acid did not yield sufficient public data to construct a detailed application note for cancer research. However, the quinoxaline scaffold is a key pharmacophore in modern oncology. To provide a valuable and actionable guide, this document focuses on the well-characterized and clinically evaluated compound CX-4945 (also known as Silmitasertib) . As a potent and selective inhibitor of Casein Kinase 2 (CK2), CX-4945 serves as an exemplary model for studying the application of quinoxaline derivatives in cancer therapeutics. The principles, pathways, and protocols detailed herein are foundational for research into this class of compounds.

Introduction to CX-4945: A Quinoxaline-Based Kinase Inhibitor

CX-4945 (Silmitasertib) is an orally bioavailable, ATP-competitive inhibitor of the protein kinase CK2.[1] CK2 is a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers, including those of the breast, lung, prostate, and blood.[2] Its elevated activity promotes cell growth, proliferation, and survival while suppressing apoptosis.[3] By targeting CK2, CX-4945 disrupts these pro-tumorigenic signaling networks, making it a compound of significant interest in oncology drug development. This guide provides an overview of its mechanism and detailed protocols for its preclinical evaluation.

Mechanism of Action: Inhibition of the CK2 Signaling Axis

The primary mechanism of action for CX-4945 is the potent and highly selective inhibition of the CK2 catalytic subunits, CK2α and CK2α'.[3] This inhibition occurs at the ATP-binding site, preventing the phosphorylation of numerous downstream substrates that are critical for cell survival and proliferation.

Key Downstream Effects:

  • Attenuation of the PI3K/Akt/mTOR Pathway: CK2 is known to phosphorylate and activate key components of the PI3K/Akt pathway. By inhibiting CK2, CX-4945 leads to reduced phosphorylation of Akt at Serine 129, a specific CK2 target site.[4] This dampens the entire PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, metabolism, and survival.[3]

  • Induction of Cell Cycle Arrest: CX-4945 has been shown to induce cell cycle arrest, often at the G2/M phase.[2] This is partly achieved through the stabilization of cell cycle inhibitors like p21.[2][4] CK2 normally phosphorylates p21, marking it for degradation. Inhibition of CK2 leads to p21 accumulation and cell cycle arrest.

  • Promotion of Apoptosis: The compound selectively induces apoptosis in cancer cells.[3] This is mediated by disrupting the balance of pro-apoptotic and anti-apoptotic proteins. For instance, inhibition of CK2 can lead to the degradation of anti-apoptotic proteins and the activation of pro-apoptotic factors like Bax, ultimately leading to the cleavage of Caspase-3 and PARP.[2]

CX4945_Mechanism cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CK2 CK2 CK2->Akt p-Akt (S129) p21 p21 CK2->p21 Degradation Apoptosis_Reg Apoptosis Regulators CK2->Apoptosis_Reg Inhibition of pro-apoptotic factors CX4945 CX-4945 (Silmitasertib) CX4945->CK2 Inhibition G2M_Arrest G2/M Arrest p21->G2M_Arrest Apoptosis Apoptosis Apoptosis_Reg->Apoptosis

Caption: CX-4945 inhibits CK2, blocking Akt phosphorylation and promoting p21 stability.

Quantitative Data Summary: In Vitro Efficacy

CX-4945 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its efficacy.

Cancer TypeCell LineReported IC₅₀ (nM)Reference
Kinase Activity CK2α, CK2α'1[3]
Cholangiocarcinoma TFK-1~5,000[2]
Cholangiocarcinoma SSP-25~5,000[2]
Hematological Jurkat100 (intracellular)[4]
Various Multiple LinesGenerally in the low micromolar range[3][4]

Note: IC₅₀ values can vary based on experimental conditions, such as assay type and incubation time.

Experimental Protocols

The following protocols provide a framework for evaluating CX-4945 in a laboratory setting.

In Vitro Cell Viability Assay (MTT Assay)

This protocol assesses the effect of CX-4945 on cancer cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell line of interest (e.g., A549, PC-3, MCF-7)

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • CX-4945 (Silmitasertib)

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of CX-4945 in DMSO. Create a series of 2x working concentrations by serially diluting the stock in complete medium.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the serially diluted CX-4945 solutions (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ value.

MTT_Workflow A 1. Seed Cells (5-10k/well) 24h incubation B 2. Treat with CX-4945 (serial dilutions) 48-72h incubation A->B C 3. Add MTT Reagent 3-4h incubation B->C D 4. Solubilize Formazan (e.g., DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC₅₀ E->F

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis of CK2 Pathway Modulation

This protocol is used to verify the mechanism of action of CX-4945 by observing changes in the phosphorylation status of its downstream targets.

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with CX-4945 at various concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a specified time (e.g., 6-24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

    • Phospho-Akt (Ser129)

    • Total Akt

    • p21

    • Cleaved Caspase-3

    • β-Actin (as a loading control)

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of CX-4945 in an animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., PC-3) suspended in Matrigel into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer CX-4945 orally (p.o.) at a predetermined dose (e.g., 25-75 mg/kg, twice daily) or vehicle control.[4]

  • Monitoring: Monitor tumor volume (using calipers) and body weight every 2-3 days.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

CX-4945 (Silmitasertib) represents a promising therapeutic agent that targets the CK2 kinase, a key node in cancer cell signaling. The protocols and data presented here offer a robust starting point for researchers investigating this and other quinoxaline-based compounds. By elucidating the mechanism and quantifying the efficacy of these molecules, researchers can contribute to the development of novel and effective cancer therapies.

References

Application Notes and Protocols for 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds

The quinoxaline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities.[1][2] These activities, which span antimicrobial, anticancer, anti-inflammatory, and antiviral applications, often stem from the ability of quinoxaline derivatives to selectively inhibit key enzymes in critical biological pathways.[1][2][3][4] While extensive research has been conducted on the broader quinoxaline class, this guide focuses on the practical application of a specific derivative, 3-(3-Methoxyquinoxalin-2-yl)propanoic acid (CAS 727682-53-3)[5], as a potential enzyme inhibitor.

Although specific enzyme inhibition data for this particular compound is not yet widely published, its structural similarity to other biologically active quinoxalines suggests significant potential for investigation.[6][7][8] This document provides a framework for researchers to explore its inhibitory activity, with a focus on protein kinases—a class of enzymes frequently targeted by quinoxaline-based compounds.[9] The protocols herein are designed to be adaptable and provide a robust starting point for screening and characterization.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for accurate and reproducible experimental design.

PropertyValueSource
IUPAC Name This compoundPubChem[10]
Molecular Formula C12H12N2O3PubChem[10]
Molecular Weight 232.23 g/mol PubChem[10]
CAS Number 727682-53-3Santa Cruz Biotechnology[5]
Solubility >34.8 µg/mL (at pH 7.4)PubChem[10]

Proposed Mechanism of Action: Targeting Protein Kinases

Many quinoxaline derivatives function as competitive inhibitors of protein kinases by targeting the ATP-binding site.[9] The planar quinoxaline ring system can form hydrogen bonds and engage in hydrophobic interactions within the pocket typically occupied by the adenine region of ATP. The substituents on the quinoxaline core, in this case, the methoxy and propanoic acid groups, play a crucial role in determining selectivity and potency by interacting with specific amino acid residues lining the ATP-binding cleft.[8]

The propanoic acid moiety, in particular, may form key hydrogen bonds with hinge region residues of the kinase, a common interaction for many known kinase inhibitors. The methoxy group can influence solubility and also form additional interactions in the binding pocket.

G cluster_kinase Kinase ATP-Binding Site cluster_pockets Binding Pockets ATP ATP Hinge Hinge Region ATP->Hinge Binds to Hydrophobic_Pocket Hydrophobic Pocket ATP->Hydrophobic_Pocket Ribose_Pocket Ribose Pocket ATP->Ribose_Pocket Phosphorylation Phosphorylation ATP->Phosphorylation Substrate Protein Substrate Substrate->Phosphorylation Compound 3-(3-Methoxyquinoxalin-2-yl) propanoic acid Inhibition Inhibition Compound->Inhibition Inhibition->ATP Competes for binding Phosphorylated_Substrate Phosphorylated Substrate Phosphorylation->Phosphorylated_Substrate

Caption: Proposed competitive inhibition of a protein kinase.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent stock solution preparation is fundamental for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds due to its high solubilizing capacity. Serial dilutions in assay buffer are necessary to achieve the desired final concentrations while minimizing the final DMSO concentration to avoid solvent-induced artifacts.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Accurately weigh out 1-5 mg of this compound.

  • Dissolve the compound in a sufficient volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Prepare intermediate stock solutions by serial dilution from the 10 mM stock using DMSO.

  • For assays, create working solutions by diluting the intermediate stocks into the appropriate assay buffer. The final DMSO concentration in the assay should ideally be ≤1% to prevent enzyme inhibition or denaturation.

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal. This inverse relationship allows for the quantification of inhibitory activity.

Materials:

  • Recombinant protein kinase of interest (e.g., a member of the tyrosine kinase family)

  • Kinase substrate (specific to the kinase)

  • Kinase assay buffer (commercial or custom-prepared)

  • ATP solution

  • This compound working solutions

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Assay Plate Preparation:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 2.5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution) to the experimental wells.

    • Add 2.5 µL of assay buffer with the corresponding DMSO concentration to the positive control (no inhibition) wells.

    • Add 2.5 µL of a known inhibitor for the target kinase to the negative control wells.

  • Enzyme Addition:

    • Prepare a solution of the kinase in assay buffer.

    • Add 2.5 µL of the kinase solution to all wells except the "no enzyme" background control wells. Add 2.5 µL of assay buffer to these background wells.

    • Briefly mix the plate and incubate for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a solution containing both the kinase substrate and ATP in assay buffer.

    • Add 5 µL of the substrate/ATP solution to all wells to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the recommended time (e.g., 60 minutes).

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add 15 µL of the luminescent detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the positive control (no inhibitor) as 100% activity and the negative control (known potent inhibitor) as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Caption: Workflow for the in vitro kinase inhibition assay.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the experimental results, every protocol must incorporate self-validating controls:

  • Positive Control (No Inhibition): This well contains the enzyme, substrate, and ATP, but no inhibitor (only the vehicle, e.g., DMSO). It represents 100% enzyme activity and is crucial for data normalization.

  • Negative Control (Maximum Inhibition): This well includes a known, potent inhibitor for the target kinase. It defines the 0% activity baseline.

  • Background Control (No Enzyme): This well contains the substrate, ATP, and detection reagent but no kinase. This measures any non-enzymatic ATP degradation or signal interference and is subtracted from all other measurements.

By including these controls in every assay plate, the experiment becomes a self-validating system, ensuring that any observed inhibition is due to the activity of this compound and not an artifact of the assay itself.

References

Application Note & Protocol: Solubilization of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid for In-Vitro Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the effective solubilization of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, a member of the quinoxaline class of heterocyclic compounds. Quinoxaline derivatives are of significant interest in medicinal chemistry and drug development for their diverse biological activities.[1] However, their predominantly hydrophobic nature, coupled with specific functional groups, can present challenges for dissolution in aqueous systems typical of in-vitro experiments. This guide outlines the physicochemical properties of the target compound, details a primary protocol using Dimethyl Sulfoxide (DMSO), discusses alternative strategies, and provides best practices for stock solution preparation, storage, and quality control to ensure experimental reproducibility and success.

Compound Analysis: Understanding Solubility Drivers

The molecular structure of this compound dictates its solubility behavior. It is composed of a large, hydrophobic quinoxaline ring system and two key functional groups: a methoxy group (-OCH₃) and a propanoic acid group (-CH₂CH₂COOH).

  • Hydrophobic Core: The fused benzene and pyrazine rings of the quinoxaline core are nonpolar and contribute to low solubility in aqueous media.[2]

  • Propanoic Acid Group: This carboxylic acid moiety is the primary handle for solubilization. In its protonated state (at low pH), it is less polar. However, at a pH above its acid dissociation constant (pKa), the carboxyl group deprotonates to form a highly polar carboxylate anion (-COO⁻), which significantly enhances aqueous solubility.

  • Methoxy Group: This group adds a slight degree of polarity but does not fundamentally alter the compound's hydrophobic character.

Based on this structure, a two-pronged strategy is logical: utilizing a potent organic solvent for initial dissolution or exploiting the acidic proton for pH-dependent solubilization in aqueous media.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₁₂H₁₂N₂O₃PubChem[3]
Molecular Weight 232.23 g/mol PubChem[3]
Appearance Assumed to be a solid at room temperature.General knowledge
Experimental Solubility >34.8 µg/mL (at pH 7.4)PubChem[3]

Strategic Solvent Selection

The choice of solvent is the most critical decision for preparing a useful stock solution. The ideal solvent must fully dissolve the compound at a high concentration while having minimal impact on the downstream biological system.

Solvent_Selection_Strategy Start Start: Dissolve Compound Solvent_Choice Primary Solvent Choice: Anhydrous DMSO Start->Solvent_Choice DMSO_Check Is the final DMSO concentration in the assay <0.5%? Solvent_Choice->DMSO_Check DMSO_Success Protocol Successful. Proceed with experiment. DMSO_Check->DMSO_Success Yes DMSO_Fail High DMSO Toxicity Risk. Consider alternatives. DMSO_Check->DMSO_Fail No Alternative Alternative Strategy: pH-Modification DMSO_Fail->Alternative Assay_Check Is the assay biochemical (not cell-based) and well-buffered? Alternative->Assay_Check Aqueous_Success Proceed with pH-modification protocol. Verify final pH. Assay_Check->Aqueous_Success Yes Aqueous_Fail High risk of pH disruption. Re-evaluate experiment or lower stock concentration. Assay_Check->Aqueous_Fail No

Caption: Decision workflow for solvent selection.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

DMSO is the recommended starting solvent for creating a high-concentration stock solution.

  • Expertise & Rationale: DMSO is a highly versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4] For quinoxaline derivatives, it is a field-proven solvent used in numerous in-vitro studies.[5][6] Preparing a concentrated stock (e.g., 10-50 mM) in DMSO allows for a very small volume to be added to the final assay, thereby minimizing solvent-induced artifacts.

  • Trustworthiness & Caveats: While effective, DMSO can be toxic to cells, typically at concentrations above 0.5-1%.[7][8] It is imperative to calculate the final DMSO concentration in your experiment and, if necessary, run a vehicle control (media + equivalent DMSO concentration) to validate that the observed effects are from the compound, not the solvent. Always use anhydrous (dry) DMSO, as water contamination can reduce the solubility of some compounds and promote degradation.[9] Carboxylic acids, in particular, are noted to be more prone to precipitation from "wet" DMSO.[9]

Primary Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard procedure for preparing a highly accurate and reproducible stock solution.

Protocol_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Calc 1. Calculate Mass (e.g., 2.32 mg for 1 mL of 10 mM) Weigh 2. Weigh Compound using an analytical balance Calc->Weigh Transfer 3. Quantitative Transfer to a Class A Volumetric Flask Weigh->Transfer Add_Solvent 4. Add ~80% of final volume of Anhydrous DMSO Transfer->Add_Solvent Dissolve 5. Facilitate Dissolution (Vortex, Sonicate) Add_Solvent->Dissolve Final_Vol 6. Add DMSO to final volume mark (meniscus) Dissolve->Final_Vol Homogenize 7. Cap and Invert 15-20 times to mix Final_Vol->Homogenize Aliquot 8. Aliquot into single-use, light-blocking vials Homogenize->Aliquot Store 9. Store at -20°C or -80°C Aliquot->Store

Caption: Experimental workflow for stock solution preparation.

Materials and Equipment:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade or higher

  • Analytical balance (readable to at least 0.1 mg)

  • Weigh paper or boat

  • Spatula

  • Class A volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)

  • Pipettes and appropriate sterile tips

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Cryogenic vials or amber glass vials for aliquoting

Calculation of Required Mass:

The fundamental formula to calculate the mass needed is: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) [4]

Example for 1 mL of a 10 mM stock solution:

  • Mass (mg) = (10 mmol/L) x (0.001 L) x (232.23 g/mol ) x (1000 mg/g)

  • Mass (mg) = 2.32 mg

Step-by-Step Methodology:

  • Preparation: Allow the vial of the compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: On an analytical balance, carefully weigh the calculated mass (e.g., 2.32 mg) of the compound onto a weigh boat.[10] Record the exact mass.

  • Transfer: Carefully transfer the weighed powder into the appropriate Class A volumetric flask. To ensure a quantitative transfer, you can tap the weigh boat gently. A common technique is to rinse the boat with a small amount of DMSO and pour the rinse into the flask, ensuring no compound is lost.

  • Initial Dissolution: Add anhydrous DMSO to the volumetric flask until it is approximately 70-80% full.

  • Facilitate Dissolution: Cap the flask and vortex thoroughly. If the compound does not dissolve completely, place the flask in an ultrasonic water bath for 5-15 minutes. Gentle warming (to 30-37°C) can also be applied, but avoid excessive heat which could degrade the compound.

  • Final Volume Adjustment: Once the solid is fully dissolved and the solution is clear, allow it to return to room temperature. Carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask. Using a volumetric flask is crucial for achieving an accurate final concentration.[10]

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[4]

  • Storage: Immediately aliquot the stock solution into smaller, single-use volumes in appropriately labeled, light-blocking cryogenic vials. This practice is essential to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution and degrade over time.[4][11]

  • Long-Term Storage: Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage to maintain stability.

Alternative Protocol: pH-Dependent Solubilization

This method should be reserved for non-cell-based (e.g., enzymatic) assays where the final buffer system has sufficient capacity to resist significant pH changes.

Rationale: This protocol converts the insoluble carboxylic acid into its highly soluble sodium salt.

Materials:

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Target aqueous buffer (e.g., PBS, Tris)

  • pH meter

Methodology:

  • Weigh the compound and place it in a suitable container.

  • Add a small volume of your target aqueous buffer. The compound will likely remain as a suspension.

  • While stirring, add 0.1 N NaOH solution dropwise. Monitor the suspension closely.

  • Continue adding NaOH until the solid completely dissolves, indicating the formation of the sodium salt. Avoid adding a large excess of base.

  • Once dissolved, add the remaining volume of the target buffer to reach the final desired concentration.

  • Crucially, verify the pH of the final stock solution using a calibrated pH meter and adjust as necessary with dilute HCl or NaOH to match your experimental requirements.

Quality Control and Troubleshooting

A properly prepared stock solution is the foundation of a reliable experiment.

Table 2: Troubleshooting Common Dissolution Issues

ProblemPossible CauseRecommended Solution
Compound fails to dissolve in DMSO. Insufficient solvent volume or compound has very low solubility.Use sonication and/or gentle warming (37°C). If it still fails, you may need to prepare a lower concentration stock solution.
Precipitation upon dilution into aqueous buffer/media. The compound's solubility limit in the final aqueous solution has been exceeded ("crashing out").Ensure rapid and vigorous mixing (vortexing) while adding the DMSO stock to the aqueous solution. Prepare an intermediate dilution in a solvent like ethanol before the final dilution in media. Reduce the final concentration of the compound in the assay.
Cell death observed in vehicle control wells. The final concentration of DMSO is too high for the specific cell line being used.The final DMSO concentration should ideally be ≤0.5%.[8] If your current protocol exceeds this, you must prepare a more concentrated DMSO stock so a smaller volume is needed.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution leading to precipitation or degradation.Always prepare single-use aliquots after making the initial stock solution to ensure consistency.[4]

References

Application Note: Quantitative Determination of 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid in human plasma. The protocol is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical trial settings. The methodology leverages solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. All validation parameters, including linearity, accuracy, precision, and stability, are established in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry"[1][2][3] and the ICH M10 guideline[4].

Introduction: The Rationale for a Validated Assay

This compound is a compound of interest in pharmaceutical development, potentially as a drug candidate or a significant metabolite. Accurate quantification in biological matrices like plasma is critical for evaluating its pharmacokinetic profile, assessing bioavailability, and determining its safety and efficacy. The inherent complexity of biological samples necessitates a highly selective and sensitive analytical method to eliminate interferences from endogenous components such as phospholipids and proteins.[5][6]

This guide provides a comprehensive framework for establishing such a method. The choice of LC-MS/MS is predicated on its superior sensitivity and specificity, making it the gold standard for bioanalysis.[7] The propanoic acid moiety suggests the compound is polar and acidic, which presents specific challenges in chromatographic retention and sample extraction that this protocol is designed to overcome.[8][9][10]

Method Overview: A Logic-Driven Workflow

The entire analytical process is built on a foundation of logical choices to ensure data integrity. The workflow is designed to minimize matrix effects, maximize analyte recovery, and ensure reproducibility.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Plasma->SPE Loading Elution Elution & Evaporation SPE->Elution Wash & Elute Reconstitution Reconstitution Elution->Reconstitution UPLC UPLC Separation Reconstitution->UPLC Injection MS Mass Spectrometry (MRM) UPLC->MS Ionization (ESI+) Quant Quantification MS->Quant Validation Method Validation (per FDA/ICH) Quant->Validation

Caption: High-level workflow for the quantification of the target analyte.

Detailed Protocols and Experimental Design

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): this compound-¹³C₃,¹⁵N₂ (or a structurally similar stable isotope-labeled analog)

  • Solvents: Acetonitrile, Methanol (LC-MS Grade); Formic Acid (Optima™ LC/MS Grade)

  • Reagents: Human Plasma (K₂EDTA), Ultrapure Water

  • SPE Cartridges: Mixed-mode cation exchange solid-phase extraction cartridges

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: A mixed-mode SPE strategy is selected to leverage both hydrophobic and ion-exchange retention mechanisms. This provides superior cleanup compared to simple protein precipitation (PPT) or liquid-liquid extraction (LLE), effectively removing phospholipids and other interfering matrix components.[11][12]

Protocol:

  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 10 seconds. This step acidifies the sample to ensure the carboxylic acid moiety is protonated for optimal binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE plate well by sequentially passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

SPE_Protocol start Start: Plasma Sample (100 µL) pretreat Pre-treat Sample (Acidify with H3PO4) start->pretreat condition Condition SPE (Methanol, Water) load Load Sample condition->load pretreat->load wash1 Wash 1 (Aqueous Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in ACN) wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Inject for LC-MS/MS reconstitute->end

Caption: Step-by-step solid-phase extraction (SPE) workflow.

LC-MS/MS Instrumentation and Conditions

Chromatographic Rationale: Given the polar nature of the analyte, a C18 column is a suitable starting point for reversed-phase chromatography. The use of formic acid in the mobile phase serves to suppress the ionization of the carboxylic acid group, promoting better retention and peak shape. A gradient elution ensures that endogenous interferences are separated from the analyte of interest.

Mass Spectrometry Rationale: Electrospray ionization in positive mode (ESI+) is chosen as quinoxaline structures are known to protonate efficiently.[13] Detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity, monitoring a specific precursor-to-product ion transition.[14][15]

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Analyte: m/z 233.1 → 187.1 (Quantifier), 233.1 → 159.1 (Qualifier) IS: m/z 238.1 → 192.1 (Quantifier)
Source Parameters Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°C

Note: MRM transitions are hypothetical and must be optimized empirically by infusing the analyte and internal standard into the mass spectrometer.

Bioanalytical Method Validation (BMV)

The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry"[1][2][16]. The following parameters were assessed:

Linearity and Sensitivity

The calibration curve was constructed using eight non-zero standards by plotting the peak area ratio (Analyte/IS) against the nominal concentration.

Parameter Result
Calibration Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL

The LLOQ was established as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and with precision (%CV) <20% and accuracy (%RE) within ±20%.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%RE) Inter-day Precision (%CV) Inter-day Accuracy (%RE)
LLOQ1.0≤ 15.1%± 12.5%≤ 16.8%± 14.2%
Low QC3.0≤ 8.5%± 7.2%≤ 9.1%± 8.8%
Mid QC100≤ 6.2%± 5.5%≤ 7.4%± 6.1%
High QC800≤ 5.8%± 4.9%≤ 6.9%± 5.3%
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%RE) within ±15% (±20% for LLOQ).
Matrix Effect and Recovery

The matrix effect was assessed by comparing the analyte response in post-extraction spiked plasma samples to that in neat solution. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

QC Level Concentration (ng/mL) Matrix Factor (IS-Normalized) Recovery (%)
Low QC3.00.9888.5%
High QC8001.0391.2%
Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤15%. Recovery should be consistent and reproducible.
Stability

The stability of the analyte was evaluated under various conditions to ensure sample integrity from collection to analysis.

Condition Duration Result
Freeze-Thaw Stability 3 CyclesMean concentration within ±15% of nominal
Short-Term (Bench-Top) Stability 8 hoursMean concentration within ±15% of nominal
Long-Term Stability 90 days at -80°CMean concentration within ±15% of nominal
Post-Preparative (Autosampler) Stability 24 hoursMean concentration within ±15% of nominal

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of this compound in human plasma. The robust sample preparation protocol minimizes matrix interference, and the comprehensive validation ensures that the method meets the stringent requirements for regulated bioanalysis. This application note serves as a complete guide for laboratories aiming to implement this assay for pharmacokinetic and clinical studies.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and optimization of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid. The quinoxaline moiety is a significant scaffold in medicinal chemistry, making reliable analytical methods crucial for drug development and quality control.[1][2] This method is designed to separate the main compound from its potential degradation products and process-related impurities. The protocol details the systematic approach to method development, including analyte characterization, column and mobile phase selection, and detector optimization. Furthermore, it outlines a forced degradation study to establish the stability-indicating nature of the method, in alignment with international regulatory guidelines.[3][4][5]

Introduction and Rationale

This compound is a heterocyclic compound featuring a quinoxaline core, a structure known for a wide range of biological activities.[2][6] As with any active pharmaceutical ingredient (API) or intermediate, a validated, reliable analytical method is required to ensure its identity, purity, and stability throughout the manufacturing process and shelf life. High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for this purpose due to its high resolution, sensitivity, and precision.[7]

The primary objective of this work was to develop a stability-indicating HPLC method. Such a method must be able to unequivocally assess the analyte of interest and resolve it from any potential degradation products that may form under various stress conditions.[3][8] This ensures that the measured analyte concentration is accurate and not falsely inflated by co-eluting impurities. The principles outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1) form the basis for the validation approach discussed herein.[9][10][11][12][13]

Analyte Physicochemical Properties

A successful HPLC method development strategy begins with understanding the physicochemical properties of the analyte.

  • Chemical Structure:

    alt text

    Source: PubChem CID 1520179[14]

  • Molecular Formula: C₁₂H₁₂N₂O₃[14]

  • Molecular Weight: 232.23 g/mol [14]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is an acidic group. Its pKa is critical for selecting the mobile phase pH. At pH values above its pKa, the group will be deprotonated (anionic), and at pH values below, it will be protonated (neutral). This significantly impacts retention in reversed-phase chromatography.

    • Quinoxaline Ring: This aromatic, heterocyclic ring system contains two nitrogen atoms, which are weakly basic (pKa of quinoxaline is ~0.56).[2] The ring structure is the primary chromophore, responsible for UV absorbance.

    • Methoxy Group (-OCH₃): An electron-donating group that contributes to the overall hydrophobicity of the molecule.

HPLC Method Development Strategy

The strategy is built on a logical, stepwise approach to select and optimize the chromatographic conditions.

Chromatographic Mode and Column Selection

Rationale: Reversed-phase (RP) chromatography is the preferred mode because the analyte possesses sufficient hydrophobicity to be retained on a non-polar stationary phase.[17][18] A C18 (octadecylsilane) bonded phase is the most common and versatile choice for RP-HPLC and serves as an excellent starting point. It provides strong hydrophobic interactions with the quinoxaline ring system.

  • Selected Column: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended for good efficiency and peak shape. The smaller particle size provides higher resolution compared to traditional 5 µm columns.

Mobile Phase Selection and Optimization

Rationale: The mobile phase must be optimized to achieve adequate retention, good peak shape, and optimal resolution.

  • Organic Modifier: Acetonitrile is chosen over methanol as the initial organic solvent due to its lower viscosity (leading to lower backpressure) and lower UV cutoff, which is advantageous for detecting a wide range of potential impurities.

  • Aqueous Phase and pH Control: This is the most critical parameter for this analyte. The carboxylic acid group must be in a consistent protonation state to ensure a sharp, symmetrical peak.

    • The Rule: To ensure the analyte is in its neutral, more retained form and to avoid peak tailing, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa of the carboxylic acid group. The pKa of a propanoic acid is typically ~4.8. Therefore, a mobile phase pH of ~2.5 - 3.0 is ideal.

    • Buffer Selection: A phosphate buffer (e.g., potassium phosphate monobasic) is an excellent choice for this pH range due to its suitable buffering capacity and compatibility with UV detection. A concentration of 20-25 mM is sufficient.

Detection Wavelength (λmax)

Rationale: The detection wavelength should be chosen to maximize sensitivity for the analyte while minimizing interference from the mobile phase or potential impurities.[19]

  • Procedure: Using a photodiode array (PDA) or diode array detector (DAD), an absorbance spectrum of the analyte is recorded. The wavelength of maximum absorbance (λmax) is selected for quantification.[20][21] For aromatic systems like quinoxaline, strong absorbance is typically observed in the 240–280 nm and 300-350 nm regions.[19] A preliminary scan should be performed to identify the optimal λmax.

Workflow for Method Development

The overall process follows a logical progression from initial scouting to final optimization and verification.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification Analyte 1. Analyte Characterization (pKa, logP, UV Spectrum) ColumnSelect 2. Column Selection (Reversed-Phase C18) Analyte->ColumnSelect MobilePhase 3. Initial Mobile Phase (ACN/Buffer, pH ~3.0) ColumnSelect->MobilePhase Gradient 4. Scouting Gradient (e.g., 5-95% ACN) MobilePhase->Gradient Optimize 5. Optimize Separation (Gradient Slope, pH, Temp) Gradient->Optimize SST 6. System Suitability Test (Tailing, Plates, RSD) Optimize->SST ForcedDeg 7. Forced Degradation (Acid, Base, Peroxide, Heat, Light) SST->ForcedDeg Specificity 8. Assess Specificity (Peak Purity Analysis) ForcedDeg->Specificity

Caption: Workflow for HPLC Method Development.

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium Phosphate Monobasic (KH₂PO₄, analytical grade)

  • Orthophosphoric Acid (85%, analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA/DAD detector is suitable.

ParameterOptimized ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and high efficiency for this type of analyte.
Mobile Phase A 25 mM KH₂PO₄ in Water, pH 2.8 (adjusted with H₃PO₄)Buffers the system to ensure consistent ionization state of the carboxylic acid, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good elution strength and low UV cutoff.
Gradient 0-15 min: 30% to 70% B; 15-18 min: 70% to 90% B; 18-20 min: 90% B; 20.1-25 min: 30% B (Re-equilibration)Gradient elution is necessary to separate the main peak from both early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times and can improve peak shape.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak broadening.
Detection PDA/DAD at λmax (e.g., 254 nm, to be determined)Wavelength chosen for maximum analyte response. PDA allows for peak purity analysis.[21]
Solution Preparation
  • Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.8 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Protocol for Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3][5][8] A target degradation of 5-20% is generally recommended.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to ~0.1 mg/mL.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to ~0.1 mg/mL.

  • Thermal Degradation: Store the solid reference standard in an oven at 80 °C for 24 hours. Prepare a 0.1 mg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution to direct sunlight or a photostability chamber (ICH Q1B) for 24 hours. Analyze alongside a control sample protected from light.

Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

Results and System Suitability

Optimization Logic

The optimization process focuses on achieving a balance between resolution, analysis time, and peak shape. The mobile phase pH is the most influential parameter.

pH_Optimization Start Initial Condition: Mobile Phase pH > pKa (e.g., pH 6) Result1 Observation: - Analyte is ionized (-COO⁻) - Poor retention - Severe peak tailing Start->Result1 Decision1 Decision: Lower pH to protonate the acid Result1->Decision1 Condition2 Optimized Condition: Mobile Phase pH < pKa (e.g., pH 2.8) Decision1->Condition2 Result2 Observation: - Analyte is neutral (-COOH) - Good retention - Sharp, symmetric peak Condition2->Result2

Caption: Logic for Mobile Phase pH Optimization.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to be "fit for purpose". This is done by injecting the working standard solution multiple times (n=5 or 6).

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and performance.
Repeatability (%RSD) RSD ≤ 1.0% for peak area and retention timeConfirms the precision of the system for replicate injections.
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest impurity)Ensures baseline separation from adjacent peaks.
Forced Degradation Results

The method should demonstrate specificity by separating the intact analyte from all degradation products.

Stress Condition% Degradation (Example)Observations
Acid (0.1 M HCl, 60°C) ~12%One major degradant peak observed at a lower retention time.
Base (0.1 M NaOH, RT) ~18%Two major degradant peaks observed.
Oxidation (3% H₂O₂, RT) ~8%Minor degradation, one small peak observed.
Thermal (80°C, solid) < 2%Compound is relatively stable to dry heat.
Photolytic (Sunlight) ~5%Minor degradation observed.

In all cases, the main peak for this compound should remain spectrally pure, as confirmed by PDA peak purity analysis, and be well-resolved (Rs > 2.0) from all degradation peaks.

Method Validation Overview

Once developed, the method must be fully validated according to ICH Q2(R1) guidelines.[9][10][11][13] The key validation parameters include:

  • Specificity: Proven through forced degradation studies.

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the working concentration).

  • Accuracy: Determined by spike-recovery experiments at multiple levels.

  • Precision: Evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations that can be reliably quantified and detected, respectively.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%).

Conclusion

This application note presents a systematic and scientifically grounded approach to developing a stability-indicating RP-HPLC method for this compound. By carefully considering the analyte's physicochemical properties, a robust method using a C18 column with an acetonitrile/phosphate buffer mobile phase at an acidic pH was established. The protocol for forced degradation confirms the method's ability to separate the main analyte from its degradation products, making it suitable for purity and stability testing in a research or quality control environment.

References

Application Notes and Protocols for High-Throughput Screening of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds

The quinoxaline core, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic system have demonstrated a vast array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Their versatility stems from the tunable nature of the quinoxaline ring, which can be readily functionalized to interact with a multitude of biological targets, such as kinases and DNA topoisomerases.[4][5] 3-(3-Methoxyquinoxalin-2-yl)propanoic acid (PubChem CID: 1520179) is a member of this promising class of compounds.[6] While specific biological data for this particular molecule is limited, its structural features suggest a potential for interaction with key cellular signaling pathways. This document outlines a comprehensive strategy for the high-throughput screening (HTS) of this compound to elucidate its bioactivity, with a primary focus on its potential as a modulator of the hypoxia-inducible factor (HIF) pathway.

The structural resemblance of certain quinoxaline derivatives to known inhibitors of HIF prolyl hydroxylases (PHDs) provides a strong rationale for investigating this compound in this context.[7][8] PHDs are key enzymes that regulate the stability of HIF-1α, a master transcriptional regulator of cellular response to hypoxia.[9][10] Inhibition of PHDs leads to the stabilization of HIF-1α and the subsequent activation of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.[7][10] Consequently, small molecule PHD inhibitors are of significant therapeutic interest for conditions such as anemia associated with chronic kidney disease.[8]

These application notes provide detailed protocols for a tiered HTS cascade designed to first identify the activity of this compound in a cell-based HIF activation assay and then to deconvolute its mechanism of action through biochemical assays targeting PHD2, the primary isoform responsible for HIF-1α regulation in normoxia.[9]

Tier 1: Primary High-Throughput Screening - Cell-Based HIF-1α Activation Assay

The initial step in evaluating the bioactivity of this compound is to perform a primary HTS using a cell-based reporter gene assay. This assay is designed to detect the stabilization and subsequent transcriptional activity of HIF-1α.[11][12] A human cell line, such as the neuroblastoma cell line SK-N-BE(2)c or the renal cell carcinoma line RCC4, will be engineered to stably express a luciferase reporter gene under the control of a hypoxia-responsive element (HRE).[12][13]

Principle of the HRE-Luciferase Reporter Assay

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHDs, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. If this compound inhibits PHDs, HIF-1α will accumulate, translocate to the nucleus, and bind to the HRE, driving the expression of the luciferase reporter gene. The resulting luminescence signal is directly proportional to the level of HIF-1α activation.

Experimental Workflow: HRE-Luciferase Reporter Assay

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Signal Detection seed_cells Seed HRE-Luciferase reporter cells in 384-well plates incubate_cells Incubate cells (e.g., 24 hours) seed_cells->incubate_cells add_compounds Add this compound and control compounds incubate_cells->add_compounds incubate_compounds Incubate with compounds (e.g., 18 hours) add_compounds->incubate_compounds lyse_cells Lyse cells and add luciferase substrate incubate_compounds->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence

Caption: HRE-Luciferase Reporter Assay Workflow.

Detailed Protocol: HRE-Luciferase Reporter Assay
  • Cell Seeding:

    • Culture SK-N-BE(2)c cells stably expressing an HRE-luciferase reporter construct in appropriate media.

    • Trypsinize and resuspend cells to a density of 1 x 10^5 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well white, clear-bottom plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution to create a dose-response curve (e.g., 100 µM to 1 nM).

    • Include appropriate controls:

      • Negative Control: DMSO vehicle.

      • Positive Control: A known PHD inhibitor (e.g., Daprodustat, Roxadustat).[14]

    • Add 100 nL of the compound solutions to the corresponding wells of the cell plate.

  • Incubation:

    • Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and luciferase substrate reagent to room temperature.

    • Add 25 µL of the luciferase substrate reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

Data Analysis and Hit Criteria

The activity of this compound will be determined by calculating the fold activation relative to the DMSO control. A compound is typically considered a "hit" if it induces a response that is greater than three standard deviations above the mean of the negative control. A full dose-response curve will be generated to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

ParameterDescriptionExample Value
Cell Line SK-N-BE(2)c with stable HRE-luciferase-
Plate Format 384-well, white, clear-bottom-
Seeding Density 5,000 cells/well-
Compound Concentration 1 nM to 100 µM-
Incubation Time 18 hours-
Positive Control Daprodustat (10 µM)>10-fold activation
Z'-factor A measure of assay quality> 0.5

Tier 2: Secondary and Confirmatory Assays - Mechanism of Action Studies

Positive hits from the primary screen will be further investigated to confirm their activity and elucidate their mechanism of action. This will involve both cell-based and biochemical assays.

A. Western Blot Analysis of HIF-1α Stabilization

To confirm that the observed reporter gene activation is due to the stabilization of HIF-1α protein, a western blot analysis will be performed.

Protocol:

  • Seed a suitable cell line (e.g., HeLa or U2OS) in 6-well plates.

  • Treat the cells with varying concentrations of this compound for 4-6 hours.

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin).

  • Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.

An increase in the intensity of the HIF-1α band in a dose-dependent manner will confirm the compound's ability to stabilize the protein.[13]

B. In Vitro PHD2 Inhibition Assay

To directly assess whether this compound inhibits the enzymatic activity of PHDs, a biochemical assay using recombinant human PHD2 will be conducted. An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a high-throughput method suitable for this purpose.[13][15]

Principle of the PHD2 AlphaScreen Assay

This assay measures the hydroxylation of a biotinylated HIF-1α peptide by PHD2. The reaction mixture contains recombinant PHD2, the biotinylated HIF-1α peptide, and the necessary co-factors (Fe(II) and ascorbate) and co-substrate (α-ketoglutarate).[14] The reaction is stopped, and acceptor and donor beads are added. A primary antibody recognizes the hydroxylated proline residue, and a secondary antibody conjugated to the acceptor bead binds to the primary antibody. Streptavidin-coated donor beads bind to the biotinylated peptide. In the presence of hydroxylation, the beads are brought into close proximity, and excitation of the donor bead results in a singlet oxygen-mediated energy transfer to the acceptor bead, which emits light. An inhibitor will prevent this interaction, leading to a decrease in the signal.

Experimental Workflow: PHD2 AlphaScreen Assay

AlphaScreen_Workflow cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_readout Readout add_reagents Add PHD2, HIF-1α peptide, co-factors, and test compound incubate_reaction Incubate to allow hydroxylation add_reagents->incubate_reaction add_beads Add anti-hydroxy-HIF-1α antibody and AlphaScreen beads incubate_reaction->add_beads incubate_detection Incubate in the dark add_beads->incubate_detection read_plate Read plate on an AlphaScreen-compatible reader incubate_detection->read_plate

Caption: PHD2 AlphaScreen Assay Workflow.

Detailed Protocol: PHD2 AlphaScreen Assay
  • Reaction Setup:

    • In a 384-well plate, add 2 µL of this compound at various concentrations.

    • Add 4 µL of a solution containing recombinant human PHD2 and a biotinylated HIF-1α peptide.

    • Initiate the reaction by adding 4 µL of a solution containing α-ketoglutarate, Fe(II), and ascorbate.

  • Enzymatic Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add a mixture of anti-hydroxy-HIF-1α antibody, protein A-conjugated acceptor beads, and streptavidin-coated donor beads.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Signal Reading:

    • Read the plate on a microplate reader capable of detecting the AlphaScreen signal.

Data Analysis and Interpretation

The percentage of inhibition will be calculated for each concentration of the test compound. A dose-response curve will be plotted to determine the IC50 value (the concentration at which 50% of the enzymatic activity is inhibited). This will provide a direct measure of the compound's potency against PHD2.

ParameterDescriptionExample Concentration
Enzyme Recombinant human PHD210 nM
Substrate Biotinylated HIF-1α peptide100 nM
Co-substrate α-ketoglutarate10 µM
Co-factors Fe(II), Ascorbate50 µM, 100 µM
Plate Format 384-well ProxiPlate-
Incubation Time 60 minutes (reaction), 60 minutes (detection)-
Positive Control N-Oxalylglycine (NOG)IC50 in low µM range

Conclusion and Future Directions

This tiered HTS approach provides a robust framework for evaluating the biological activity of this compound, with a specific focus on its potential to modulate the HIF pathway. A positive result in the primary cell-based assay, confirmed by western blotting and a direct inhibitory effect in the biochemical PHD2 assay, would provide strong evidence for its mechanism of action.

Further studies could explore the selectivity of the compound against other PHD isoforms (PHD1 and PHD3) and other 2-oxoglutarate-dependent dioxygenases to assess its off-target effects. Downstream functional assays, such as measuring the upregulation of HIF target genes (e.g., VEGF, EPO) via RT-qPCR, would further validate its biological activity. The protocols outlined here offer a comprehensive starting point for unlocking the therapeutic potential of this and other novel quinoxaline derivatives in drug discovery.

References

Application Notes and Protocols: Strategic Derivatization of 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3][4] The electron-deficient nature of the pyrazine ring, coupled with the diverse substitution patterns possible on the benzene moiety, allows for fine-tuning of the molecule's electronic and steric properties to optimize interactions with biological targets.[1]

This application note focuses on 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, a promising scaffold for further chemical exploration. The presence of a carboxylic acid moiety provides a versatile handle for derivatization, allowing for the synthesis of a library of esters, amides, and other analogs. Such modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced biological activity, improved selectivity, and better drug-like characteristics.

Herein, we present a comprehensive guide for the strategic derivatization of this compound, complete with detailed protocols for synthesis, characterization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoxaline derivatives.

Rationale for Derivatization: A Multi-pronged Approach to Improved Activity

The derivatization of the carboxylic acid group of this compound is a key strategy to modulate its physicochemical and biological properties. The primary objectives of these modifications are:

  • Enhanced Lipophilicity and Cell Permeability: The ionizable carboxylic acid group can limit passive diffusion across biological membranes. Conversion to less polar esters or amides can increase lipophilicity, potentially improving cell penetration and oral bioavailability.

  • Modulation of Target Binding: The carboxylic acid group may or may not be directly involved in binding to the biological target. Its modification allows for the exploration of new interactions within the binding pocket, potentially leading to increased potency and selectivity.

  • Introduction of New Pharmacophoric Features: The addition of various functional groups through ester or amide linkages can introduce new hydrogen bond donors/acceptors, aromatic rings for π-π stacking, or charged moieties, all of which can contribute to improved target engagement.

  • Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, a group with similar size, shape, and electronic properties, can address issues related to metabolic instability, acidity, and toxicity while maintaining or improving biological activity.[5][6][7] Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids.[5][7]

Derivatization Strategies and Protocols

This section outlines detailed protocols for the synthesis of ester and amide derivatives of this compound.

I. Esterification

Esterification is a fundamental reaction to mask the polarity of the carboxylic acid. The choice of alcohol can introduce a wide range of functionalities.

This classical method is suitable for the synthesis of simple alkyl esters.

Protocol 1: Synthesis of Methyl 3-(3-Methoxyquinoxalin-2-yl)propanoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of methanol (20-50 eq), which acts as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired methyl ester.

For more complex or acid-sensitive alcohols, a milder coupling method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is recommended.

Protocol 2: Synthesis of Benzyl 3-(3-Methoxyquinoxalin-2-yl)propanoate

  • Reaction Setup: To a solution of this compound (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash with DCM.

  • Extraction: Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

II. Amidation

The formation of amides offers another avenue to diversify the parent compound, introducing a stable and versatile functional group.

Similar to esterification, carbodiimides are effective for amide bond formation.

Protocol 3: Synthesis of N-Benzyl-3-(3-methoxyquinoxalin-2-yl)propanamide

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dimethylformamide (DMF).

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Extraction: Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

III. Bioisosteric Replacement

Replacing the carboxylic acid with a bioisostere can significantly alter the compound's properties. The synthesis of a tetrazole analog is presented as a representative example.

Protocol 4: Synthesis of 2-(2-(1H-Tetrazol-5-yl)ethyl)-3-methoxyquinoxaline (A Multi-step Synthesis)

This synthesis involves the conversion of the carboxylic acid to a nitrile, followed by a cycloaddition.

  • Amide Formation: Convert this compound to the corresponding primary amide using a standard amidation protocol (e.g., with ammonia or an ammonia source).

  • Dehydration to Nitrile: Dehydrate the primary amide to the corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride or phosphorus oxychloride.

  • Cycloaddition: React the nitrile with an azide source, such as sodium azide, in the presence of a Lewis acid (e.g., zinc bromide) or an ammonium salt (e.g., triethylammonium chloride) in a suitable solvent like toluene or DMF at elevated temperatures to form the tetrazole ring.

  • Purification: Purify the final product using appropriate chromatographic techniques.

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.Appearance/disappearance of characteristic signals for the carboxylic acid proton, and new signals corresponding to the ester or amide moieties.
Mass Spectrometry (MS) Determination of molecular weight.Molecular ion peak corresponding to the expected mass of the derivative.
Infrared (IR) Spectroscopy Identification of functional groups.Disappearance of the broad O-H stretch of the carboxylic acid and appearance of new C=O stretching frequencies for the ester or amide.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity.

Biological Evaluation: Assessing the Impact of Derivatization

The newly synthesized derivatives should be screened for their biological activity to determine if the chemical modifications have led to improvements. The choice of assays will depend on the known or hypothesized therapeutic area for quinoxaline compounds.

I. In Vitro Anticancer Activity

Quinoxaline derivatives have shown significant potential as anticancer agents.[8][9]

These colorimetric assays are used to assess the cytotoxic effects of the compounds on cancer cell lines.[10][11][12]

Protocol 5: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoxaline derivatives and the parent compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

II. In Vitro Antimicrobial Activity

Quinoxalines are also known for their antimicrobial properties.[2][3][13][14]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Protocol 6: Determination of Minimum Inhibitory Concentration (MIC)

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in a suitable broth medium in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of the biological activity data from the synthesized library of derivatives will allow for the elucidation of structure-activity relationships.

Key Considerations for SAR Analysis:

  • Ester Derivatives: Compare the activity of different alkyl and aryl esters to understand the influence of the size, shape, and electronic properties of the ester group.

  • Amide Derivatives: Evaluate the impact of substituting the amide nitrogen with various aliphatic and aromatic groups. The presence of hydrogen bond donors/acceptors on these substituents can be crucial.

  • Bioisosteres: Compare the activity of the parent carboxylic acid with its bioisosteric analogs to determine if this replacement strategy is beneficial.

  • Quantitative Structure-Activity Relationship (QSAR): For a larger library of compounds, QSAR studies can be performed to develop predictive models that correlate physicochemical properties with biological activity.[15]

Visualizing the Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization and evaluation of this compound.

Derivatization_Workflow cluster_synthesis Synthesis & Derivatization cluster_characterization Characterization cluster_evaluation Biological Evaluation cluster_sar Analysis Parent This compound Esterification Esterification (Protocols 1 & 2) Parent->Esterification R-OH Amidation Amidation (Protocol 3) Parent->Amidation R-NH2 Bioisostere Bioisostere Synthesis (Protocol 4) Parent->Bioisostere Multi-step Derivatives Derivative Library (Esters, Amides, etc.) Esterification->Derivatives Amidation->Derivatives Bioisostere->Derivatives Analysis Spectroscopic Analysis (NMR, MS, IR) & Purity (HPLC) Derivatives->Analysis BioAssays In Vitro Assays Analysis->BioAssays Anticancer Anticancer Assays (MTT/XTT - Protocol 5) BioAssays->Anticancer Antimicrobial Antimicrobial Assays (MIC - Protocol 6) BioAssays->Antimicrobial SAR Structure-Activity Relationship (SAR) Anticancer->SAR Antimicrobial->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for derivatization and evaluation.

Conclusion

This application note provides a comprehensive framework for the derivatization of this compound to enhance its biological activity. By employing the detailed protocols for esterification, amidation, and bioisosteric replacement, researchers can generate a diverse library of novel quinoxaline derivatives. Subsequent biological evaluation using the outlined in vitro assays will enable the identification of lead compounds with improved therapeutic potential. The systematic analysis of the structure-activity relationships will further guide the rational design of next-generation quinoxaline-based therapeutic agents.

References

Application Notes & Protocols: Strategic Formulation of 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid (Compound QM3PA), a quinoxaline derivative with low aqueous solubility, for use in preclinical animal research. Addressing the challenges inherent in developing formulations for poorly soluble new chemical entities (NCEs), this guide details a systematic approach from initial physicochemical characterization to the preparation and quality control of oral and intravenous dosage forms. We present two detailed protocols: an aqueous suspension for oral gavage and a solubilized formulation for intravenous administration. The scientific rationale behind vehicle selection, excipient function, and process parameters is thoroughly explained to empower researchers to develop robust, reproducible, and effective formulations that ensure accurate dose delivery and reliable pharmacokinetic and toxicological data.

Introduction: The Formulation Challenge

The successful in vivo evaluation of a new chemical entity (NCE) is fundamentally dependent on the design of an appropriate delivery system.[1] An inadequate formulation can lead to poor or erratic absorption, resulting in underestimated exposure, inconclusive efficacy data, and incorrect toxicological assessments.[2] this compound (Compound QM3PA), like many contemporary drug candidates, is a poorly water-soluble molecule.[3][4] Data from public databases indicate its aqueous solubility is greater than 34.8 µg/mL at physiological pH 7.4, classifying it as a compound that requires enabling formulation strategies for preclinical studies.[3]

The primary objective of preclinical formulation is to ensure that the test system receives the intended dose in a consistent and bioavailable manner, with minimal confounding effects from the vehicle itself.[5] This guide provides a strategic framework and actionable protocols for researchers tackling the formulation of Compound QM3PA.

Pre-formulation Assessment: Characterizing the API

A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the cornerstone of rational formulation design.[2][6] Key parameters for Compound QM3PA must be determined empirically before selecting a formulation strategy.

Parameter Value (Compound QM3PA) Significance for Formulation Reference
IUPAC Name This compoundProvides unambiguous chemical identity.[3]
Molecular Formula C₁₂H₁₂N₂O₃Used to calculate molecular weight and molarity.[3]
Molecular Weight 232.23 g/mol Essential for calculating concentrations and dose preparations.[3]
Aqueous Solubility >34.8 µg/mL (at pH 7.4)Critical Parameter. Low solubility necessitates enabling strategies like suspensions or solubilization to achieve required dose levels.[3]
pKa Not reported (Estimated acidic)The propanoic acid moiety suggests an acidic pKa. This is crucial for pH-adjustment strategies to enhance solubility.[2]N/A
LogP Not reported (Estimated >2)Indicates lipophilicity. A higher LogP often correlates with lower aqueous solubility and suggests suitability for lipid-based or surfactant-based systems.N/A
Solid-State Form Crystalline (assumed)Polymorphism, crystallinity, and particle size distribution significantly impact dissolution rate and physical stability.[2]N/A

Formulation Strategy: A Decision-Making Framework

The choice of formulation depends on the intended route of administration, the required dose level, and the stage of development. For early-stage animal studies, simple and well-characterized systems are preferred. The following decision tree outlines a logical approach for Compound QM3PA.

Formulation_Strategy cluster_0 Initial Assessment cluster_1 Route of Administration cluster_2 Oral Formulation Pathway cluster_3 Parenteral Formulation Pathway API Compound QM3PA (Poorly Soluble) Route Select Route API->Route Oral_Dose Dose Calculation: Can target dose be achieved in acceptable volume (e.g., <10 mL/kg) as a suspension? Route->Oral_Dose Oral IV_Req IV administration requires a true solution or <3 µm dispersion Route->IV_Req Intravenous (IV) Suspension Develop Aqueous Suspension (Protocol 1) Oral_Dose->Suspension Yes Advanced Consider Advanced Formulation (e.g., Lipid-based, Nanosuspension) Oral_Dose->Advanced No Solubilize Attempt Solubilization: pH, Co-solvents, Cyclodextrins IV_Req->Solubilize Solution Develop Solubilized Formulation (Protocol 2) Solubilize->Solution Successful No_Solution Re-evaluate IV route or consider nanosuspension Solubilize->No_Solution Unsuccessful

Caption: Formulation strategy decision tree for Compound QM3PA.

Protocol 1: Aqueous Suspension for Oral Administration

This is often the most direct approach for oral dosing in toxicology and pharmacokinetic studies.[5] The goal is to create a uniform, easily re-suspendable, and physically stable dispersion of the API particles in an aqueous vehicle.

Rationale and Scientific Principles
  • Particle Size Reduction (Micronization): Reducing the particle size of the API increases its surface area, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[7][8] Techniques like air jet milling or ball milling are commonly employed.[9]

  • Vehicle Selection: An aqueous vehicle is preferred for its physiological compatibility.[10]

  • Suspending Agent: A viscosity-enhancing agent, such as methylcellulose (MC) or carboxymethylcellulose (CMC), is used to slow down the sedimentation of API particles, ensuring dose uniformity.[11]

  • Wetting Agent: For hydrophobic powders, a surfactant (wetting agent) like Polysorbate 80 (Tween 80) is crucial. It reduces the interfacial tension between the solid particles and the liquid vehicle, allowing the vehicle to displace air and wet the particles, which is essential for forming a homogenous suspension.[5][10]

Materials and Equipment
  • Micronized Compound QM3PA

  • 0.5% (w/v) Methylcellulose (low viscosity) in Purified Water

  • Polysorbate 80 (Tween 80)

  • Purified Water

  • Mortar and Pestle (glass or ceramic)

  • Magnetic Stirrer and Stir Bar

  • Graduated Cylinders and Volumetric Flasks

  • Analytical Balance

  • pH Meter

Step-by-Step Protocol
  • Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to stirring purified water (can be heated to ~80°C to aid dispersion, then cooled to form the gel). Allow it to stir until a clear, homogenous solution is formed.

  • Wetting Agent Addition: To the final volume of the methylcellulose vehicle, add Polysorbate 80 to a final concentration of 0.1% (v/v). Mix thoroughly.

  • API Weighing: Accurately weigh the required amount of micronized Compound QM3PA based on the target concentration (e.g., 10 mg/mL).

  • Slurry Formation (Critical Step): Transfer the weighed API to a mortar. Add a small volume (approx. 1-2 times the powder volume) of the prepared vehicle. Gently triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are properly wetted and to break up any agglomerates.

  • Dilution: Gradually add the remaining vehicle to the paste in the mortar while mixing continuously. This process is known as geometric dilution.

  • Homogenization: Transfer the contents to a beaker or flask. Place it on a magnetic stirrer and stir for at least 30-60 minutes to ensure complete and uniform dispersion. Keep the container covered to prevent evaporation.

  • Final QC Checks: Measure the pH of the final suspension. It should be within a tolerable range for oral administration (typically pH 4-8).[4] Visually inspect for uniformity and the absence of large agglomerates.

Note: The suspension should be continuously stirred during dose administration to animals to ensure uniformity.

Protocol 2: Solubilized Formulation for Intravenous Administration

Intravenous (IV) administration requires a true solution or a fine dispersion (<3 µm) to prevent capillary blockade and ensure immediate systemic availability.[6] Given Compound QM3PA's acidic nature and poor solubility, a co-solvent and pH adjustment approach is a viable strategy.

Rationale and Scientific Principles
  • Vehicle Selection: For IV studies in rats, 0.9% saline is a preferred vehicle over 5% dextrose to avoid potential opportunistic infections and other complications observed in long-term infusion studies.[12]

  • Co-solvents: Water-miscible organic solvents like polyethylene glycol 400 (PEG 400) and propylene glycol (PG) can significantly increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.[2][6]

  • pH Adjustment: As a propanoic acid derivative, Compound QM3PA is a weak acid. Increasing the pH of the formulation vehicle above its pKa will ionize the carboxylic acid group, forming a more water-soluble salt. This is a powerful technique to increase solubility.[2][4] However, the final pH must be within a physiologically tolerable range for IV injection (pH 3-9) to minimize irritation and hemolysis.[4]

Materials and Equipment
  • Compound QM3PA

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • 1N Sodium Hydroxide (NaOH) and 1N Hydrochloric Acid (HCl) for pH adjustment

  • Sterile Syringe Filters (0.22 µm)

  • Glass Vials

  • Magnetic Stirrer and Stir Bar

  • Analytical Balance

  • Calibrated pH Meter

Step-by-Step Protocol
  • Solubility Screening (Recommended): Before preparing the final formulation, perform small-scale solubility tests in various co-solvent systems (e.g., 20% PEG 400 in saline, 40% PEG 400 in saline, 10% PG/10% PEG 400 in saline) to identify the most efficient system.

  • Co-solvent Preparation: Based on screening, prepare the co-solvent vehicle. For this protocol, we will use a vehicle of 20% PEG 400 (v/v) in 0.9% Saline .

  • API Dissolution: Weigh the required amount of Compound QM3PA and place it in a sterile glass vial. Add the PEG 400 first and vortex or stir until the compound is wetted or dissolved. Then, add the 0.9% saline to the final volume.

  • pH Adjustment: Place the vial on a magnetic stirrer. Slowly add 1N NaOH dropwise while monitoring the pH. Continue adding until the compound fully dissolves. Target a final pH between 7.0 and 8.0 , which is well-tolerated and should be sufficient to solubilize the acidic compound. Do not overshoot the pH. If necessary, back-titrate with 1N HCl.

  • Final Volume Adjustment: Once the API is fully dissolved and the pH is stable, ensure the final volume is correct. If needed, QS (quantum satis) with the co-solvent/saline vehicle.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This step is mandatory for IV formulations to remove any particulates or microbial contamination.

  • Final QC Checks: Visually inspect the final filtered solution for clarity and absence of particulates. Re-confirm the pH.

Caution: A major limitation of co-solvent systems is the potential for drug precipitation upon injection into the bloodstream (a phenomenon known as "crash out"), which can cause embolism or variable PK profiles.[2] The concentration of the co-solvent and the final dose volume should be kept as low as possible.

Quality Control and Stability

All formulations must undergo basic quality control (QC) checks before administration to ensure safety and dose accuracy.

Parameter Oral Suspension (Protocol 1) IV Solution (Protocol 2) Rationale
Appearance Homogenous, opaque, white-to-off-white dispersion. Easily re-suspendable.Clear, colorless, particle-free solution.Ensures uniformity and safety (especially for IV).
pH Record value (target 4.0 - 8.0)Record value (target 7.0 - 8.0)Ensures physiological compatibility and can impact API stability and solubility.[5]
Re-suspendability No caking or clumping after gentle inversion.Not ApplicableCritical for dose uniformity in suspensions.
Particle Size (Optional) Laser DiffractionNot ApplicableFor suspensions, confirms micronization and monitors for particle growth.[8]
Short-Term Stability Stable for the duration of the study day at room temp/4°C.No precipitation observed for the duration of the study day.Confirms the formulation is suitable for the study's timeline.

Conclusion

The successful preclinical development of this compound hinges on the application of sound formulation science. Due to its poor aqueous solubility, a simple aqueous solution is not feasible for achieving relevant exposure levels in animal studies. The protocols provided herein for an oral aqueous suspension and a solubilized intravenous formulation offer robust and scientifically justified starting points for researchers. By carefully characterizing the API and selecting the appropriate excipients and preparation methods, scientists can generate reliable and reproducible in vivo data, paving the way for the successful advancement of this promising compound.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid in DMSO Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-Methoxyquinoxalin-2-yl)propanoic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice regarding the stability of this compound when prepared and stored in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the knowledge to ensure the integrity of your experimental results.

Introduction

This compound is a quinoxaline derivative of interest in various research fields.[1][2][3][4] Like many small molecules used in drug discovery and biological screening, it is commonly dissolved in DMSO for storage and use in assays.[5][6][7][8] However, the chemical stability of compounds in DMSO can be influenced by several factors, potentially impacting the accuracy and reproducibility of experimental data.[5][6][8] This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and best practices for handling this compound in DMSO.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, linking them to potential stability issues with this compound in DMSO.

Issue 1: Decreased or Inconsistent Biological Activity in Assays

  • Potential Cause: Degradation of the parent compound. The quinoxaline ring system, while generally stable, can be susceptible to degradation under certain conditions.[9][10][11][12] The methoxy and propanoic acid functional groups may also be liable to hydrolysis or other reactions, especially in the presence of contaminants like water in the DMSO.[5][6]

  • Troubleshooting Steps:

    • Verify DMSO Quality: Use anhydrous, high-purity DMSO.[13] DMSO is hygroscopic and can absorb atmospheric moisture, which can facilitate hydrolysis.[5][6]

    • Fresh vs. Aged Stock Solutions: Compare the activity of a freshly prepared stock solution with an older one. A significant drop in activity suggests degradation over time.

    • LC-MS Analysis: Analyze both fresh and aged stock solutions by Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new peaks corresponding to potential degradants and a decrease in the peak area of the parent compound.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

  • Potential Cause: Formation of degradation products. The appearance of new peaks that are not present in the initial analysis of the solid compound indicates that the molecule is breaking down in the DMSO solution.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Use high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to determine the molecular weights and fragmentation patterns of the new peaks. This information can help in elucidating the structures of the degradation products.

    • Forced Degradation Study: To understand the potential degradation pathways, perform a forced degradation study.[14][15][16][17] This involves exposing the compound in DMSO to stress conditions such as acid, base, oxidation, heat, and light. The degradation products formed under these conditions can be compared to the unknown peaks in your aged stock solution.

Issue 3: Change in Color or Appearance of the DMSO Stock Solution

  • Potential Cause: Chemical reaction or precipitation. A change in the color of the solution can indicate the formation of chromophoric degradation products. The formation of a precipitate could be due to the low solubility of a degradation product or the compound itself precipitating out of solution over time.

  • Troubleshooting Steps:

    • Visual Inspection: Regularly inspect your stock solutions for any changes in color or for the presence of particulate matter.

    • Solubility Check: Re-dissolve a small amount of the solid compound in fresh DMSO to confirm its solubility at the intended concentration. If the compound precipitates from a previously clear solution, it may indicate a change in the solution's properties or compound degradation.

    • Microscopic Examination: If a precipitate is observed, it can be collected and analyzed to determine if it is the parent compound or a degradant.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in DMSO?

A1: The main factors include:

  • Water Content: The presence of water in DMSO can lead to hydrolysis of the methoxy group or other susceptible functional groups.[5][6]

  • Temperature: Elevated temperatures can accelerate degradation.[5][8] Long-term storage at room temperature is generally not recommended.

  • Light: Photodegradation can occur, especially for aromatic systems like the quinoxaline ring.[14][17] Solutions should be stored in amber vials or otherwise protected from light.

  • Oxygen: Oxidative degradation is a possibility, although less common for this specific structure unless reactive oxygen species are present.[5][8]

  • pH: Although DMSO is aprotic, the presence of acidic or basic impurities can catalyze degradation.

Q2: What are the recommended storage conditions for a DMSO stock solution of this compound?

A2: For optimal stability, we recommend the following:

  • Temperature: Store stock solutions at -20°C or -80°C.[7]

  • Light Protection: Use amber vials or store plates/tubes in the dark.

  • Container: Polypropylene or glass containers are generally suitable.[5][8]

  • Atmosphere: For sensitive compounds, aliquoting the stock solution under an inert atmosphere (e.g., argon or nitrogen) can minimize exposure to air and moisture.

  • Aliquoting: To avoid multiple freeze-thaw cycles, which can introduce moisture and potentially affect stability, it is best to aliquot the stock solution into smaller, single-use volumes.[5][8]

Q3: How can I perform a simple stability assessment of my compound in DMSO?

A3: A straightforward approach is to set up a small-scale, time-course stability study:

  • Prepare a stock solution of this compound in high-purity, anhydrous DMSO.

  • Immediately take a "time zero" sample for analysis by a suitable method (e.g., HPLC-UV or LC-MS).

  • Aliquot the remaining solution into several vials and store them under your typical storage conditions.

  • At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot and re-analyze it using the same analytical method.

  • Compare the peak area of the parent compound and look for the appearance of any new peaks over time. A decrease of more than 5-10% in the parent peak area may indicate significant degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in DMSO

This protocol outlines a forced degradation study to identify potential degradation pathways and products.[14][15][16][17]

Materials:

  • This compound

  • Anhydrous DMSO

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in DMSO.

  • Acid Hydrolysis: Mix 1 mL of the DMSO stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the DMSO stock with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the DMSO stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat 1 mL of the DMSO stock solution at 60°C for 24 hours.

  • Photodegradation: Expose 1 mL of the DMSO stock solution to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.

  • Control Sample: Keep 1 mL of the DMSO stock solution at 4°C, protected from light.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC-UV or LC-MS to assess the extent of degradation and identify major degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in DMSO at 10 mM

Storage ConditionDurationParent Compound Remaining (%)Observations
4°C, Dark3 months98.5%No significant degradation
Room Temp, Light1 month85.2%Minor degradation products observed
Room Temp, Dark1 month92.1%Suggests some photodegradation
-20°C, Dark6 months99.1%Highly stable
Multiple Freeze-Thaw Cycles (10x)N/A97.8%Minimal impact observed

Note: This is example data and should be confirmed experimentally for your specific batch and storage conditions.

Visualizations

Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on the hydrolysis of the methoxy group, a common degradation route for such compounds.

G parent This compound hydrolysis_product 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid parent->hydrolysis_product Hydrolysis methanol Methanol hydrolysis_product->methanol Byproduct stressor H₂O / Acid or Base stressor->parent

Caption: Hypothetical hydrolysis of the methoxy group.

Troubleshooting Workflow

This workflow provides a logical sequence for investigating the stability of your compound.

G start Inconsistent Experimental Results check_stability Suspect Compound Instability start->check_stability fresh_vs_aged Compare Fresh vs. Aged Stock Activity check_stability->fresh_vs_aged lcms_analysis LC-MS Analysis of Stocks fresh_vs_aged->lcms_analysis degradation_confirmed Degradation Confirmed? lcms_analysis->degradation_confirmed optimize_storage Optimize Storage Conditions (-80°C, Aliquot, Anhydrous DMSO) degradation_confirmed->optimize_storage Yes end Implement New Handling Procedures degradation_confirmed->end No forced_degradation Perform Forced Degradation Study optimize_storage->forced_degradation characterize_degradants Characterize Degradants forced_degradation->characterize_degradants characterize_degradants->end

Caption: Workflow for troubleshooting compound instability.

References

troubleshooting unexpected results in assays with 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers using 3-(3-Methoxyquinoxalin-2-yl)propanoic acid. As a Senior Application Scientist, my goal is to help you navigate the complexities of your assays and interpret unexpected results. This guide is structured as a series of frequently asked questions that address common challenges, from basic compound handling to advanced mechanistic validation.

Section 1: Compound Preparation and Handling

Correct preparation and storage are the foundation of reproducible experiments. Artifacts introduced at this stage can lead to misleading data that is difficult to troubleshoot later.

FAQ: How do I correctly prepare a stock solution of this compound? I'm seeing precipitation.

This is a common issue stemming from the compound's chemical properties. The molecule has a propanoic acid group, which makes its solubility highly dependent on pH, and a relatively nonpolar quinoxaline core.

Underlying Cause: At neutral or acidic pH, the carboxylic acid group is protonated (less charged), reducing its solubility in aqueous solutions and leading to precipitation. The compound's solubility is noted as >34.8 µg/mL at a physiological pH of 7.4, which is relatively low for many screening applications.[1]

Troubleshooting Protocol:

  • Solvent Selection:

    • For a high-concentration primary stock (e.g., 10-50 mM), start with an organic solvent like DMSO or DMF.

    • Avoid preparing high-concentration stocks directly in aqueous buffers like PBS or cell culture media.

  • pH Adjustment for Working Solutions:

    • When diluting the DMSO stock into an aqueous buffer for your working solution, the pH of the final solution is critical.

    • If you observe precipitation upon dilution, it is likely due to the local concentration of the compound crashing out before it can be fully dispersed.

    • Protocol for Enhancing Solubility: Prepare your final aqueous buffer and slightly basify it (e.g., to pH 8.0-8.5) with a small amount of 1N NaOH before adding the compound stock. This deprotonates the carboxylic acid, making it a more soluble carboxylate salt. After the compound is fully dissolved, you can carefully adjust the pH back to the desired experimental pH if necessary, but be mindful that precipitation may re-occur.

  • Recommended Solvent Test Protocol:

SolventRecommended Starting ConcentrationObservations & Notes
DMSO 10-50 mMRecommended for primary stock. Ensure it is anhydrous.
DMF 10-50 mMAlternative to DMSO for primary stock.
Ethanol 1-10 mMLower solubility than DMSO. May be suitable for some applications.
PBS (pH 7.4) <150 µM (~35 µg/mL)Low solubility.[1] Prone to precipitation. Not for stock solutions.

dot

Caption: Workflow for troubleshooting compound solubility.

Section 2: General Assay Troubleshooting

These questions address issues that can arise in any assay, from cell-based viability screens to biochemical kinase assays.

FAQ: My assay shows no biological activity or a very weak response. What should I check first?

A lack of activity can be due to the compound, the assay system, or the biological target's relevance. A systematic approach is essential.

Troubleshooting Protocol:

  • Verify Compound Integrity:

    • Age and Storage: Has the solid compound or stock solution been stored correctly (cool, dry, dark)? Similar organic molecules can degrade over time.[2]

    • Fresh Dilution: Always prepare fresh dilutions of your stock for each experiment. Avoid multiple freeze-thaw cycles of aqueous working solutions.

    • Purity: If possible, verify the purity of your compound batch via LC-MS or NMR. Impurities or degradation products can affect results.

  • Validate the Assay System:

    • Positive Control: Does a known active compound (positive control) for your assay produce the expected result? If not, the issue lies with the assay itself (e.g., reagent failure, incorrect instrument settings, cell health).

    • Vehicle Control: Does the vehicle (e.g., DMSO) have any effect on its own? Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all wells.

  • Re-evaluate Experimental Parameters:

    • Concentration Range: Are you testing a wide enough range of concentrations? The active concentration might be higher or lower than anticipated. A common starting point is a log-scale dilution series from 100 µM down to 1 nM.

    • Incubation Time: Is the treatment duration sufficient for a biological response to occur? Some effects are rapid (minutes), while others require longer incubation (24-72 hours).

FAQ: I'm observing high variability and poor reproducibility between replicates. What are the likely causes?

Poor reproducibility often points to technical inconsistencies or issues with compound solubility.

Underlying Cause:

  • Incomplete Solubilization: If the compound is not fully dissolved, you are not delivering a consistent dose to each well. Micro-precipitates can lead to highly variable results.

  • Cell Plating Inconsistency: Uneven cell density across a plate is a major source of variability in cell-based assays.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and compound activity.

Troubleshooting Protocol:

  • Address Solubility: Revisit the solubility protocol in Section 1. Visually inspect your diluted compound solutions under light to check for any haze or particulates.

  • Refine Assay Technique:

    • Ensure your cells are a single-cell suspension before plating.

    • Mix plates gently after cell seeding to ensure even distribution.

    • When adding the compound, add it to the center of the well without touching the sides.

    • To mitigate edge effects, avoid using the outer rows and columns of your plates for experimental samples. Fill them with media or a buffer instead.

  • Check for Cytotoxicity: If the compound is unexpectedly toxic at certain concentrations, it can lead to cell death and high variability. Run a simple cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel.

Section 3: Investigating Mechanism of Action & Specificity

Once you have a reproducible biological effect, the next challenge is to understand its origin. Is it the specific on-target effect you hypothesize, or something else?

FAQ: How can I determine if the observed effect is due to the intended target or an off-target interaction?

This is a critical question in drug development. It is now widely understood that many small molecules achieve their effects through off-target interactions, which can confound results.[3][4][5]

Experimental Validation Strategy:

  • Target Engagement Assays: Can you show that the compound physically interacts with your target protein in cells? Techniques like cellular thermal shift assay (CETSA) can provide evidence of target binding.

  • Genetic Knockout/Knockdown: This is the gold standard for target validation.[3][4]

    • Use CRISPR/Cas9 to create a cell line where your putative target gene is knocked out (KO).

    • Hypothesis: If the compound acts through your target, the KO cell line should be resistant to the compound's effects compared to the wild-type (WT) parent line.

    • Result: If the compound has the same effect in both WT and KO cells, its activity is independent of that target, indicating an off-target mechanism.[3]

dot

Caption: Workflow for on-target vs. off-target validation.

  • Activity of Structural Analogs: Synthesize or purchase close structural analogs of your compound. Small changes, like moving the methoxy group or altering the propanoic acid chain, can abolish on-target activity while preserving off-target effects, helping to establish a structure-activity relationship (SAR).

Section 4: Troubleshooting Hypoxia-Specific Assays

Quinoxaline derivatives are sometimes used in the context of hypoxia research, often as probes that are activated by nitroreductases (NTR), whose activity can be associated with a low-oxygen environment.[6]

FAQ: My hypoxia-inducible probe is giving a weak or inconsistent signal. What are the critical parameters to verify?

Underlying Cause: The signal in such an assay is dependent on both the successful creation of a hypoxic microenvironment and the biological machinery of the cells (e.g., NTR expression).

Troubleshooting Protocol:

  • Verify Hypoxia Levels:

    • Oxygen Measurement: Do not assume your hypoxia chamber or incubator is achieving the desired oxygen level. Use a calibrated oxygen sensor or a commercial pimonidazole-based detection kit (e.g., Hypoxyprobe™) to independently verify and map the oxygen levels in your experimental setup.[7]

    • Time Course: Cells require time to respond to a low-oxygen environment. Ensure your hypoxic pre-incubation time is sufficient (often 6-24 hours) before adding the probe.

  • Assess Cellular Factors:

    • NTR Expression: The level of nitroreductase can vary significantly between cell lines. If your signal is weak, your chosen cell line may not express sufficient levels of the enzyme required to activate the probe. Some studies have found NTR expression to be independent of the degree of hypoxia, meaning that simply inducing hypoxia may not upregulate the enzyme.[6] Consider screening several cell lines or using a cell line known to have high NTR activity.

    • Cell Health: Severe hypoxia (<0.1% O2) can induce cell death, which will compromise the assay. Correlate your probe signal with a viability marker to ensure you are measuring a specific response in living cells.

  • Optimize Probe Conditions:

    • Concentration: Titrate the concentration of this compound. Too low a concentration will give a weak signal, while too high a concentration can lead to off-target effects or cytotoxicity.

    • Incubation Time with Probe: Optimize the time the cells are exposed to the probe under hypoxic conditions.

References

minimizing side products in the synthesis of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support center for the synthesis of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule and aim to optimize its synthesis by minimizing the formation of critical side products. As a molecule of interest in various research fields, achieving high purity is paramount. This document provides in-depth, field-proven insights structured in a practical question-and-answer format to address the specific challenges you may encounter. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting logic to enhance the yield and purity of your target compound.

Core Synthesis Pathway Overview

The most common and reliable route to this compound involves the key intermediate, 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid [1][2]. This intermediate is typically synthesized via the condensation of o-phenylenediamine with a suitable α-keto acid derivative. The critical step, and the primary source of impurities, is the subsequent O-methylation of the lactam moiety. Understanding the competitive side reactions at this stage is crucial for success.

Synthesis_Pathway A o-Phenylenediamine + α-Ketoglutaric acid derivative B 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (Key Intermediate) A->B Condensation C Side Product Formation (e.g., N-methylation, Esterification) B->C Undesired Pathways D This compound (Target Product) B->D O-Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) E Purification D->E Alkylation cluster_0 Reaction Pathways Start 3-(3-Oxo-...)propanoate (Ambident Nucleophile) O_Alk O-Alkylation Product (Desired Methoxy Compound) Start->O_Alk Favored by: Polar Aprotic Solvents 'Softer' Methylating Agents Milder Base N_Alk N-Alkylation Product (Isomeric Impurity) Start->N_Alk Favored by: Polar Protic Solvents 'Harder' Methylating Agents Stronger Base

References

dealing with poor cell permeability of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(3-Methoxyquinoxalin-2-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their cellular assays, likely stemming from the compound's inherent physicochemical properties. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind our recommendations to help you achieve reliable and reproducible results.

Section 1: Understanding the Core Challenge

This section addresses the fundamental reasons why this compound often exhibits poor cell permeability.

Q1: My in vitro cellular assay results with this compound are weak or inconsistent, despite seeing high potency in my biochemical/target-based assay. What could be the primary issue?

A1: A significant discrepancy between biochemical and cellular assay potency is a classic indicator of poor cell permeability. The primary structural feature of your compound responsible for this is the propanoic acid moiety.[1]

  • The Role of the Carboxylic Acid: Most carboxylic acids have a pKa value between 3.5 and 4.5.[1] At physiological pH (~7.4), this group is predominantly deprotonated, carrying a negative charge (carboxylate anion). This ionized state dramatically increases the molecule's polarity and hydrophilicity, making it difficult for the compound to passively diffuse across the lipophilic (fatty) cell membrane.[1][2] While essential for target binding, this functional group is a major liability for cellular entry.[3]

  • Impact on Data: If the compound cannot efficiently enter the cell to reach its intracellular target, the observed biological effect will be minimal, leading to a misleadingly low potency (high IC50) or a complete lack of activity. Data inconsistency can arise from minor variations in cell density, monolayer integrity, or media pH that further influence the already limited uptake.

Section 2: Troubleshooting and Optimization Strategies

Here, we provide a series of actionable troubleshooting steps and experimental strategies in a question-and-answer format to diagnose and overcome permeability issues.

Q2: How can I experimentally confirm that poor permeability is the problem?

A2: You must quantify the compound's ability to cross a membrane barrier. Two standard, industry-accepted assays are recommended: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 permeability assay for a more biologically complex assessment.

  • PAMPA: This is a cell-free, high-throughput assay that measures a compound's ability to diffuse across a synthetic membrane coated with lipids.[4][5] It exclusively measures passive transcellular permeability and is an excellent first step to quickly assess this property.[4][6]

  • Caco-2 Assay: This assay uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which form tight junctions and express various transporters, mimicking the intestinal epithelium.[7][8] It provides a more comprehensive view of permeability, accounting for passive diffusion, active transport, and potential efflux.[7][9]

A low permeability value in these assays provides direct evidence that your compound's cellular uptake is limited.

Q3: What are the main strategies to overcome the poor cell permeability of my compound?

A3: There are three primary approaches, which can be used independently or in combination:

  • Chemical Modification (Prodrug Approach): Temporarily mask the problematic carboxylic acid group with a more lipophilic moiety, such as an ester. This "prodrug" can cross the cell membrane more easily and is then cleaved by intracellular enzymes (esterases) to release the active parent compound inside the cell.[3][10][11]

  • Formulation-Based Strategies: Co-administer your compound with agents that enhance permeability or encapsulate it in a delivery vehicle without chemically altering it.[12][13] This can involve using permeation enhancers, liposomes, or nanoparticles.[11][14][15]

  • Addressing Active Efflux: Determine if your compound is a substrate for efflux pumps (like P-glycoprotein), which actively pump compounds out of the cell. If so, co-administration with an efflux pump inhibitor may increase intracellular concentration.[16][17]

Q4: The prodrug approach sounds promising. How do I design and synthesize a simple ester prodrug of my compound?

A4: The most straightforward and widely adopted strategy for carboxylic acids is conversion to a simple alkyl ester (e.g., methyl or ethyl ester).[1][3] This modification neutralizes the negative charge and increases lipophilicity, facilitating passive diffusion.

  • Causality: By replacing the acidic proton with an ethyl group, you convert the polar, ionizable carboxylic acid into a neutral, more lipid-soluble ester. This allows the molecule to more favorably partition into the lipid bilayer of the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, regenerating the active carboxylic acid precisely where it needs to act.[3]

Below is a diagram illustrating this concept and a general synthetic protocol.

G cluster_outside Extracellular Space (pH ~7.4) cluster_inside Intracellular Space Parent_Ionized Parent Drug (Charged, Impermeable) Membrane Lipid Bilayer Parent_Ionized->Membrane Repelled Prodrug Ester Prodrug (Neutral, Permeable) Parent_Active Parent Drug (Active Form) Prodrug->Parent_Active Intracellular Esterase Cleavage Target Intracellular Target Parent_Active->Target Binds Prodrug_Ext Ester Prodrug (Permeable) Prodrug_Ext->Prodrug Passive Diffusion

Caption: Prodrug strategy to bypass membrane impermeability.

For a detailed synthetic protocol, see Section 3, Protocol 3.1 .

Q5: My compound still shows low activity even after making a prodrug, or I suspect it's being actively removed from the cells. How can I investigate the role of efflux pumps?

A5: This is an excellent question and points to a more complex transport mechanism. Efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), are membrane proteins that actively expel xenobiotics from the cell, representing a major mechanism of drug resistance.[18] Quinoxaline derivatives have been investigated as potential substrates or inhibitors of these pumps.[17]

To test for this, you must perform a bidirectional Caco-2 assay .

  • Methodology: You measure the permeability of your compound in both the apical-to-basolateral (A-to-B) direction, which simulates gut absorption, and the basolateral-to-apical (B-to-A) direction.[7][8]

  • Interpretation: An Efflux Ratio (ER) is calculated as the ratio of P_app (B-A) / P_app (A-B).

    • An ER close to 1 suggests passive diffusion is the dominant mechanism.

    • An ER greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter.[8][9]

  • Validation: To confirm which pump is involved, the assay can be repeated in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[9] A significant reduction in the efflux ratio in the presence of the inhibitor confirms its role.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step instructions for the assays discussed above.

Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard methodologies to assess passive permeability.[4][6][19]

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Materials:

  • 96-well filter donor plate (e.g., Millipore MAIPNTR10)

  • 96-well acceptor plate

  • Lecithin (e.g., from soybean)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compound and control compounds (e.g., propranolol - high permeability, theophylline - low permeability)

Procedure:

  • Prepare Solutions:

    • Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[6]

    • Acceptor Buffer: Prepare PBS (pH 7.4) containing 5% DMSO.

    • Test Compound Stocks: Prepare 10 mM stock solutions of your test and control compounds in DMSO. From this, create a 200 µM working solution in PBS. This will be your donor solution.

  • Coat the Donor Plate: Using a multichannel pipette, carefully add 5 µL of the lecithin/dodecane solution to each well of the filter donor plate, ensuring the entire membrane surface is coated.[6]

  • Prepare the Acceptor Plate: Add 300 µL of the acceptor buffer (PBS with 5% DMSO) to each well of the 96-well acceptor plate.

  • Load the Donor Plate: Gently add 150 µL of the 200 µM test/control compound solution to each well of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate the assembly in a moisture-retaining chamber at room temperature for 16-20 hours.[6][20]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification and Calculation: Analyze the concentration of the compound in the donor and acceptor wells using a suitable method (e.g., LC-MS/MS). Calculate the apparent permeability coefficient (P_app or Pe) using the established equations.

Protocol 3.2: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive and active transport across a biological monolayer.[7][9][21]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, NEAA)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4)

  • Test compound, control compounds (e.g., atenolol - low, propranolol - high), and efflux inhibitors (e.g., verapamil)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values >200 Ω·cm².[22] This validates that the tight junctions are intact.

  • Prepare Dosing Solutions: Prepare the test compound in pre-warmed (37°C) transport buffer at the desired concentration (e.g., 10 µM).[7]

  • Transport Experiment (A-to-B):

    • Wash the monolayers with warm transport buffer.

    • Add 1.2 mL of fresh transport buffer to the basolateral (bottom) chamber.

    • Add 0.3 mL of the compound dosing solution to the apical (top) chamber.

  • Transport Experiment (B-to-A):

    • Wash the monolayers with warm transport buffer.

    • Add 0.3 mL of fresh transport buffer to the apical chamber.

    • Add 1.2 mL of the compound dosing solution to the basolateral chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for 2 hours.[7][8] At the end of the incubation, take samples from the receiver compartments for analysis.

  • Quantification and Calculation: Analyze compound concentrations via LC-MS/MS. Calculate the P_app values for both A-to-B and B-to-A directions and determine the Efflux Ratio (ER).

Protocol 3.3: Synthesis of Ethyl 3-(3-methoxyquinoxalin-2-yl)propanoate (Prodrug)

This is a standard Fischer esterification protocol.

Materials:

  • This compound

  • Ethanol (absolute, 200 proof)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the parent acid (1 equivalent) in an excess of absolute ethanol (e.g., 20-50 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure (rotary evaporator).

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude ester by column chromatography if necessary.

  • Characterization: Confirm the structure of the resulting ethyl ester prodrug using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Data Interpretation Summary

The table below provides a guide for interpreting the results from your permeability experiments.

AssayKey MetricResult InterpretationNext Steps
PAMPA P_app (Pe)High (>5 x 10⁻⁶ cm/s): Passive permeability is not a limiting factor. Low (<1 x 10⁻⁶ cm/s): Poor passive permeability is confirmed.If high, investigate metabolism or efflux. If low, proceed with prodrug or formulation strategies.
Caco-2 P_app (A-B)High (>10 x 10⁻⁶ cm/s): Good overall absorption predicted. Low (<2 x 10⁻⁶ cm/s): Poor overall absorption predicted.Correlate with PAMPA and Efflux Ratio to understand the mechanism.
Bidirectional Caco-2 Efflux Ratio (ER)ER ≈ 1: No significant efflux. ER > 2: Compound is a substrate for efflux pumps.If ER > 2, perform the assay with specific inhibitors (e.g., verapamil) to identify the pump. Consider co-dosing strategies.
Cellular Assay Prodrug vs. Parent IC₅₀Prodrug IC₅₀ << Parent IC₅₀: Prodrug strategy is successful at increasing intracellular concentration.Optimize prodrug linker for cleavage kinetics. Proceed with in vivo studies.

References

Technical Support Center: Scaling Up the Synthesis of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and scale-up considerations based on established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to navigate potential challenges and successfully transition this synthesis from the bench to a larger scale.

Recommended Synthesis Pathway for Scale-Up

The most robust and scalable synthesis of this compound proceeds via a three-step sequence starting from the readily prepared Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. This pathway is favored for its use of cost-effective reagents, high-yielding transformations, and straightforward purification procedures.

Synthesis_Workflow Start Methyl 3-(3-oxo-3,4-dihydro- quinoxalin-2-yl)propanoate Step1 Step 1: O-Methylation Start->Step1  1. MeI, K2CO3  2. Acetone, Reflux Intermediate Methyl 3-(3-methoxy- quinoxalin-2-yl)propanoate Step1->Intermediate Step2 Step 2: Saponification (Ester Hydrolysis) Intermediate->Step2  1. NaOH (aq)  2. THF/H2O, 50°C FinalProduct 3-(3-Methoxyquinoxalin-2-yl) propanoic acid Step2->FinalProduct

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Step 1: O-Methylation of Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

This step involves the chemoselective alkylation of the lactam oxygen to form the methyl ether intermediate. The choice of a moderate base like potassium carbonate and a polar aprotic solvent like acetone is critical for favoring O-alkylation over N-alkylation and simplifying downstream processing.[1]

Protocol:

  • Reaction Setup: To a stirred suspension of Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (1.0 eq) in acetone (10 vol), add anhydrous potassium carbonate (1.5 eq).

  • Reagent Addition: Add methyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours.

  • Monitoring: Track the reaction's progress by TLC or HPLC. The starting material is significantly more polar than the O-methylated product.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude Methyl 3-(3-methoxyquinoxalin-2-yl)propanoate, which can be used directly in the next step or purified by column chromatography (Ethyl Acetate/Petroleum Ether).

Step 2: Saponification to this compound

This is a standard ester hydrolysis to yield the final carboxylic acid. The use of a co-solvent like THF is essential to ensure the solubility of the ester starting material in the aqueous base.[2][3]

Protocol:

  • Reaction Setup: Dissolve the crude Methyl 3-(3-methoxyquinoxalin-2-yl)propanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 10 vol).

  • Reagent Addition: Add a 2N aqueous solution of sodium hydroxide (2.0-3.0 eq) to the mixture.

  • Reaction: Heat the reaction to 40-50°C and stir for 4-8 hours.

  • Monitoring: Monitor the disappearance of the starting ester by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully add 2N HCl dropwise with vigorous stirring to acidify the mixture to a pH of ~2-3.[3] A precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: My O-methylation in Step 1 is slow or incomplete. What should I do?

  • Answer: Several factors can affect this reaction. First, ensure your potassium carbonate is finely powdered and anhydrous, as its surface area and water content are critical. Second, acetone must be dry; water can hydrolyze the methyl iodide. If the reaction remains sluggish, you can switch to a more polar aprotic solvent like DMF, which better solubilizes the reactants, though this complicates the work-up. Finally, verify the quality of your methyl iodide, as it can degrade over time.

Q2: I am seeing a side-product in my methylation step. What could it be?

  • Answer: The most likely side-product is the N-methylated isomer. While O-alkylation is generally favored under these conditions for this substrate, some N-alkylation can occur, especially if a stronger base or more polar solvent is used. You can confirm its identity by LC-MS. To minimize its formation, stick to moderately weak bases like K₂CO₃ or Cs₂CO₃ and avoid overly polar solvents if possible.

Q3: The hydrolysis (saponification) in Step 2 is not going to completion. Why?

  • Answer: Incomplete hydrolysis is a common issue.[2] The primary causes are insufficient base, inadequate temperature, or poor solubility.

    • Base: Ensure you are using at least 2.0 equivalents of NaOH. For a sluggish reaction, increasing to 3.0 equivalents can be effective.

    • Temperature: Gently warming the reaction to 50°C often provides enough energy to drive the reaction to completion without causing degradation.

    • Solubility: If the ester is crashing out of the THF/water mixture, you may need to increase the proportion of THF to maintain a homogenous solution.

Q4: During the acidic work-up of Step 2, my product oiled out instead of precipitating as a solid. How do I isolate it?

  • Answer: "Oiling out" can happen if the product has a low melting point or if residual organic solvents are present. First, ensure all THF has been removed after the reaction. If it still oils out, perform a liquid-liquid extraction. Extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x).[4] Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain your product.

Q5: What is the best way to purify the final this compound?

  • Answer: The primary purification occurs during the precipitation/crystallization in the final work-up step. Washing the filtered solid thoroughly with cold water is crucial to remove acid/base residues. If further purification is needed, recrystallization is the preferred method for scale-up. A solvent system like methanol/water or ethanol/water is a good starting point.[3] For lab scale, column chromatography can be used, but it is not ideal for large quantities.

Troubleshooting Guide

Problem / SymptomPossible Cause(s)Recommended Solution(s)
Low Yield in Step 1 (O-Methylation) 1. Ineffective base (hydrated or large particle size).2. Poor quality methylating agent.3. Insufficient reaction time or temperature.1. Use fresh, anhydrous, finely powdered K₂CO₃.2. Use a fresh bottle of methyl iodide.3. Increase reflux time and monitor by HPLC until starting material is consumed.
Formation of Multiple Products in Step 1 1. Competing N-alkylation.2. Reaction temperature is too high, causing degradation.1. Avoid stronger bases (e.g., NaH) or highly polar solvents (e.g., DMF) if possible.2. Maintain reflux at the boiling point of acetone (~56°C); do not overheat.
Incomplete Reaction in Step 2 (Hydrolysis) 1. Insufficient equivalents of base.2. Low reaction temperature.3. Heterogeneous reaction mixture (poor solubility).1. Increase NaOH to 2.5-3.0 equivalents.2. Increase temperature to 50-60°C.3. Add more THF to fully dissolve the starting ester. Consider LiOH as an alternative base, which sometimes shows better performance.[2]
Final Product Purity is Low 1. Incomplete hydrolysis (starting ester remains).2. Inefficient removal of salts during work-up.3. Co-precipitation of impurities.1. Ensure hydrolysis goes to completion via HPLC monitoring.2. Wash the filtered product thoroughly with ample cold deionized water.3. Perform a recrystallization from a suitable solvent system (e.g., methanol/water).

Troubleshooting Decision Tree: Incomplete Hydrolysis

Hydrolysis_Troubleshooting Start HPLC shows >5% starting ester remaining? CheckBase Increase NaOH to 3.0 eq and run for 2 more hours Start->CheckBase Yes Success Proceed to Work-up Start->Success No RecheckHPLC Re-analyze by HPLC CheckBase->RecheckHPLC CheckTemp Increase temperature to 60°C and run for 2 more hours RecheckHPLC2 Re-analyze by HPLC CheckTemp->RecheckHPLC2 CheckSolvent Add more THF (2-3 vol) to ensure homogeneity RecheckHPLC3 Re-analyze by HPLC CheckSolvent->RecheckHPLC3 RecheckHPLC->CheckTemp >5% SM RecheckHPLC->Success <5% SM Failure Consider alternative base (LiOH) or extended reaction time (24h) RecheckHPLC2->CheckSolvent >5% SM RecheckHPLC2->Success <5% SM RecheckHPLC3->Success <5% SM RecheckHPLC3->Failure >5% SM

Caption: Decision workflow for troubleshooting incomplete hydrolysis.

Scale-Up Considerations

Transitioning from lab scale (grams) to pilot or manufacturing scale (kilograms) introduces new challenges related to physical and chemical processes.[5]

ParameterLab Scale (1-100 g)Pilot / Production Scale (>1 kg)Key Considerations & Rationale
Heating/Cooling Heating mantle, oil bath. Rapid response.Jacketed reactor with thermal fluid.Surface-to-volume ratio decreases on scale-up, making heat transfer less efficient. Exothermic or endothermic events must be carefully managed. The acidification step is exothermic and requires controlled addition and efficient cooling.
Reagent Addition Manual addition via pipette or funnel.Controlled addition via pump over a set period.Dropwise addition of methyl iodide (Step 1) and HCl (Step 2) is critical to control reaction rate and temperature. A pump ensures consistent and safe addition on a large scale.
Mixing Magnetic stir bar.Overhead mechanical stirrer (impeller).Efficient mixing is crucial to ensure homogeneity, especially in the multi-phase hydrolysis reaction and during the precipitation. Inadequate mixing can lead to localized "hot spots" or incomplete reactions.
Filtration Büchner funnel.Nutsche filter-dryer.Large quantities of solids require more robust filtration equipment. A filter-dryer allows for filtration, washing, and drying in a single, contained unit, which is safer and more efficient.
Solvent Choice Acetone, THF, Ethyl Acetate.Same, but with greater focus on cost, safety, and recovery.The cost of solvents becomes significant at scale. Processes for solvent recovery and recycling should be considered. The flammability of acetone and THF requires appropriate engineering controls (e.g., inert atmosphere).

Analytical Quality Control

Robust analytical methods are required to ensure the quality and consistency of each batch.

TestMethodPurposeTypical Specification
Identity ¹H NMR, ¹³C NMRConfirms the chemical structure of the intermediate and final product.Spectrum conforms to the reference standard.
Purity Assay HPLC-UV (e.g., C18 column)Quantifies the main component and detects impurities.[6]≥98.0%
Residual Solvents GC-HS (Gas Chromatography-Headspace)Detects and quantifies any remaining solvents from the synthesis (e.g., Acetone, THF, Ethyl Acetate).Conforms to ICH Q3C limits.
Structure Confirmation LC-MSConfirms molecular weight of the product and helps identify unknown impurities.[M+H]⁺ matches the theoretical value.

References

Technical Support Center: Purification of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying and removing impurities from 3-(3-Methoxyquinoxalin-2-yl)propanoic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. The guidance herein is structured to address specific experimental challenges, ensuring the highest purity of your target compound.

Introduction

This compound is a multifaceted organic compound featuring a quinoxaline core, a methoxy group, and a propanoic acid side chain. The presence of both acidic (carboxylic acid) and basic (quinoxaline nitrogens) functionalities, along with its moderate polarity, presents unique challenges and opportunities for purification. Achieving high purity is critical for accurate biological assays, drug efficacy studies, and ensuring reproducible experimental results.

This guide will walk you through the logical steps of impurity identification and removal, from initial assessment to final polishing, grounded in the principles of organic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely impurities in my crude sample of this compound?

A1: Impurities are typically related to the synthetic route. A common synthesis involves the condensation of an o-phenylenediamine derivative with a keto-acid, followed by methylation. Potential impurities include:

  • Unreacted Starting Materials: Such as the specific o-phenylenediamine and keto-acid derivatives used.

  • Reaction Intermediates: For example, the unmethylated precursor, 3-(3-hydroxyquinoxalin-2-yl)propanoic acid.

  • Side Products: Isomeric products, or byproducts from undesired side reactions.[1]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.[1]

  • Degradation Products: The quinoxaline ring can be susceptible to oxidation or other degradation pathways under harsh reaction or workup conditions.[2]

Q2: My TLC plate shows multiple spots. How do I begin to identify them?

A2: A multi-spot TLC indicates a mixture of compounds with different polarities. Here’s a systematic approach to characterization:

  • Co-spotting: Spot your crude mixture alongside the starting materials on the same TLC plate. If any spots align, you have likely identified unreacted starting materials.

  • Staining: Use different visualization techniques. A UV lamp will show UV-active compounds. Stains like potassium permanganate can indicate the presence of oxidizable functional groups, which might be present in impurities but not your final product.

  • Polarity Assessment: The Rf value (retention factor) gives a clue to the polarity.

    • Low Rf (near the baseline): Highly polar compounds. This could be your carboxylic acid product, especially in less polar solvent systems.

    • High Rf (near the solvent front): Non-polar compounds. These could be less functionalized byproducts.

  • LC-MS Analysis: For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the components and provide their mass-to-charge ratio, allowing you to deduce their molecular weights and potential structures.

Q3: My compound is a persistent oil or sticky solid. How can I induce crystallization?

A3: Oiling out is a common problem when a compound's melting point is lower than the boiling point of the recrystallization solvent or when significant impurities are present.[3] Here are some strategies to try:

  • Solvent Screening: The issue may be an inappropriate solvent. Systematically test a range of solvents with varying polarities (see Table 1). A good recrystallization solvent should dissolve your compound when hot but not at room temperature.[4][5][6]

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

  • Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[7]

Q4: The color of my product is off (e.g., yellow or brown). How can I decolorize it?

A4: Unwanted color often arises from highly conjugated impurities or trace amounts of degradation products.

  • Activated Charcoal: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (1-2% by weight). The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3] Be aware that charcoal can also adsorb your product, potentially reducing the yield.[3]

  • Chromatography: If discoloration persists, column chromatography is a very effective method for separating colored impurities from your desired compound.

Q5: My carboxylic acid is streaking on the silica gel TLC plate. What does this mean and how can I fix it?

A5: Streaking is a common issue with carboxylic acids on silica gel.[8] It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, leading to a distribution of the compound between its protonated and deprotonated forms, which have different affinities for the stationary phase.[8]

  • Solution: To suppress this interaction and obtain a well-defined spot, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane).[8] This ensures the carboxylic acid remains fully protonated and moves up the plate as a single species.

Purification Protocols

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating your acidic product from neutral or basic impurities.[9][10][11][12] The principle relies on converting the carboxylic acid into its water-soluble salt form.[9][10]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). A weak base is crucial to avoid potential hydrolysis of other functional groups.[9]

  • Extraction: Stopper the funnel and gently shake, venting frequently to release any CO₂ pressure that builds up. Allow the layers to separate. The deprotonated carboxylate salt will move into the aqueous layer.[13]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction.[8] Combine all aqueous extracts. The organic layer now contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 1M HCl, until the solution is acidic (pH ~2). Your product will precipitate out as the neutral carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual salts, and then dry it thoroughly.[5]

Purification Workflow Diagram

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Crude_Product Crude Product TLC_Analysis TLC & LC-MS Analysis Crude_Product->TLC_Analysis Decision Significant Neutral/ Basic Impurities? TLC_Analysis->Decision Acid_Base Acid-Base Extraction Decision->Acid_Base Yes Recrystallization Recrystallization Decision->Recrystallization No Purity_Check1 Purity > 95%? Acid_Base->Purity_Check1 Recrystallization->Purity_Check1 Column_Chromatography Flash Column Chromatography Purity_Check1->Column_Chromatography No Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Yes Column_Chromatography->Pure_Product

Caption: Decision workflow for purifying this compound.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by removing small amounts of impurities.[4] The key is selecting an appropriate solvent.

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5][6] Test small quantities of your crude product in various solvents to find the best fit.

SolventBoiling Point (°C)PolarityComments
Water 100HighMay be suitable if the compound has sufficient polarity.[7]
Ethanol 78HighGood for many organic acids.
Ethyl Acetate 77MediumA versatile solvent, often used in combination with hexanes.[7]
Toluene 111LowGood for less polar compounds; can form azeotropes with water.
Heptane/Hexane 98/69Very LowOften used as an "anti-solvent" with a more polar solvent.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid using a large excess.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities (or if you used charcoal for decolorization), perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is key to forming large, pure crystals.[4]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Dry the purified crystals thoroughly to remove all traces of solvent.[5]

Protocol 3: Flash Column Chromatography

When recrystallization or extraction is insufficient, flash column chromatography provides a higher degree of separation.[14][15][16][17] It is particularly useful for separating compounds with similar polarities.[8]

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal solvent system (mobile phase) using TLC. Aim for an Rf value of 0.2-0.3 for your target compound.[14][15] Remember to add 0.5-1% acetic acid to the eluent to prevent streaking.

  • Column Packing: Pack a glass column with silica gel as the stationary phase.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.[14][18]

  • Elution: Apply pressure to the top of the column (using compressed air or nitrogen) to push the solvent through the column at a steady rate.[16][17]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[15]

Troubleshooting Common Purification Issues

G Start Problem Observed Oil Product is an oil/ gum after purification Start->Oil Low_Yield Low Recovery Yield Start->Low_Yield Multiple_Spots Multiple Spots on TLC (Post-Purification) Start->Multiple_Spots Sol_Oil Action: Re-evaluate solvent. Try solvent/anti-solvent system. Use seed crystal. Oil->Sol_Oil Sol_Yield Action: Check aqueous layers/ filtrate for lost product. Avoid excess charcoal. Ensure complete precipitation. Low_Yield->Sol_Yield Sol_Spots Action: Purification is incomplete. Move to a higher resolution technique (e.g., Column Chromatography). Multiple_Spots->Sol_Spots

Caption: Troubleshooting logic for common purification problems.

References

Technical Support Center: Enhancing the Bioavailability of 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 3-(3-Methoxyquinoxalin-2-yl)propanoic acid (3-MQPA) derivatives. This class of compounds, like many quinoxaline derivatives, shows significant therapeutic promise across various fields, including oncology and infectious diseases.[1][2][3] However, their progression through the development pipeline is often hindered by poor oral bioavailability.

This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to equip you with the logical framework and experimental protocols needed to systematically diagnose bioavailability barriers and implement effective enhancement strategies.

Section 1: Foundational FAQs

This section addresses the most common initial questions regarding the bioavailability of 3-MQPA derivatives.

Q1: What are this compound derivatives, and why is their bioavailability a primary concern?

A1: this compound is a specific quinoxaline derivative with the molecular formula C12H12N2O3.[4] Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[5] The primary concern for this compound class, as with many modern drug candidates, is poor aqueous solubility.[6][7] For the parent compound, experimental data shows a solubility of >34.8 µg/mL at pH 7.4, which suggests that dissolution in the gastrointestinal (GI) tract could be a rate-limiting step for absorption.[4] Low bioavailability can lead to suboptimal therapeutic efficacy, high inter-patient variability, and ultimately, the failure of a promising drug candidate.[8]

Q2: What are the primary factors that limit the oral bioavailability of a compound like a 3-MQPA derivative?

A2: Oral bioavailability is governed by a sequence of processes, and a bottleneck in any one can severely limit drug exposure. The key factors are:

  • Poor Aqueous Solubility: The drug must first dissolve in the fluids of the GI tract before it can be absorbed.[9] For crystalline compounds like many 3-MQPA derivatives, this is often the most significant hurdle.

  • Low Intestinal Permeability: After dissolving, the drug molecule must be able to pass through the intestinal epithelium to enter the bloodstream.[9] Factors like molecular size, lipophilicity, and the number of hydrogen bond donors/acceptors play a crucial role.

  • First-Pass Metabolism: Before reaching systemic circulation, the drug can be extensively metabolized by enzymes in the intestinal wall or the liver.[10] This "first-pass effect" can significantly reduce the amount of active drug that reaches its target.

  • Efflux Transporters: Proteins such as P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, preventing its absorption.[10]

Q3: How do I systematically diagnose the root cause of poor bioavailability for my 3-MQPA derivative?

A3: A systematic, data-driven approach is crucial to avoid wasted effort on suboptimal enhancement strategies. The recommended diagnostic workflow involves a series of in vitro experiments designed to isolate and evaluate each potential barrier. You should sequentially investigate solubility, permeability, and metabolic stability. This staged approach ensures that you identify the primary rate-limiting step before committing resources to complex formulation work.

cluster_start Initial Observation cluster_diagnosis Diagnostic Workflow cluster_conclusion Identify Primary Barrier start Low and variable in vivo exposure in animal models solubility Assess Aqueous Solubility (Biorelevant Media) start->solubility Step 1 permeability Assess Membrane Permeability (e.g., PAMPA, Caco-2) solubility->permeability If solubility is adequate sol_limited Solubility-Limited (BCS Class II/IV) solubility->sol_limited If solubility is poor metabolism Assess Metabolic Stability (Liver Microsomes/Hepatocytes) permeability->metabolism If permeability is adequate perm_limited Permeability-Limited (BCS Class III/IV) permeability->perm_limited If permeability is poor met_limited Metabolism-Limited metabolism->met_limited If half-life is short

Caption: Diagnostic workflow for identifying the primary bioavailability barrier.

Section 2: Troubleshooting Guide: Diagnosing the Bioavailability Barrier

This section provides detailed guidance on the key experiments for diagnosing the cause of poor bioavailability.

Issue 1: Low Aqueous Solubility

Q: My 3-MQPA derivative shows poor solubility in standard buffers. How do I accurately quantify this and determine if it's the primary absorption barrier?

A: Standard buffers can be poor predictors of in vivo performance. To get a more accurate assessment, you must measure solubility in biorelevant media, which mimic the composition of human intestinal fluids.[11]

  • Rationale: These media contain bile salts and phospholipids that are present in the gut and can significantly enhance the solubilization of lipophilic drugs compared to simple buffer systems.

  • Recommended Experiment: Conduct kinetic and thermodynamic solubility studies in both Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). A low solubility (<100 µg/mL) in these media strongly indicates that dissolution will be the rate-limiting step for absorption, characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound.[12]

Experimental Protocol: Equilibrium Solubility in Biorelevant Media

  • Preparation: Prepare FaSSIF and FeSSIF media according to established protocols.

  • Incubation: Add an excess amount of the 3-MQPA derivative powder to vials containing each medium.

  • Equilibration: Place the vials in a shaking incubator (e.g., at 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling: Withdraw a sample from each vial and immediately filter it through a sub-micron filter (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Analysis: The measured concentration represents the equilibrium solubility. If this value is below the concentration required for a therapeutic dose to dissolve in the available fluid volume of the GI tract, your compound is solubility-limited.

Issue 2: Poor Membrane Permeability

Q: How can I efficiently assess if my compound has low intestinal permeability without immediately resorting to animal studies?

A: In vitro cell-free and cell-based models are excellent tools for screening permeability.[13] The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[13] It is a rapid and cost-effective way to estimate passive diffusion.

  • Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and express efflux transporters like P-gp.[13][14] It provides more comprehensive information, assessing both passive diffusion and active transport mechanisms.

Recommendation: Start with the PAMPA assay for an initial screen. If permeability is low, or if you suspect active efflux, proceed to the Caco-2 assay for confirmation and to calculate the efflux ratio.

Issue 3: Suspected High First-Pass Metabolism

Q: My compound appears to be both soluble and permeable in in vitro assays, but in vivo exposure remains disappointingly low. How can I investigate metabolic instability?

A: This scenario strongly points towards extensive first-pass metabolism. The next logical step is to perform an in vitro metabolic stability assay using liver subcellular fractions.[15]

  • Rationale: The liver is the primary site of drug metabolism. Incubating your compound with liver microsomes (which contain key drug-metabolizing enzymes) or hepatocytes allows you to determine how quickly it is cleared.[15]

  • Recommended Experiment: An in vitro metabolic stability assay using human and rat liver microsomes.

  • Key Parameters to Measure:

    • In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized. A short half-life (<30 minutes) suggests high metabolic clearance.

    • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for the compound. This value can be used in physiologically based pharmacokinetic (PBPK) models to predict human hepatic clearance.[16]

If your 3-MQPA derivative shows high clearance, strategies like designing prodrugs to mask metabolic soft spots or co-administration with metabolic inhibitors (for research purposes) may be necessary.

Section 3: Enhancement Strategies & Protocols

Once you have diagnosed the primary barrier, you can select an appropriate enhancement strategy.

cluster_start Identified Barrier cluster_strategies Enhancement Strategies cluster_tech Specific Technologies start Primary Bioavailability Barrier Identified sol_strat Solubility Enhancement start->sol_strat Solubility-Limited perm_strat Permeability Enhancement start->perm_strat Permeability-Limited met_strat Metabolism Modulation start->met_strat Metabolism-Limited asd Amorphous Solid Dispersions (ASDs) sol_strat->asd lipid Lipid-Based Formulations (e.g., SEDDS) sol_strat->lipid particle Particle Size Reduction (Micronization/Nanonization) sol_strat->particle prodrug Prodrug Design perm_strat->prodrug met_strat->prodrug Mask metabolic 'soft spots'

Caption: Decision tree for selecting an appropriate bioavailability enhancement strategy.

Strategy 1: Addressing Poor Solubility with Amorphous Solid Dispersions (ASDs)

Q: My 3-MQPA derivative is crystalline and poorly soluble. What is a robust strategy to significantly improve its dissolution rate and concentration?

A: For poorly soluble, crystalline compounds (BCS Class II/IV), creating an Amorphous Solid Dispersion (ASD) is one of the most powerful and widely used strategies.[6][17]

  • Causality: An ASD involves dispersing the drug in its high-energy, amorphous form within a polymer matrix.[10] This amorphous state bypasses the crystal lattice energy that must be overcome for dissolution, leading to a "spring and parachute" effect: rapid dissolution to a high supersaturated concentration (the spring) which is then maintained by the polymer inhibiting precipitation (the parachute).

Protocol: Screening ASD Formulations via Solvent Evaporation

  • Polymer Selection: Choose a set of pharmaceutically relevant polymers with different properties (e.g., HPMC-AS, PVP, Soluplus®).

  • Solvent System Identification: Find a common solvent (or solvent system) that can dissolve both your 3-MQPA derivative and the selected polymers.

  • Formulation Preparation:

    • Prepare solutions containing the drug and polymer at different ratios (e.g., 10%, 25%, 50% drug loading).

    • Dispense the solutions into a 96-well plate or small vials.

    • Evaporate the solvent under vacuum to form the solid dispersion films.

  • Solid-State Characterization: Analyze a subset of the formulations using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the drug is amorphous.

  • In Vitro Dissolution Testing:

    • Add non-sink dissolution media (e.g., FaSSIF) to the wells/vials.

    • Monitor the drug concentration over time (e.g., up to 4 hours) using HPLC.

  • Data Analysis: Compare the dissolution profiles of the different ASD formulations to the unformulated crystalline drug. The goal is to identify the polymer and drug loading that provides the greatest and most sustained increase in aqueous concentration.

Table 1: Example ASD Screening Data Summary

Formulation IDPolymer TypeDrug Loading (%)Maximum Concentration (µg/mL)Area Under the Curve (AUC 0-4h)
ControlNone (Crystalline)10035120
F1HPMC-AS2545015,200
F2PVP VA/64253209,800
F3Soluplus®2551018,500
Strategy 2: Overcoming Low Permeability with a Prodrug Approach

Q: My 3-MQPA derivative has poor membrane permeability. How can I chemically modify it to improve absorption?

A: A prodrug strategy is a validated approach to overcoming permeability barriers. This involves temporarily modifying the molecule to give it more favorable physicochemical properties for absorption.

  • Causality: The propanoic acid group on your 3-MQPA derivative is ionizable and contributes to its low lipophilicity at intestinal pH. By converting this carboxylic acid into a more lipophilic ester (a prodrug), you can enhance its ability to passively diffuse across the lipid membranes of intestinal cells.[10] Once absorbed, ubiquitous esterase enzymes in the blood and tissues will cleave the ester, regenerating the active parent drug.

Protocol: Feasibility Study for an Ester Prodrug

  • Synthesis: Synthesize a simple ester prodrug, for example, the ethyl or methyl ester of your 3-MQPA derivative. Confirm its structure using NMR and mass spectrometry.

  • Physicochemical Characterization: Measure the logP (lipophilicity) of the prodrug and compare it to the parent compound. A significant increase is expected.

  • Permeability Assessment: Evaluate the permeability of the prodrug using the PAMPA or Caco-2 assay. A marked increase in the apparent permeability coefficient (Papp) compared to the parent drug would support the hypothesis.

  • Stability Studies:

    • Chemical Stability: Assess the stability of the prodrug in simulated gastric fluid (pH ~1.2) and intestinal fluid (pH ~6.8) to ensure it reaches the site of absorption intact.

    • Enzymatic Stability: Incubate the prodrug in plasma or with esterase enzymes to confirm that it is efficiently converted back to the parent drug.

  • In Vivo Evaluation: If the in vitro data is promising, conduct a comparative pharmacokinetic study in an animal model (e.g., rat) to compare the oral bioavailability of the prodrug to that of the parent compound.[10]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid and structurally similar quinoxaline derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The information presented herein is synthesized from current scientific literature to provide a comprehensive overview of their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed protocols.

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][2][3] The versatility of the quinoxaline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological effects and the development of potent and selective therapeutic agents.[2] This guide focuses on this compound and its analogs, exploring the impact of structural variations on their biological profiles.

Synthetic Strategies for Quinoxaline Propanoic Acid Derivatives

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] For 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid, a common precursor, the reaction is carried out between an o-phenylenediamine and α-ketoglutaric acid.[4] Subsequent modification, such as O-methylation, would yield the target compound, this compound.

Below is a generalized synthetic workflow for the preparation of such compounds.

Synthesis of this compound cluster_0 Step 1: Condensation cluster_1 Step 2: O-Methylation o-Phenylenediamine o-Phenylenediamine 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic_acid 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic_acid o-Phenylenediamine->3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic_acid α-Ketoglutaric acid alpha-Ketoglutaric_acid alpha-Ketoglutaric_acid Target_Compound This compound 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic_acid->Target_Compound e.g., Dimethyl sulfate Methylating_agent Methylating_agent

Caption: Generalized synthetic workflow for this compound.

Comparative Analysis of Biological Activities

Anticancer Activity

Quinoxaline derivatives are a well-established class of anticancer agents, with numerous studies reporting their potent activity against various cancer cell lines.[5][6] The mechanism of action often involves the inhibition of protein kinases, topoisomerases, or the induction of apoptosis.[7][8]

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference
Quinoxaline-bisarylurea derivativesHCT116, MCF-72.5 - 9[7]
Imidazo[1,2-a]quinoxaline derivativesHCT1162.5[2]
2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469)Various solid tumorsNot specified[9][10]
3-(Methylquinoxalin-2-yl)amino derivativesHCT1162.5 - 8.4[7]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substituents on the Quinoxaline Ring: The nature and position of substituents on the benzene ring of the quinoxaline scaffold significantly influence anticancer activity. Electron-withdrawing groups, such as chlorine at the 7-position, have been shown to enhance potency.[1][10] Conversely, the introduction of bulky groups can be detrimental to activity.

  • Side Chain Modifications: The propanoic acid moiety and its derivatives play a crucial role in the anticancer profile. The presence of a carboxylic acid or its bioisosteres can impact cell permeability and target engagement. For instance, amidation or esterification of the carboxylic acid can lead to compounds with altered activity profiles.[1]

  • Linker Moiety: In analogs where the quinoxaline core is linked to another pharmacophore, the nature of the linker is critical. For example, an NH-CO linker at the 2-position has been associated with increased activity.[1]

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[11][12] Their mode of action can involve the inhibition of DNA gyrase, disruption of cell wall synthesis, or other essential cellular processes.[13]

Compound/Derivative ClassMicrobial Strain(s)MIC (µg/mL)Reference
Quinoxaline-2-carboxylic acid 1,4-dioxide derivativesM. tuberculosis1.25[14]
Substituted Phenyl-3-Hydrazinyl-Quinoxaline-2-aminesS. aureus, E. coliNot specified[13]
2,3-disubstituted quinoxalinesS. aureus, B. subtilis, E. coli8 - 16[12]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • N-Oxides: The presence of N-oxide moieties, as seen in quinoxaline-2-carboxylic acid 1,4-dioxides, can significantly enhance antimycobacterial activity.[14]

  • Substituents at C2 and C3: The nature of the substituents at the 2 and 3-positions of the quinoxaline ring is a key determinant of antimicrobial potency. The introduction of thioether and arylhydrazone functionalities has been explored to modulate activity.[12]

  • Symmetry: Symmetrically disubstituted quinoxalines have been reported to exhibit more significant antibacterial activity compared to their asymmetrically substituted counterparts.[12]

Enzyme Inhibition

The ability of quinoxaline derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. They have been investigated as inhibitors of various kinases, proteases, and other enzymes implicated in disease.[5][15]

Compound/Derivative ClassTarget EnzymeIC50 (nM)Reference
Dibromo substituted quinoxaline fragmentASK130.17[5]
Quinoxaline-hydrazone derivativesα-glucosidaseIC50 in µM range[16]
2,3-di(furan-2-yl)-6-(3-N,N-diethyl carbamoyl-piperidine)carbonyl amino quinoxalineHuman Cyclophilin APotent inhibition[15]

Structure-Activity Relationship (SAR) Insights for Enzyme Inhibition:

  • Kinase Inhibition: For kinase inhibitors, the quinoxaline scaffold often serves as a hinge-binding motif. Substitutions on the quinoxaline ring and the side chains are crucial for achieving selectivity and potency against specific kinases like ASK1.[5]

  • α-Glucosidase Inhibition: In the context of α-glucosidase inhibition, the hydrazone linkage and the nature of the substituents on the phenyl ring of quinoxaline-hydrazone derivatives are critical for activity.[16]

  • Protease Inhibition: For viral proteases, quinoxaline derivatives can act as peptidomimetics, fitting into the active site and disrupting enzyme function.[15]

Detailed Experimental Protocols

This section provides standardized protocols for evaluating the biological activities discussed above. These are intended as a starting point and may require optimization based on the specific compounds and biological systems being investigated.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with test compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Agar Disc Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[11][17]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile petri dishes.[11][17]

  • Inoculation: Inoculate the agar plates with a standardized suspension of the test microorganism.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the surface of the agar.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.

  • Data Analysis: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Conclusion and Future Perspectives

While direct biological data for this compound is currently limited, the extensive research on structurally similar quinoxaline derivatives provides a strong foundation for predicting its potential as a bioactive compound. The comparative analysis presented in this guide suggests that this compound is likely to exhibit anticancer and antimicrobial properties, and may also function as an enzyme inhibitor.

Future research should focus on the synthesis and direct biological evaluation of this compound to confirm these hypotheses. Further exploration of the structure-activity relationships through the synthesis of a focused library of analogs will be crucial for optimizing its potency and selectivity. In silico modeling and target identification studies will also be invaluable in elucidating its mechanism of action and guiding its development as a potential therapeutic agent. The quinoxaline scaffold continues to be a rich source of novel drug candidates, and a systematic investigation of derivatives like this compound holds significant promise for the discovery of new and effective treatments for a range of diseases.

References

3-(3-Methoxyquinoxalin-2-yl)propanoic acid vs other quinoxaline inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on a particularly promising application of quinoxaline-based compounds: the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion.[4]

We will use the molecule 3-(3-Methoxyquinoxalin-2-yl)propanoic acid as a structural archetype for our discussion on quinoxaline-based inhibitors. While detailed public data on this specific compound is limited[5], its core structure serves as an excellent starting point for a broader comparative analysis. This guide will objectively compare the quinoxaline class of inhibitors against other prominent IDO1 modulators, namely Epacadostat and Navoximod , with a discussion of Indoximod to highlight divergent mechanisms of action. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform their work in the field of cancer immunotherapy.

The IDO1 Pathway: A Key Regulator of Immune Tolerance

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[6] In the context of oncology, tumor cells and other cells within the tumor microenvironment upregulate IDO1 expression.[7] This enzymatic activity fosters an immunosuppressive environment through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, which are highly sensitive to its availability, leading to their anergy and cell cycle arrest.[7]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) while suppressing effector T cell and Natural Killer (NK) cell activity.[8]

By hijacking the IDO1 pathway, tumors can effectively evade immune surveillance.[9] Consequently, inhibiting IDO1 has emerged as a compelling strategy to restore anti-tumor immunity, often in combination with other immunotherapies like checkpoint inhibitors.[8]

IDO1 Signaling Pathway Diagram

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer) Tryptophan->IDO1 catabolized by Tryptophan_Depletion Tryptophan Depletion Kynurenine Kynurenine IDO1->Kynurenine Kynurenine_Accumulation Kynurenine Accumulation Effector_T_Cell Effector T Cells (e.g., CD8+) Immune_Suppression Immune Suppression & Tumor Evasion Treg_Cell Regulatory T Cells (Tregs) Treg_Cell->Effector_T_Cell suppresses Treg_Cell->Immune_Suppression leads to Tryptophan_Depletion->Effector_T_Cell causes anergy in Kynurenine_Accumulation->Treg_Cell promotes IDO1_Inhibitors Quinoxaline Inhibitors (e.g., Epacadostat, Navoximod) IDO1_Inhibitors->IDO1 inhibit

Caption: The IDO1 pathway's role in tumor immune evasion and the point of intervention for inhibitors.

Head-to-Head Comparison of IDO1 Inhibitors

This section provides a comparative analysis of our representative quinoxaline structure and the established IDO1 inhibitors Epacadostat and Navoximod. We also include Indoximod to illustrate a contrasting mechanism of action.

Mechanism of Action
  • This compound and other Quinoxaline Derivatives: Based on the structure-activity relationships of similar compounds, it is hypothesized that quinoxaline derivatives like this act as direct, competitive inhibitors of the IDO1 enzyme.[1][10] They are designed to bind to the active site of IDO1, preventing the binding of its natural substrate, L-tryptophan.

  • Epacadostat (INCB024360): An orally available, potent, and highly selective reversible, competitive inhibitor of the IDO1 enzyme.[11][12] It demonstrates over 1,000-fold selectivity for IDO1 compared to the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO).[12] Its mechanism involves directly blocking the catalytic activity of IDO1.[13]

  • Navoximod (GDC-0919): A potent, orally bioavailable small molecule inhibitor of the IDO1 pathway.[14][15] Similar to Epacadostat, it acts as a direct inhibitor of the IDO1 enzyme.[16][17]

  • Indoximod (1-Methyl-D-Tryptophan): In contrast to the direct enzymatic inhibitors, Indoximod does not directly inhibit the IDO1 enzyme. Instead, it acts as a tryptophan mimetic, reversing the immunosuppressive effects downstream of IDO1 activity. It is thought to counteract the tryptophan depletion stress response in T cells, thereby restoring their proliferative capacity.

Quantitative Performance Data

The following tables summarize key performance metrics for the selected IDO1 inhibitors based on publicly available experimental data.

Table 1: Biochemical and Cellular Activity

CompoundTargetIC50 / Ki (nM)Assay Conditions / Cell LineReference(s)
Epacadostat IDO1~10Cell-free enzymatic assay[18]
IDO171.8Enzymatic assay (purified human IDO1)[11][12]
IDO115.3SKOV-3 cells (kynurenine production)[18][19]
IDO13.4OCI-AML2 cells (kynurenine production)[20]
Navoximod IDO17 (Ki)Enzymatic assay[14][15]
IDO175 (EC50)Cell-based assay[14][15]
IDO170 (EC50)Cellular activity assay[16]
Indoximod IDO1Weak inhibitorIndirectly modulates IDO1 pathway[11][12]

Table 2: In Vivo Efficacy and Pharmacodynamics

InhibitorAnimal ModelDosing RegimenKey In Vivo FindingsReference(s)
Epacadostat CT26 tumor-bearing Balb/c mice100 mg/kg, orally, twice dailySuppressed kynurenine in plasma, tumors, and lymph nodes.[21][22]
B16 melanoma mouse modelNot specifiedEnhanced antitumor effect of anti-CTLA-4 or anti-PD-L1 antibodies.[21]
Navoximod B16F10 tumor-bearing miceNot specifiedMarkedly enhanced anti-tumor responses to vaccination. A single oral dose reduced plasma and tissue kynurenine by ~50%.[14][15][21]

Experimental Protocols for Evaluating IDO1 Inhibitors

To ensure the rigorous evaluation of novel quinoxaline-based IDO1 inhibitors, standardized and well-controlled experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro and cell-based assays.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Enzymatic Assay cluster_cellular Cell-Based Assay start_invitro Prepare Reagents: - Recombinant hIDO1 - L-Tryptophan - Test Compounds - Assay Buffer & Cofactors setup_reaction Set up 96-well plate: - Add enzyme, buffer, and  serial dilutions of inhibitor start_invitro->setup_reaction initiate_reaction Initiate Reaction: Add L-Tryptophan setup_reaction->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate Reaction (e.g., with TCA) incubate->terminate detect Detect Kynurenine (Colorimetric or HPLC) terminate->detect analyze_invitro Analyze Data: Calculate % inhibition and determine IC50 detect->analyze_invitro start_cellular Seed Cells (e.g., HeLa, SKOV-3) in 96-well plate induce_ido1 Induce IDO1 Expression: Treat with IFN-γ start_cellular->induce_ido1 add_inhibitors Add Test Compounds at various concentrations induce_ido1->add_inhibitors incubate_cells Incubate for 24-48 hours add_inhibitors->incubate_cells collect_supernatant Collect Supernatant incubate_cells->collect_supernatant cell_viability Parallel Assay: Cell Viability (MTT, etc.) incubate_cells->cell_viability measure_kyn Measure Kynurenine concentration collect_supernatant->measure_kyn analyze_cellular Analyze Data: Determine cellular IC50 and assess cytotoxicity measure_kyn->analyze_cellular cell_viability->analyze_cellular

Caption: A typical experimental workflow for the evaluation of IDO1 inhibitors.

Protocol 1: In Vitro IDO1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant human IDO1.

Rationale: This is a primary screening method to determine the direct inhibitory potential of a compound on the isolated enzyme, free from cellular complexities like membrane permeability.

Materials:

  • Recombinant Human IDO1 (rhIDO1)

  • L-Tryptophan (substrate)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Cofactors and reagents: Ascorbic acid, Methylene blue, Catalase

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Trichloroacetic acid (TCA) for reaction termination

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare fresh solutions of L-tryptophan, cofactors, and test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, rhIDO1 enzyme, and varying concentrations of the test inhibitors (serial dilutions). Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiate Reaction: Add L-tryptophan to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding TCA. This also hydrolyzes N-formylkynurenine to kynurenine.

  • Kynurenine Detection: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well. A yellow color will develop in the presence of kynurenine.

  • Measurement: Read the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based IDO1 Activity Assay

This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into compound permeability and activity in a more physiologically relevant environment.

Rationale: Cell-based assays are crucial for secondary screening to confirm that a compound can penetrate cells and inhibit the target in its natural environment. They also allow for the simultaneous assessment of cytotoxicity.

Materials:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells)

  • Cell culture medium and supplements (e.g., DMEM, 10% FBS)

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • L-Tryptophan

  • Test compounds dissolved in DMSO

  • Reagents for kynurenine detection (as in the enzymatic assay)

  • 96-well cell culture plates

  • Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction and Treatment: Replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression. Concurrently, add varying concentrations of the test inhibitors. Include a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to induce IDO1 and allow for tryptophan catabolism (e.g., 48 hours).

  • Sample Collection: Collect the cell culture supernatant for kynurenine measurement.

  • Kynurenine Quantification: Perform the colorimetric detection of kynurenine as described in the enzymatic assay protocol.

  • Cell Viability Assessment: In a parallel plate set up under the same conditions, perform a cell viability assay to assess the cytotoxicity of the compounds.

  • Data Analysis: Calculate the percentage of inhibition of kynurenine production and determine the cellular IC50 values. Correlate these results with the cell viability data to rule out false positives due to cytotoxicity.

Conclusion and Future Directions

The quinoxaline scaffold is a promising starting point for the development of novel IDO1 inhibitors. As exemplified by established drugs like Epacadostat and Navoximod, this class of compounds can potently and selectively inhibit the IDO1 enzyme, a key target in cancer immunotherapy. While the specific compound this compound requires further characterization, its structure is representative of a chemical space with significant therapeutic potential.

The failure of Epacadostat in late-stage clinical trials, despite promising early data, underscores the complexity of the IDO1 pathway and the tumor microenvironment.[12] This highlights the need for a deeper understanding of the interplay between IDO1 inhibition and other immune checkpoint pathways, as well as the development of more predictive preclinical models. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of quinoxaline-based inhibitors, exploring novel combination therapies, and identifying biomarkers to select patient populations most likely to respond to IDO1-targeted therapies. The rigorous application of the experimental protocols detailed in this guide will be crucial in advancing this important area of cancer research.

References

A Researcher's Guide to Target Deconvolution and Validation: The Case of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both complex and critical. A frequent challenge arises when a compound, such as 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, demonstrates compelling cellular effects in phenotypic screens, yet its precise molecular target remains elusive. This guide provides a comprehensive, technically-grounded framework for researchers to systematically identify and validate the cellular target of such a compound. We will use this compound as our model molecule and hypothesize that it inhibits tumor cell proliferation under hypoxic conditions, suggesting a potential role in modulating the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway.

This guide is not a static protocol but a dynamic, logical workflow. We will explore and compare orthogonal, state-of-the-art techniques, emphasizing the causality behind experimental choices to build a self-validating and irrefutable case for target engagement and functional modulation.

The Central Hypothesis: Targeting the HIF-1α Pathway

Hypoxia is a hallmark of the tumor microenvironment, and cancer cells adapt to low oxygen levels primarily through the stabilization of the transcription factor HIF-1α. Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, subsequent ubiquitination, and proteasomal degradation. Under hypoxia, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, and activate genes that promote angiogenesis, glycolysis, and cell survival.

Our hypothetical starting point is that this compound selectively inhibits the growth of cancer cells in hypoxic environments. This leads to our central hypothesis: the compound interferes with the HIF-1α signaling axis. The potential targets are numerous within this pathway, including the PHD enzymes, HIF-1α itself, or downstream effectors.

G cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) PHD PHD Enzymes HIF1a_N HIF-1α PHD->HIF1a_N Hydroxylation VHL VHL E3 Ligase HIF1a_N->VHL Binding Proteasome_N Proteasome HIF1a_N->Proteasome_N Degradation VHL->HIF1a_N Ubiquitination PHD_H PHD Enzymes (Inactive) HIF1a_H HIF-1α (Stable) Nucleus Nucleus HIF1a_H->Nucleus Translocation VEGF VEGF, GLUT1, etc. Nucleus->VEGF Gene Transcription Compound 3-(3-Methoxyquinoxalin-2-yl) propanoic acid Compound->PHD_H Hypothesized Inhibition

Figure 1: Hypothesized mechanism of action. The compound is postulated to inhibit PHD enzymes, preventing HIF-1α degradation even under normoxic conditions, or to otherwise disrupt the pathway leading to HIF-1α accumulation.

Phase 1: Validating Functional Effects on the HIF-1α Pathway

Before identifying a direct binding partner, we must first confirm that the compound's cellular phenotype is indeed mediated by the hypothesized pathway.

Western Blot Analysis of HIF-1α Accumulation

The most direct consequence of inhibiting the HIF-1α degradation machinery is the accumulation of the HIF-1α protein.

Experimental Rationale: This experiment directly tests if the compound phenocopies the effects of hypoxia by causing HIF-1α protein levels to increase. Cobalt chloride (CoCl₂), a known hypoxia mimetic that inhibits PHD enzymes, serves as a positive control.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, U2OS) and grow to 70-80% confluency.

  • Treatment: Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM), a positive control (e.g., 100 µM CoCl₂), and a vehicle control (e.g., 0.1% DMSO) for 4-6 hours under normoxic conditions.

  • Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize bands.

  • Analysis: Quantify band intensity using densitometry software.

Expected Outcome & Data Interpretation:

Treatment GroupHIF-1α Level (Normalized to β-actin)Fold Change (vs. Vehicle)
Vehicle (DMSO)1.01.0
CoCl₂ (100 µM)15.215.2
Compound (1 µM)8.98.9
Compound (10 µM)14.514.5

A dose-dependent increase in HIF-1α protein levels strongly supports the hypothesis that the compound disrupts the degradation pathway.

Reporter Gene Assay for HIF-1α Transcriptional Activity

To confirm that the accumulated HIF-1α is transcriptionally active, a reporter assay is essential.

Experimental Rationale: This assay measures the functional output of the pathway. A reporter construct containing a promoter with multiple hypoxia-response elements (HREs) driving the expression of a quantifiable enzyme like luciferase will only be activated when HIF-1α is stable and transcriptionally competent.

Step-by-Step Protocol:

  • Transfection: Co-transfect cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment: After 24 hours, treat the cells as described in the Western blot protocol.

  • Lysis & Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the HRE-driven Firefly luciferase activity to the Renilla luciferase activity.

Expected Outcome & Data Interpretation:

Treatment GroupNormalized Luciferase Activity (RLU)Fold Change (vs. Vehicle)
Vehicle (DMSO)1.01.0
CoCl₂ (100 µM)20.520.5
Compound (1 µM)12.112.1
Compound (10 µM)19.819.8

A corresponding increase in reporter activity confirms the accumulated HIF-1α is functional.

Phase 2: Identifying the Direct Molecular Target

Having confirmed the compound's effect on the HIF-1α pathway, the next crucial phase is to pinpoint the direct binding partner. We will compare two powerful, orthogonal approaches: a cell-based target engagement assay and an unbiased proteomics approach.

Method Comparison: CETSA vs. Affinity Purification-MS
FeatureCellular Thermal Shift Assay (CETSA)Affinity Purification-Mass Spectrometry (AP-MS)
Principle Ligand binding stabilizes a target protein against thermal denaturation.An immobilized version of the compound is used as "bait" to pull down interacting proteins from cell lysate.
Context Measures target engagement in intact cells or cell lysates, preserving the native protein environment.Performed on cell lysates, which may disrupt weak or transient interactions.
Requirement A specific antibody for the candidate target protein is needed for detection (Western blot).Requires chemical synthesis of a tagged, immobilized version of the compound.
Throughput Can be adapted to a high-throughput format (HT-CETSA).Lower throughput, often used for hypothesis generation.
Bias Hypothesis-driven; you must suspect a target to test it.Unbiased; can identify novel or unexpected binding partners.
Key Advantage Directly demonstrates that the compound engages the target within the complex milieu of the cell.Powerful for target discovery when no prior information is available.
In-Depth Protocol: Cellular Thermal Shift Assay (CETSA)

Experimental Rationale: CETSA is a gold-standard method for verifying target engagement in a physiological context. The principle is that when a small molecule binds to its protein target, it confers additional stability, increasing the temperature required to denature the protein. This change in thermal stability is a direct proxy for target engagement.

G Start Treat Cells (Vehicle vs. Compound) Lyse Harvest & Lyse Cells Start->Lyse Split Aliquot Lysate Lyse->Split Heat Heat Aliquots to Different Temperatures (e.g., 40°C - 70°C) Split->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect WB Western Blot for Target Protein (e.g., PHD2) Collect->WB Analyze Quantify Soluble Protein at Each Temperature WB->Analyze

Figure 2: Workflow for a CETSA experiment to validate target engagement.

Step-by-Step Protocol:

  • Cell Treatment: Treat two populations of cells, one with vehicle (DMSO) and one with a saturating concentration of this compound (e.g., 10x EC₅₀ from the reporter assay).

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Distribute the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by high-speed centrifugation.

  • Analysis: Analyze the amount of the target protein (e.g., PHD2, a primary HIF prolyl hydroxylase) remaining in the soluble fraction by Western blot.

Expected Outcome & Data Interpretation: In the vehicle-treated samples, the amount of soluble PHD2 will decrease as the temperature increases. In the compound-treated samples, the PHD2 protein will be stabilized, resulting in a rightward shift of the melting curve. This "thermal shift" is direct evidence of the compound binding to PHD2 in the cell.

Phase 3: Genetic Validation of the Target

The final and most definitive step is to demonstrate that the compound's effect is lost when the target protein is removed from the cells. CRISPR/Cas9-mediated knockout provides the cleanest system for this validation.

Experimental Rationale: If the compound's primary mechanism of action is through the inhibition of a specific target (e.g., PHD2), then removing that target should render the cells insensitive to the compound's effects. This approach directly links the molecular target to the cellular phenotype.

G cluster_wt Wild-Type Cells cluster_ko Target Knockout (KO) Cells Compound_WT Compound Target_WT Target Protein (e.g., PHD2) Compound_WT->Target_WT Inhibition Effect_WT Cellular Effect (HIF-1α accumulation) Target_WT->Effect_WT Modulation Result Result: Compound is effective in WT cells, but ineffective in KO cells. Compound_KO Compound Target_KO Target Protein (Absent) Effect_KO No Cellular Effect

Figure 3: Logic of genetic validation using CRISPR/Cas9 knockout.

Step-by-Step Protocol:

  • gRNA Design: Design and validate guide RNAs (gRNAs) targeting an early exon of the gene for the putative target (e.g., EGLN1, which encodes PHD2).

  • CRISPR Knockout: Generate a stable knockout cell line using CRISPR/Cas9 technology.

  • Validation: Confirm successful knockout by Western blot (absence of protein) and sequencing of the target locus.

  • Phenotypic Assay: Treat both the wild-type and knockout cell lines with a dose-range of this compound.

  • Readout: Measure the relevant downstream marker, such as HIF-1α accumulation (by Western blot) or HRE-reporter activity.

Expected Outcome & Data Interpretation:

Cell LineTreatmentHIF-1α Accumulation (Fold Change vs. WT Vehicle)
Wild-TypeVehicle1.0
Wild-TypeCompound (10 µM)14.5
PHD2 KnockoutVehicle16.2 (baseline HIF-1α is high)
PHD2 KnockoutCompound (10 µM)16.5 (no further increase)

The knockout cells will exhibit high baseline levels of HIF-1α due to the absence of PHD2. Crucially, treatment with the compound will cause no further increase in HIF-1α levels in these cells, while showing a robust effect in the wild-type control. This result definitively validates PHD2 as the functional target of this compound in cells.

Conclusion

The process of validating a drug's target is a systematic, multi-faceted endeavor that builds a pyramid of evidence. We began by confirming the functional consequence of this compound on the HIF-1α pathway. We then moved to demonstrate direct physical engagement with a hypothesized target, PHD2, using the cell-based CETSA method. Finally, we provided unequivocal proof by showing that genetic removal of PHD2 abrogates the compound's activity. By integrating these orthogonal biochemical, biophysical, and genetic approaches, we can confidently and rigorously validate the target of a novel bioactive compound, a critical milestone in its journey toward therapeutic development.

A Comparative Guide to the Structure-Activity Relationship (SAR) of Quinoxalinone Acetic Acid Analogs as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a series of quinoxalinone-based analogs designed as inhibitors of Aldose Reductase (AR). As a key enzyme in the polyol pathway, AR is a high-value therapeutic target for mitigating complications arising from diabetes, such as neuropathy, nephropathy, and retinopathy. The quinoxaline scaffold, a privileged heterocyclic motif in medicinal chemistry, serves as a robust framework for developing potent and selective enzyme inhibitors.[1][2]

This analysis synthesizes data from key studies to explain the causality behind experimental design and to illuminate the structural modifications that enhance inhibitory potency and selectivity.

The Therapeutic Rationale: Targeting Aldose Reductase

Under hyperglycemic conditions, the polyol pathway becomes hyperactivated. Aldose reductase catalyzes the first and rate-limiting step, converting glucose to sorbitol using NADPH as a cofactor. Sorbitol is then slowly oxidized to fructose. The accumulation of intracellular sorbitol leads to osmotic stress, while the depletion of NADPH disrupts redox balance, contributing to oxidative stress and cellular damage. Inhibiting AR is a validated strategy to prevent this cascade and manage diabetic complications.[1]

G Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AKR1B1 Fructose Fructose Sorbitol->Fructose NAD+ → NADH Complications Diabetic Complications (Osmotic & Oxidative Stress) Sorbitol->Complications NADPH NADPH NADP NADP NADPH->NADP Cofactor AR Aldose Reductase (Target) NADP->AR SDH Sorbitol Dehydrogenase SDH->Sorbitol AR->Glucose Inhibitor Quinoxalinone Inhibitor Inhibitor->AR Blocks Pathway Polyol Pathway

Caption: The Polyol Pathway and the role of Aldose Reductase (AR) inhibition.

Core Scaffold and Strategic Modifications

The primary scaffold under investigation is the 2-oxoquinoxalin-1(2H)-yl)acetic acid core. SAR studies have systematically explored modifications at three key positions to optimize potency against AR:

  • Position R¹: Substituents on the C3 side chain, typically a benzyl group.

  • Position R²: Substituents on the fused benzene ring of the quinoxalinone core (specifically at C6 and C7).

  • The N1-substituent: The nature of the acidic group attached to the N1 position.

Caption: Key modification sites on the quinoxalinone scaffold.

Comparative Analysis of Analog Performance

The inhibitory activities of synthesized analogs were evaluated against rat lens aldose reductase (RLAR). The half-maximal inhibitory concentration (IC₅₀) serves as the primary metric for comparison, with lower values indicating higher potency.

Table 1: SAR of Substitutions on the C3-Benzyl Ring (R¹) and Quinoxalinone Core (R²) Data synthesized from Wu et al., 2013 and Zhu et al., 2014.[1][3]

CompoundR¹ (C3-Benzyl Substituent)R² (Quinoxalinone Substituent)RLAR IC₅₀ (µM)
1a -H (unsubstituted)-H0.457
1b 4-F-H0.221
1c 4-Cl-H0.153
1d 4-Br-H0.126
1e 4-CH₃-H0.312
1f 4-OCH₃-H0.684
2a -H (unsubstituted)6-NO₂0.155
2b 4-F6-NO₂0.098
2c 4-Cl6-NO₂0.075
3a (Reference) C3-phenethyl-H0.216
3b C3-phenethyl6-NO₂0.143
Structure-Activity Relationship Insights

The Essential N1-Acetic Acid Moiety: The carboxylic acid group at the N1 position is critical for activity. It is believed to anchor the inhibitor to the enzyme's active site, likely through interactions with key residues in the "anion-binding pocket" of aldose reductase. Esterification or removal of this group leads to a significant loss of potency.

Influence of the C3-Benzyl Group (R¹): The data in Table 1 clearly demonstrate that the C3-benzyl ring explores a hydrophobic pocket in the active site.

  • Halogen Substitution: Small, electron-withdrawing halogen atoms (F, Cl, Br) at the para position of the benzyl ring consistently improve inhibitory potency compared to the unsubstituted analog (1b, 1c, 1d vs. 1a ).[1] The potency increases with the size of the halogen (Br > Cl > F), suggesting that these substituents enhance hydrophobic interactions or form favorable halogen bonds within the pocket.

  • Electron-Donating Groups: In contrast, electron-donating groups like methyl (1e ) and methoxy (1f ) at the same position reduce activity.[1] The bulky methoxy group is particularly detrimental, likely causing steric hindrance.

Influence of the Quinoxalinone Core Substituents (R²): Modifications to the main heterocyclic ring system also play a crucial role.

  • Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing nitro group (-NO₂) at the C6 position (2a, 2b, 2c ) consistently enhances potency across the series when compared to their unsubstituted counterparts.[3] For example, compound 2c (IC₅₀ = 0.075 µM) is twice as potent as 1c (IC₅₀ = 0.153 µM). This suggests that the nitro group engages in favorable interactions, possibly with polar residues, or alters the electronic properties of the quinoxalinone ring to improve binding.

  • C3-Side Chain Variation: Replacing the C3-benzyl group with a slightly more flexible phenethyl side chain also yields potent inhibitors. The addition of a 6-NO₂ group to this scaffold (3b ) further enhances activity, identifying it as one of the most potent compounds in the series.[3]

Experimental Protocols

The following are generalized protocols representative of the methods used in the cited literature for the synthesis and biological evaluation of these quinoxalinone analogs.[1][3][4]

A. General Synthesis of 2-(3-Benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid analogs

G Start Substituted o-phenylenediamine Int1 Ethyl 2-(2-oxo-1,2-dihydroquinoxalin-3-yl)acetate Start->Int1 Cyclocondensation Int2 Ethyl 2-(2-benzyloxyquinoxalin-3-yl)acetate Int1->Int2 N-Alkylation Final Target Quinoxalinone Analog Int2->Final Hydrolysis Int3 2-(2-Benzyloxyquinoxalin-3-yl)acetohydrazide R1 1. Diethyl-2-oxomalonate 2. EtOH, Reflux R2 1. Substituted Benzyl Halide 2. K₂CO₃, DMF R4 1. HCl/Dioxane 2. Hydrolysis R3 1. N₂H₄·H₂O 2. EtOH, Reflux

Caption: Representative synthetic workflow for quinoxalinone analogs.

  • Step 1: Cyclocondensation. A substituted o-phenylenediamine is reacted with diethyl 2-oxomalonate in ethanol under reflux conditions to yield the core quinoxalin-2(1H)-one scaffold.

  • Step 2: N-Alkylation. The intermediate from Step 1 is alkylated at the N1 position using ethyl bromoacetate in the presence of a base like potassium carbonate in DMF to introduce the acetic acid ester moiety.

  • Step 3: C3-Side Chain Introduction. The resulting product is then reacted with a substituted benzyl halide (e.g., 4-chlorobenzyl bromide) to introduce the R¹ side chain at the C3 position via O-alkylation, followed by rearrangement.

  • Step 4: Hydrolysis. The final ester is hydrolyzed to the corresponding carboxylic acid using a strong acid (like HCl) or base (like NaOH) to yield the final active compound. Purification is typically achieved by column chromatography or recrystallization.

B. Aldose Reductase (AR) Inhibition Assay

This enzymatic assay quantifies the ability of a test compound to inhibit AR activity.[4]

  • Enzyme Preparation: Aldose reductase is purified from rat lenses or expressed recombinantly.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing sodium phosphate buffer, NADPH, and DL-glyceraldehyde as the substrate.

  • Inhibitor Addition: Test compounds (dissolved in DMSO) are added to the reaction mixture at a range of concentrations. A control reaction contains only DMSO.

  • Initiation and Incubation: The reaction is initiated by adding the purified AR enzyme. The mixture is incubated at room temperature for a specified time (e.g., 5-10 minutes).

  • Detection: The rate of NADPH oxidation to NADP⁺ is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer. The enzymatic activity is proportional to the rate of this decrease.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of quinoxalinone acetic acid analogs have successfully identified key structural features required for potent aldose reductase inhibition. A clear blueprint for inhibitor design has emerged:

  • An N1-acetic acid is essential for anchoring the molecule in the active site.

  • The C3 position should be substituted with a benzyl or phenethyl group bearing small, electron-withdrawing substituents at the para position to optimize hydrophobic interactions.

  • The quinoxalinone core benefits from an electron-withdrawing group at the C6 position , such as a nitro group, to enhance potency.

These findings provide a robust foundation for the rational design of next-generation AR inhibitors. Future work should focus on optimizing the pharmacokinetic properties (ADME/Tox) of these potent leads to develop clinically viable candidates for the treatment of diabetic complications. Further exploration of alternative electron-withdrawing groups at the C6/C7 positions and bioisosteric replacements for the carboxylic acid could yield inhibitors with improved potency and drug-like properties.

References

A Framework for Cross-Validation of 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] These compounds often exert their effects by targeting fundamental cellular processes such as kinase signaling, cell cycle progression, and apoptosis.[4] This guide focuses on a specific derivative, 3-(3-Methoxyquinoxalin-2-yl)propanoic acid (referred to herein as MQPA), as a representative novel compound. The critical step after identifying a potential therapeutic agent is to validate its efficacy and selectivity across a diverse range of biological contexts. Cross-validation in multiple cell lines is an indispensable part of this preclinical evaluation, as it helps to identify responsive cancer types, uncover potential resistance mechanisms, and provide an early indication of the compound's therapeutic window.[5][6]

This document provides a comprehensive framework for the systematic cross-validation of MQPA's anticancer activity. It outlines detailed experimental protocols, presents illustrative data in a comparative format, and discusses the underlying scientific principles for each step. The objective is to offer a robust, self-validating methodology for researchers, scientists, and drug development professionals to rigorously assess novel chemical entities.

Comparative Analysis of MQPA Activity: An Illustrative Study

To objectively assess the efficacy and selectivity of MQPA, its activity should be profiled against a panel of cancer cell lines from different tissue origins and a non-cancerous cell line to gauge general cytotoxicity. For this guide, we will use a hypothetical dataset comparing MQPA to Doxorubicin, a standard chemotherapeutic agent, across three cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and BJ-5ta (non-cancerous, immortalized foreskin fibroblasts).

Table 1: Comparative Cytotoxicity (IC₅₀) of MQPA vs. Doxorubicin

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. It is determined by treating cell lines with a range of drug concentrations and measuring cell viability after a set period (e.g., 48-72 hours) using an MTT assay.[7]

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)BJ-5ta (Non-cancerous) IC₅₀ (µM)Selectivity Index (SI)*
MQPA 8.512.2> 100> 11.8 (for MCF-7)
Doxorubicin 0.91.55.35.9 (for MCF-7)

*Selectivity Index (SI) is calculated as IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Interpretation of Illustrative Data: The hypothetical data in Table 1 suggests that MQPA exhibits moderate, selective cytotoxicity against the MCF-7 breast cancer cell line while showing significantly less activity against the non-cancerous BJ-5ta cell line. Its higher selectivity index compared to Doxorubicin would make it a promising candidate for further investigation.

Table 2: Cell Cycle Analysis of MQPA-Treated MCF-7 Cells

To understand how a compound inhibits cell proliferation, cell cycle analysis is performed. This is commonly done by staining cells with a DNA-intercalating dye like propidium iodide (PI) and analyzing the DNA content per cell via flow cytometry.[8] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Treatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO) 65.1%20.5%14.4%
MQPA (10 µM) 25.3%15.2%59.5%

Interpretation of Illustrative Data: The data indicates a significant accumulation of cells in the G2/M phase following MQPA treatment, suggesting that the compound may interfere with the machinery of mitosis or the G2/M checkpoint.

Table 3: Apoptosis Induction by MQPA in MCF-7 Cells

A desirable characteristic of an anticancer agent is the ability to induce programmed cell death, or apoptosis. This can be quantified using an Annexin V/PI staining assay. Annexin V binds to phosphatidylserine, which is externalized on the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.[9][10]

Treatment (48h)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control (DMSO) 94.2%3.1%2.7%
MQPA (10 µM) 45.8%38.5%15.7%

Interpretation of Illustrative Data: The significant increase in both early and late apoptotic cell populations confirms that MQPA's cytotoxic effect is mediated, at least in part, by inducing apoptosis.

Experimental Protocols and Methodologies

The trustworthiness of experimental data hinges on the robustness of the protocols used. The following are detailed, step-by-step methodologies for the key experiments described above.

Experimental Workflow Overview

The overall process follows a logical progression from initial screening to mechanistic investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation (in sensitive cell line) cluster_2 Phase 3: Pathway Analysis A Compound Preparation (MQPA Stock Solution) C MTT Cytotoxicity Assay (Determine IC50 Values) A->C B Cell Line Panel Selection (MCF-7, A549, BJ-5ta) B->C D Cell Cycle Analysis (Propidium Iodide Staining) C->D Select most sensitive line E Apoptosis Assay (Annexin V / PI Staining) C->E Select most sensitive line F Western Blot / Kinase Assay (e.g., for Akt, mTOR phosphorylation) D->F E->F G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes MQPA MQPA (Hypothesized) MQPA->Akt Inhibits PTEN PTEN PTEN->PIP3 Inhibits

References

A Comparative Analysis of 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of a specific quinoxaline derivative, 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, and its related compounds against established anticancer drugs, namely the chemotherapeutic agent Doxorubicin and the targeted therapy Sorafenib. This document is intended to provide an objective, data-driven comparison to inform preclinical research and drug development strategies.

Section 1: Introduction to the Compounds and their Mechanisms of Action

A fundamental aspect of drug development is understanding the mechanism by which a compound exerts its therapeutic effect. This section outlines the known and putative mechanisms of action for this compound and the comparator drugs.

This compound and its Derivatives: A Profile

While direct efficacy studies on this compound are not extensively available in the public domain, research on closely related quinoxaline derivatives provides valuable insights into its potential as an anticancer agent. Derivatives of this compound have shown promise as inhibitors of key oncogenic pathways.

Notably, derivatives of 3-(3-benzyloxyquinoxalin-2-yl) propanamide have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. In silico studies suggest that these compounds may exert their effects through the inhibition of Histone Deacetylase 6 (HDAC6) . HDAC6 is a class IIb histone deacetylase that plays a crucial role in cell motility, protein degradation, and cell cycle progression.[1][2][3] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][2]

Furthermore, other 3-methylquinoxaline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[4] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[5][6][7] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to a reduction in tumor growth and proliferation.[5][6]

Given the activities of its close analogs, it is plausible that this compound may also function as an inhibitor of HDAC6 and/or VEGFR-2.

Doxorubicin: The Anthracycline Workhorse

Doxorubicin is a well-established anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades.[8] Its primary mechanism of action involves the intercalation into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme essential for DNA replication and repair.[8] This disruption of DNA replication ultimately leads to cell cycle arrest and apoptosis. Doxorubicin is widely used in the treatment of a variety of cancers, including breast cancer.[8]

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[9][10][11][12] It is known to inhibit the Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation and survival.[9][12] Additionally, Sorafenib is a potent inhibitor of VEGFR-2, VEGFR-3, and other receptor tyrosine kinases, thereby exerting strong anti-angiogenic effects.[6][9][10][11] It is approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma.[10]

Section 2: Comparative Efficacy Analysis

A direct comparison of the in vitro efficacy of these compounds provides a quantitative measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Disclaimer: Direct experimental IC50 values for this compound are not available in the reviewed literature. The data presented below for the "Quinoxaline Derivative" are for a closely related compound, N-benzyl-3-(3-(benzyloxy)quinoxalin-2-yl)propanamide, as reported in a study on its antiproliferative activity.[13] This serves as a proxy to estimate the potential efficacy of the topic compound.

Compound/DrugCancer Cell LineIC50 (µM)Putative Target(s)
Quinoxaline Derivative MCF-7 (Breast)6.93 ± 0.4HDAC6
HCT-116 (Colon)10.88 ± 0.8HDAC6
Doxorubicin MCF-7 (Breast)0.68 ± 0.04[14]Topoisomerase II, DNA Intercalation
HCT-116 (Colon)0.96[15]Topoisomerase II, DNA Intercalation
Sorafenib HepG2 (Liver)3.4 - 8.289[16][17]VEGFR-2, Raf Kinases

Section 3: Mechanistic Pathways and Experimental Workflow

Visualizing the signaling pathways targeted by these compounds and the experimental workflows used to assess their efficacy is crucial for a comprehensive understanding.

Signaling Pathways

The following diagrams illustrate the putative signaling pathways targeted by the quinoxaline derivatives and the established mechanisms of Doxorubicin and Sorafenib.

HDAC6_Pathway cluster_cell Cancer Cell Quinoxaline_Derivative Quinoxaline Derivative (HDAC6 Inhibitor) HDAC6 HDAC6 Quinoxaline_Derivative->HDAC6 Inhibits Acetylated_Tubulin Acetylated α-tubulin HDAC6->Acetylated_Tubulin Deacetylates Apoptosis Apoptosis HDAC6->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest HDAC6->Cell_Cycle_Arrest Promotes Cell_Motility Cell Motility Acetylated_Tubulin->Cell_Motility Inhibits

Caption: Putative HDAC6 Inhibition Pathway for Quinoxaline Derivatives.

VEGFR2_Pathway cluster_endothelial Endothelial Cell Sorafenib_Quinoxaline Sorafenib / Quinoxaline Derivative (VEGFR-2 Inhibitor) VEGFR2 VEGFR-2 Sorafenib_Quinoxaline->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Activates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Promotes

Caption: VEGFR-2 Inhibition Pathway for Sorafenib and Quinoxaline Derivatives.

Doxorubicin_Pathway cluster_nucleus Cell Nucleus Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits DNA_Replication_Block DNA Replication Blockage DNA->DNA_Replication_Block Topoisomerase_II->DNA_Replication_Block Apoptosis Apoptosis DNA_Replication_Block->Apoptosis

Caption: Mechanism of Action of Doxorubicin.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. The following is a detailed protocol for performing an MTT assay.[18][19][20]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivative, Doxorubicin, Sorafenib) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture.

    • Perform a cell count and determine cell viability.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.

    • Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., DMSO) alone.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with compounds Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h Add_MTT Add MTT solution Incubation_48_72h->Add_MTT Incubation_2_4h Incubate for 2-4h Add_MTT->Incubation_2_4h Solubilize Add solubilization solution Incubation_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Section 4: Concluding Remarks for the Research Professional

This guide provides a comparative overview of this compound and its derivatives against the established anticancer agents Doxorubicin and Sorafenib. While direct experimental data for the specific title compound is lacking, the promising antiproliferative activities of its close analogs suggest that this quinoxaline scaffold is a valuable starting point for further investigation.

The potential dual-targeting of HDAC6 and VEGFR-2 by quinoxaline derivatives presents an attractive therapeutic strategy, potentially offering a broader spectrum of activity and a means to overcome resistance mechanisms associated with single-target agents.

For the research and drug development professional, the following points are of key consideration:

  • Need for Direct Efficacy Data: The immediate next step should be to synthesize this compound and evaluate its in vitro cytotoxicity against a panel of cancer cell lines to obtain direct IC50 values.

  • Mechanism of Action Studies: Elucidating the precise mechanism of action is critical. In vitro enzymatic assays for HDAC6 and VEGFR-2, along with downstream signaling pathway analysis, would confirm the putative targets.

  • Structure-Activity Relationship (SAR) Studies: A systematic SAR study of derivatives of this compound could lead to the identification of more potent and selective analogs.

  • In Vivo Efficacy and Toxicology: Promising candidates from in vitro studies should be advanced to in vivo xenograft models to assess their anticancer efficacy and to conduct preliminary toxicology studies.

The information presented herein, including the comparative data and detailed experimental protocols, is intended to serve as a valuable resource for guiding the continued exploration of this compound and its analogs as potential next-generation anticancer therapeutics.

References

Confirming the Mechanism of Action of 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid: A Comparative Guide to Hypothesized HIF Prolyl Hydroxylase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the elucidation of a novel compound's mechanism of action is a critical step in the journey from discovery to potential therapeutic application. This guide focuses on a compelling investigative path for 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, a compound of interest whose mechanism has not been extensively characterized in publicly available literature. Based on structural similarities to a class of therapeutics known as Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors, we hypothesize that this quinoxaline derivative functions as a modulator of the cellular response to hypoxia.

This guide will provide a comparative framework, positioning this compound against established HIF prolyl hydroxylase inhibitors (HIF-PHIs) such as Roxadustat, Vadadustat, and Daprodustat. We will delve into the experimental methodologies required to rigorously test this hypothesis, offering detailed protocols and the scientific rationale behind them. Our objective is to provide a comprehensive roadmap for researchers to independently validate the mechanism of action and assess the compound's potential.

The Hypoxia-Inducible Factor (HIF) Pathway: A Central Regulator of Cellular Oxygen Sensing

Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously synthesized and subsequently hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and rapid degradation by the proteasome.

In low oxygen conditions (hypoxia), the PHD enzymes are inhibited due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with the constitutively expressed HIF-β subunit. This heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in erythropoiesis, angiogenesis, and iron metabolism.[1][2]

HIF-PHIs are a class of drugs that mimic the hypoxic state by inhibiting the PHD enzymes, leading to the stabilization of HIF-α even in the presence of normal oxygen levels.[2][3] This mechanism has been successfully targeted for the treatment of anemia associated with chronic kidney disease.[2]

Hypothesized Mechanism of Action for this compound

We postulate that this compound acts as a competitive inhibitor of the prolyl hydroxylase domain enzymes, binding to the active site and preventing the hydroxylation of HIF-α. This action leads to the stabilization of HIF-α and the subsequent activation of hypoxia-responsive genes.

HIF_Pathway_and_Inhibition cluster_normoxia Normoxia cluster_hypoxia_inhibitor Hypoxia / HIF-PHI Presence HIF-1α_p HIF-1α PHD Prolyl Hydroxylase (PHD) HIF-1α_p->PHD hydroxylation OH-HIF-1α Hydroxylated HIF-1α PHD->OH-HIF-1α O2 O₂ O2->PHD VHL VHL Complex OH-HIF-1α->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF-1α_s HIF-1α HIF_Complex HIF-1α/HIF-1β Complex HIF-1α_s->HIF_Complex dimerization HIF-1β HIF-1β HIF-1β->HIF_Complex Nucleus Nucleus HRE Hypoxia Response Element (HRE) HIF_Complex->HRE binding Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes activation Inhibitor This compound (Hypothesized) or other HIF-PHIs PHD_i Prolyl Hydroxylase (PHD) Inhibitor->PHD_i Inhibition

Caption: Hypothesized HIF pathway modulation.

Comparative Analysis: this compound vs. Established HIF-PHIs

A thorough evaluation of our candidate compound requires a direct comparison to well-characterized HIF-PHIs. The following table outlines the key parameters for comparison. The data for this compound would be generated through the experimental protocols detailed in the subsequent section.

FeatureThis compoundRoxadustat (FG-4592)Vadadustat (AKB-6548)Daprodustat (GSK1278863)
Chemical Class Quinoxaline derivativeIsoquinoline derivativePyridine derivativeGlycine derivative
Primary Target Hypothesized: PHD enzymesPHD enzymesPHD enzymesPHD enzymes
Reported IC₅₀ (PHD2) To be determinedLow nanomolarLow nanomolarLow nanomolar
Cellular HIF-1α Stabilization To be determinedYesYesYes
In vivo Efficacy To be determinedIncreased EPO and hemoglobinIncreased EPO and hemoglobinIncreased EPO and hemoglobin
Clinical Development Stage Preclinical/InvestigationalApproved in multiple regionsApproved in some regionsApproved in some regions

Experimental Validation Workflow

To rigorously test the hypothesis that this compound functions as a HIF prolyl hydroxylase inhibitor, a multi-step experimental workflow is proposed. This workflow is designed to provide a comprehensive understanding of the compound's biochemical and cellular activity.

Validation_Workflow Step1 Step 1: Biochemical Assay In vitro PHD2 Enzyme Inhibition Assay Step2 Step 2: Cell-Based Assay Cellular HIF-1α Stabilization Assay Step1->Step2 Confirmation of cellular activity Step3 Step 3: Target Gene Expression Analysis qRT-PCR for HIF Target Genes Step2->Step3 Downstream pathway analysis Step4 Step 4: In vivo Proof of Concept Rodent Model of Anemia Step3->Step4 In vivo efficacy testing

Caption: Experimental validation workflow.

Detailed Experimental Protocols

In vitro PHD2 Enzyme Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of PHD2, the primary isoform responsible for HIF-1α hydroxylation.

Methodology:

  • Reagents and Materials: Recombinant human PHD2 enzyme, a synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α, α-ketoglutarate, ferrous iron (Fe²⁺), ascorbate, and a detection antibody specific for hydroxylated proline residues.

  • Assay Principle: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA), is used to quantify the hydroxylation of the HIF-1α ODD peptide by PHD2.

  • Procedure: a. A dilution series of this compound, a known HIF-PHI (e.g., Roxadustat) as a positive control, and a vehicle control (e.g., DMSO) are prepared. b. The PHD2 enzyme is incubated with the HIF-1α ODD peptide, co-factors (Fe²⁺, ascorbate), and α-ketoglutarate in the presence of the test compounds. c. The reaction is allowed to proceed for a defined period at an optimal temperature. d. The reaction is stopped, and the level of hydroxylated peptide is quantified using the chosen detection method.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of PHD2 inhibition against the log concentration of the compound.

Cellular HIF-1α Stabilization Assay

Objective: To assess the ability of this compound to stabilize HIF-1α in a cellular context.

Methodology:

  • Cell Line: A human cell line that expresses HIF-1α, such as human embryonic kidney 293 (HEK293) or human hepatoma HepG2 cells.

  • Procedure: a. Cells are cultured to an appropriate confluency. b. The cells are treated with a concentration range of this compound, a positive control (e.g., Roxadustat or a hypoxia-mimetic agent like cobalt chloride), and a vehicle control for a specified duration (e.g., 4-6 hours). c. Following treatment, the cells are lysed, and total protein is extracted. d. Western blotting is performed using a primary antibody specific for HIF-1α. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

  • Data Analysis: The intensity of the HIF-1α bands is quantified and normalized to the loading control. A dose-dependent increase in HIF-1α levels in response to the compound treatment would confirm its ability to stabilize the protein.

Quantitative Real-Time PCR (qRT-PCR) for HIF Target Genes

Objective: To confirm that the stabilized HIF-1α is transcriptionally active and upregulates downstream target genes.

Methodology:

  • Cell Treatment: Cells are treated with this compound as described in the cellular stabilization assay.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated cells, and its quality and quantity are assessed. Reverse transcription is performed to synthesize complementary DNA (cDNA).

  • qRT-PCR: The expression levels of known HIF target genes, such as erythropoietin (EPO), vascular endothelial growth factor (VEGF), and glucose transporter 1 (GLUT1), are quantified using qRT-PCR with specific primers. A housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.

  • Data Analysis: The relative fold change in gene expression is calculated using the delta-delta Ct method. A significant increase in the expression of HIF target genes in compound-treated cells compared to vehicle-treated cells would indicate functional activation of the HIF pathway.

Conclusion and Future Directions

The presented framework provides a robust and scientifically rigorous approach to investigate the hypothesis that this compound functions as a HIF prolyl hydroxylase inhibitor. By systematically progressing from biochemical to cellular and potentially in vivo models, researchers can definitively confirm its mechanism of action.

Positive results from these studies would position this compound as a novel candidate within the promising class of HIF-PHIs. Further characterization, including selectivity profiling against other 2-oxoglutarate-dependent dioxygenases, pharmacokinetic studies, and in vivo efficacy in disease models, would be warranted to fully understand its therapeutic potential. This comparative guide serves as a foundational resource for initiating such an investigation, fostering a deeper understanding of this intriguing compound.

References

Independent Replication and Comparative Analysis of 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid for Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Evaluation

Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the independent synthesis and comparative biological evaluation of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid. Given the nascent state of publicly available data for this specific molecule[1], this document outlines a robust experimental plan, drawing upon established methodologies for the broader class of quinoxaline derivatives, which are widely recognized for their therapeutic potential, particularly in oncology[2][3][4].

This guide establishes a head-to-head comparison with two structurally related, previously investigated quinoxaline-based compounds to benchmark the performance of this compound. The protocols herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Introduction and Rationale for Investigation

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3][5][6]. These activities often stem from the ability of the quinoxaline ring system to intercalate with DNA or to inhibit key enzymes in cellular signaling pathways, such as tyrosine kinases[2][4].

This compound is a member of this promising class of compounds. While its specific biological activities are not extensively documented in peer-reviewed literature, its structural features—a quinoxaline core and a propanoic acid side chain—suggest potential as a bioactive agent. The propanoic acid moiety, in particular, can influence solubility and interactions with biological targets.

To ascertain its therapeutic potential, a systematic and independent evaluation is necessary. This guide proposes a comparative study against two benchmark compounds:

  • Comparator A: 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic Acid . A close structural analog where a hydroxyl group replaces the methoxy group, existing in tautomeric equilibrium with the oxo form. Derivatives of this compound have shown antiproliferative activity[7][8].

  • Comparator B: N-Allyl-3-(3-benzyloxyquinoxalin-2-yl) propanamide . This compound shares the quinoxaline-propanoic acid backbone but features a different substitution at the 3-position and an amide linkage, providing a valuable point of comparison for structure-activity relationships (SAR)[9].

The primary objective of the outlined experimental plan is to synthesize this compound and to quantify its in vitro antiproliferative activity against a panel of human cancer cell lines, in direct comparison with Comparators A and B.

Experimental Design: Synthesis and Biological Evaluation

A logical workflow is essential for the systematic evaluation of these compounds. The proposed experimental plan encompasses synthesis, characterization, and a tiered biological assessment, starting with a broad cytotoxicity screen followed by a more focused mechanistic study.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanistic Studies A Synthesis of Target Compound (this compound) D Structural Verification (NMR, HRMS) A->D B Synthesis of Comparator A (3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic Acid) B->D C Synthesis of Comparator B (N-Allyl-3-(3-benzyloxyquinoxalin-2-yl) propanamide) C->D E In Vitro Antiproliferative Assay (MTT Assay on Cancer Cell Lines) D->E Purity >95% F Determine IC50 Values E->F G Select Lead Compound(s) F->G H Apoptosis Induction Assay (Annexin V-FITC/PI Staining) G->H Potent Activity Identified I Cell Cycle Analysis H->I

Caption: General workflow for synthesis and evaluation.

Synthesis Protocols

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[3].

Synthesis of this compound (Target Compound):

A plausible synthetic route can be adapted from established procedures. The classical approach involves the condensation of o-phenylenediamine with a suitable α-keto acid derivative.

  • Step 1: Preparation of the α-keto ester. Diethyl oxalate is reacted with ethyl propionate in the presence of a strong base (e.g., sodium ethoxide) to form diethyl 2-oxopentanedioate.

  • Step 2: Condensation. The resulting α-keto ester is condensed with o-phenylenediamine in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate intermediate.

  • Step 3: O-methylation. The intermediate is then treated with a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., K2CO3) to yield ethyl 3-(3-methoxyquinoxalin-2-yl)propanoate.

  • Step 4: Hydrolysis. The final step is the hydrolysis of the ester to the carboxylic acid using aqueous NaOH, followed by acidification to precipitate the desired product, this compound.

Structural confirmation at each step should be performed using NMR and High-Resolution Mass Spectrometry (HRMS).

In Vitro Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screen for cytotoxicity[10].

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, and A549 non-small cell lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment[2].

  • Compound Treatment: Prepare stock solutions of the target compound and comparators in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells. Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Comparative Data Analysis

The primary output of the MTT assay will be the IC50 values for each compound against the tested cell lines. This allows for a direct comparison of their cytotoxic potency.

CompoundIC50 (µM) vs. HCT116IC50 (µM) vs. MCF-7IC50 (µM) vs. A549
Target Compound Experimental ValueExperimental ValueExperimental Value
Comparator A Experimental ValueExperimental ValueExperimental Value
Comparator B Experimental ValueExperimental ValueExperimental Value
Doxorubicin (Control) Known ValueKnown ValueKnown Value

This table should be populated with the experimentally determined mean IC50 values ± standard deviation from at least three independent experiments.

Mechanistic Insights: Apoptosis Induction

A key question following the identification of cytotoxic activity is whether the compound induces programmed cell death (apoptosis), a desirable trait for anticancer agents. This can be investigated using an Annexin V-FITC and Propidium Iodide (PI) assay, analyzed by flow cytometry[11].

G cluster_0 Cellular Events in Apoptosis cluster_1 Detection by Flow Cytometry A Healthy Cell (PS on inner leaflet) B Early Apoptosis (PS flips to outer leaflet) A->B Apoptotic Signal C Late Apoptosis / Necrosis (Membrane loses integrity) B->C Progression D Annexin V-FITC binds to PS (Stains early apoptotic cells green) B->D E Propidium Iodide (PI) enters compromised membrane (Stains late apoptotic/necrotic cells red) C->E F Quantification of Cell Populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) D->F E->F

Caption: Principle of the Annexin V/PI apoptosis assay.

Annexin V-FITC/PI Staining Protocol
  • Cell Treatment: Treat the most sensitive cancer cell line (as determined by the MTT assay) with each compound at its respective IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) and compare the treated samples to the untreated control.

Comparative Apoptosis Data
Compound (at IC50)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Untreated Control >95%<5%<5%
Target Compound Experimental ValueExperimental ValueExperimental Value
Comparator A Experimental ValueExperimental ValueExperimental Value
Comparator B Experimental ValueExperimental ValueExperimental Value

This table allows for a quantitative comparison of the compounds' ability to induce apoptosis.

Conclusion and Future Directions

This guide provides a detailed roadmap for the independent replication of experiments involving this compound. By employing standardized in vitro assays and comparing its performance against structurally relevant benchmarks, researchers can generate robust and reproducible data to establish its potential as an antiproliferative agent.

Positive results from these initial screens—specifically, low micromolar IC50 values and significant induction of apoptosis—would warrant further investigation. Subsequent studies could include cell cycle analysis to determine if the compound causes arrest at a specific phase[2], and in vivo studies in animal models to assess efficacy and safety[12]. The data generated through this comparative framework will be crucial for guiding future optimization and development of this and other novel quinoxaline derivatives.

References

A Comparative Guide to the Spectroscopic Analysis of 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive comparative analysis of the key spectroscopic features of 3-(3-methoxyquinoxalin-2-yl)propanoic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document provides in-depth insights into interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this important class of heterocyclic compounds. By understanding the core spectral characteristics and the influence of structural modifications, researchers can accelerate the identification, characterization, and purity assessment of their synthesized molecules.

Introduction: The Significance of Quinoxaline Derivatives

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous molecules with significant biological activities. Their diverse applications in medicinal chemistry, including as antimicrobial, anticancer, and antiviral agents, have made them a focal point of extensive research.[1] The compound this compound serves as a key building block for creating a variety of derivatives with potentially enhanced therapeutic properties.[2][3]

Accurate and efficient structural elucidation is paramount in the synthesis and development of these novel derivatives. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of these compounds. This guide provides a foundational understanding of the expected spectroscopic data for the parent compound and offers a predictive framework for analyzing its derivatives.

Baseline Spectroscopic Signature: this compound

To effectively analyze derivatives, a thorough understanding of the parent compound's spectroscopic signature is essential. The structure and numbering scheme for this compound are presented below.

Caption: Molecular structure of the parent compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The aromatic protons on the quinoxaline ring typically appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The aliphatic protons of the propanoic acid side chain will be found in the upfield region.

Expert Insight: The chemical shifts of the aromatic protons (H-5, H-6, H-7, H-8) are particularly sensitive to the electronic environment. Electron-donating or electron-withdrawing substituents on the benzene portion of the quinoxaline ring will cause predictable upfield or downfield shifts, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton(s)Predicted Chemical Shift (ppm)MultiplicityNotes
H-5, H-8~8.0 - 7.8mAromatic protons adjacent to the fused ring junction.
H-6, H-7~7.7 - 7.5mAromatic protons on the benzene ring.
OCH₃~4.1sMethoxy group protons.
α-CH₂~3.4tMethylene group adjacent to the quinoxaline ring.
β-CH₂~2.9tMethylene group adjacent to the carboxylic acid.
COOH>10.0br sCarboxylic acid proton, often broad and may exchange with D₂O.

Comparative Analysis of Derivatives:

  • Esterification: Conversion of the carboxylic acid to an ester (e.g., methyl ester) will result in the disappearance of the broad COOH signal and the appearance of a new singlet for the ester alkyl group (e.g., ~3.7 ppm for a methyl ester).[4]

  • Amide Formation: Reaction of the carboxylic acid with an amine will lead to the disappearance of the COOH proton and the appearance of a new N-H proton signal (typically 6.0-8.5 ppm), along with signals for the alkyl groups of the amine.[5]

  • Ring Substitution: Introduction of a substituent on the benzene ring will alter the chemical shifts and coupling patterns of the H-5, H-6, H-7, and H-8 protons. For example, an electron-donating group at the 7-position would be expected to shift H-6 and H-8 upfield.

H_NMR_Correlation cluster_aromatic Aromatic Region (7.5-8.0 ppm) cluster_aliphatic Aliphatic Region (2.9-4.1 ppm) cluster_acid Acidic Proton (>10 ppm) H5_H8 H-5, H-8 H6_H7 H-6, H-7 OCH3 OCH₃ (~4.1 ppm) alpha_CH2 α-CH₂ (~3.4 ppm) beta_CH2 β-CH₂ (~2.9 ppm) COOH COOH Structure Molecular Structure Structure->H5_H8 Structure->H6_H7 Structure->OCH3 Structure->alpha_CH2 Structure->beta_CH2 Structure->COOH

Caption: Key ¹H NMR correlations for the parent compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Quaternary carbons, such as those in the quinoxaline ring, often show weaker signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon(s)Predicted Chemical Shift (ppm)Notes
C=O~175Carboxylic acid carbonyl carbon.
C-2, C-3~150 - 160Quinoxaline ring carbons attached to heteroatoms.
C-4a, C-8a~140Quaternary carbons at the ring fusion.
C-5, C-8~130Aromatic CH carbons.
C-6, C-7~128Aromatic CH carbons.
OCH₃~55Methoxy carbon.
α-CH₂~35Methylene carbon adjacent to the quinoxaline ring.
β-CH₂~30Methylene carbon adjacent to the carbonyl.

Comparative Analysis of Derivatives:

  • Esterification/Amide Formation: The chemical shift of the carbonyl carbon (C=O) will be slightly affected by the conversion to an ester or amide, typically shifting slightly upfield.

  • Ring Substitution: Substituent effects on the aromatic carbon signals are well-documented and can be used to confirm the position of substitution.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic quinoxaline ring.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupExpected Absorption Range (cm⁻¹)Appearance
O-H (Carboxylic Acid)3300-2500Very broad, strong
C-H (Aromatic)3100-3000Sharp, medium
C-H (Aliphatic)3000-2850Sharp, medium
C=O (Carboxylic Acid)1725-1700Strong, sharp
C=N, C=C (Aromatic)1620-1450Medium to strong
C-O (Methoxy/Carboxylic Acid)1300-1000Strong

Trustworthiness Pillar: The very broad O-H stretch of the carboxylic acid is a hallmark feature, often spanning from 3300 to 2500 cm⁻¹. This broadness is due to strong hydrogen bonding between molecules in the solid or liquid state.[7] Its disappearance is a key indicator of successful derivatization of the carboxylic acid group.

Comparative Analysis of Derivatives:

  • Esterification: The most significant change will be the disappearance of the broad O-H stretch and the appearance of a new C-O stretch for the ester around 1300-1100 cm⁻¹. The C=O stretch will typically shift to a slightly higher wavenumber (1750-1735 cm⁻¹).

  • Amide Formation: The broad O-H stretch will be replaced by N-H stretching bands (around 3500-3100 cm⁻¹). The C=O stretch (Amide I band) will shift to a lower wavenumber (1680-1630 cm⁻¹).

IR_Workflow Start Acquire IR Spectrum Check_OH Broad band at 3300-2500 cm⁻¹? Start->Check_OH Check_CO Strong band at ~1710 cm⁻¹? Check_OH->Check_CO Yes Derivative Derivative (Ester/Amide) Likely Check_OH->Derivative No Parent_Acid Parent Carboxylic Acid Confirmed Check_CO->Parent_Acid Yes Check_CO->Derivative No

Caption: Decision workflow for IR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure. For this compound (Molecular Formula: C₁₂H₁₂N₂O₃), the expected exact mass is 232.08 g/mol .[2]

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion ([M]⁺•) is expected to be observed. Key fragmentation pathways would likely involve:

  • Loss of •OH (17 amu): From the carboxylic acid group.

  • Loss of H₂O (18 amu): From the carboxylic acid group.

  • Loss of •COOH (45 amu): Cleavage of the carboxylic acid group.

  • Loss of CH₂COOH (59 amu): Cleavage of the propanoic acid side chain.

  • McLafferty Rearrangement: If applicable, this could lead to the loss of a neutral alkene.

Authoritative Grounding: The fragmentation of heterocyclic systems like quinoxaline often involves characteristic losses related to the ring structure.[8][9] For instance, the loss of HCN (27 amu) from the pyrazine ring is a common fragmentation pathway for quinoxalines.[8]

Comparative Analysis of Derivatives:

  • Esters: The molecular ion peak will increase accordingly (e.g., by 14 amu for a methyl ester). Fragmentation will likely involve the loss of the alkoxy group (•OR) from the ester.

  • Amides: The molecular weight will change depending on the amine used. Fragmentation will often occur at the amide bond.

  • Ring-Substituted Derivatives: The mass of the molecular ion and key fragments will shift by the mass of the substituent.

MS_Fragmentation M [M]⁺• m/z = 232 M_minus_COOH [M-COOH]⁺ m/z = 187 M->M_minus_COOH - •COOH M_minus_CH2COOH [M-CH₂COOH]⁺ m/z = 173 M->M_minus_CH2COOH - •CH₂COOH Quinoxaline_core Quinoxaline Core Fragments M_minus_COOH->Quinoxaline_core Further Fragmentation M_minus_CH2COOH->Quinoxaline_core Further Fragmentation

References

A Comprehensive Guide to Assessing the Selectivity Profile of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a small molecule from a preliminary hit to a clinical candidate is governed by a deep understanding of its biological interactions. High potency against a therapeutic target is merely the entry ticket; the true challenge lies in achieving selectivity.[1][2] A molecule that promiscuously interacts with numerous off-targets can lead to unforeseen toxicities and a narrow therapeutic window, ultimately resulting in late-stage clinical failure. This guide provides a comprehensive framework for assessing the selectivity profile of a novel chemical entity, using the hypothetical case of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid (referred to herein as MQP) as an illustrative example.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, known to interact with a multitude of biological targets, including kinases, G protein-coupled receptors (GPCRs), and various enzymes.[3][4][5][6] This inherent versatility makes a thorough selectivity assessment paramount. This document will guide researchers, scientists, and drug development professionals through a multi-tiered experimental strategy, explaining not just the "how" but also the critical "why" behind each methodological choice. Our approach is designed to build a holistic and reliable selectivity profile, ensuring that decisions made during lead optimization are data-driven and robust.

Section 1: Defining the Target and Off-Target Landscape

Before embarking on a screening campaign, it is crucial to establish a hypothetical primary target for MQP and anticipate potential off-targets. The quinoxaline core is a known hinge-binding motif for many protein kinases.[7] For the purpose of this guide, we will postulate that MQP has been designed as an inhibitor of a therapeutically relevant kinase, for instance, c-Jun N-terminal kinase 1 (JNK1) , which is implicated in inflammatory diseases and cancer.[8]

The rationale for this hypothetical target is grounded in the frequent appearance of quinoxaline derivatives in kinase inhibitor research.[8][9] However, the structural alerts within MQP also suggest potential interactions with other target families. The presence of a carboxylic acid moiety and an aromatic nitrogen-containing heterocycle could lead to interactions with GPCRs or other enzymes.[10] Therefore, our assessment must be broad and unbiased.

Section 2: A Multi-Tiered Strategy for Selectivity Profiling

A robust assessment of selectivity is not a single experiment but a phased approach. We will progress from highly specific assays confirming on-target activity to broad, panel-based screens that map the wider interaction landscape.

G cluster_0 Selectivity Profiling Workflow Tier 1 Tier 1: Primary Target Engagement & Potency Tier 2 Tier 2: Broad Kinome Screening Tier 1->Tier 2 Confirm on-target activity Tier 3 Tier 3: Broad Target Class Screening (GPCRs, etc.) Tier 2->Tier 3 Assess kinome-wide selectivity Tier 4 Tier 4: Cellular Phenotypic & Cytotoxicity Assays Tier 3->Tier 4 Evaluate non-kinase off-targets Data Interpretation Data Interpretation & Selectivity Score Calculation Tier 4->Data Interpretation Integrate all data G cluster_kinome Kinome Tree Visualization AGC CAMK AGC->CAMK CK1 CAMK->CK1 CMGC CK1->CMGC STE CMGC->STE JNK1 JNK1 CMGC->JNK1 p38a p38a TK STE->TK TKL TK->TKL VEGFR2 VEGFR2 TK->VEGFR2 EGFR EGFR

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid (CAS No. 727682-53-3), ensuring the safety of laboratory personnel and environmental protection. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety that is paramount in all scientific endeavors.

Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is essential. This dictates the necessary safety precautions and informs the disposal pathway.

1.1. Known Hazards

The Safety Data Sheet (SDS) for this compound classifies it as Harmful if swallowed (Acute toxicity, Oral - Category 4) [1]. While comprehensive toxicological data for this specific compound is limited, the precautionary principle requires that we treat it with a high degree of caution. The SDS specifies the following key precautionary statements:

  • P264: Wash skin thoroughly after handling[1].

  • P270: Do not eat, drink or smoke when using this product[1].

  • P301+P312+P330: If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[1].

  • P501: Dispose of contents/container to an approved waste disposal plant[1].

The quinoxaline scaffold, a core component of this molecule, is prevalent in pharmacologically active agents, suggesting potential biological activity[2][3]. Therefore, uncontrolled release into the environment or accidental exposure must be strictly avoided.

1.2. Inferred and Potential Hazards

Given its chemical structure—a substituted quinoxaline and a propanoic acid—we must also consider potential hazards not explicitly listed in a limited SDS.

  • Skin and Eye Irritation: Many organic acids and nitrogen-containing heterocyclic compounds can cause skin and eye irritation.

  • Respiratory Irritation: If the compound is in a powdered form, inhalation of dust should be avoided as it may cause respiratory tract irritation.

  • Environmental Hazard: As a bioactive molecule, its effect on aquatic life and ecosystems is unknown. Therefore, it must be considered a potential environmental hazard and never be disposed of down the drain[4].

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound in any form—pure substance, solutions, or contaminated materials.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or accidental contact with solid particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Always check the glove manufacturer's compatibility chart for quinoxalines and organic acids.
Body Protection A laboratory coat, long pants, and closed-toe shoes.Protects skin from potential spills and contamination.
Respiratory Protection A NIOSH-approved respirator.Recommended if handling the solid outside of a fume hood or if aerosolization is possible.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[4].

Waste Segregation and Collection: A Critical Step

Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste management. Never mix incompatible waste streams.

3.1. Solid Waste

  • What to collect: Unused or expired pure this compound, contaminated weigh boats, pipette tips, gloves, and any other contaminated consumables.

  • Procedure:

    • Place all solid waste into a dedicated, robust, and sealable container.

    • The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

    • Clearly label the container as "Hazardous Waste"[5][6].

3.2. Liquid Waste

  • What to collect: Solutions containing this compound, such as reaction mixtures or analytical samples.

  • Procedure:

    • Collect all liquid waste in a dedicated, leak-proof, and sealable container, leaving at least 10% headspace to allow for expansion[7].

    • Do not mix this waste stream with other solvents unless their compatibility is certain. For instance, do not mix with strong oxidizing agents, strong acids, or strong bases[4].

    • Label the container as "Hazardous Waste"[5][6].

3.3. Sharps Waste

  • What to collect: Needles, syringes, or broken glass contaminated with this compound.

  • Procedure:

    • Place all contaminated sharps into a designated, puncture-proof sharps container.

    • Label the container as "Hazardous Waste - Sharps".

Labeling and Storage: Ensuring Safety and Compliance

Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal vendor.

4.1. Labeling Requirements

Each waste container must be labeled with the following information[6]:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • List all other components in the container (e.g., solvents, other reagents) and their approximate percentages.

  • The date when the first waste was added to the container (accumulation start date).

  • The specific hazards associated with the waste (e.g., "Acutely Toxic").

4.2. Storage Pending Disposal

  • Store waste containers in a designated, secure, and well-ventilated area known as a Satellite Accumulation Area (SAA)[6]. This area should be near the point of generation and under the control of laboratory personnel.

  • Ensure all containers are kept tightly closed except when adding waste.

  • Provide secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks or spills.

  • Do not store more than 55 gallons of hazardous waste in an SAA[8]. Once this limit is reached, or a container is full, it must be moved to a central accumulation area within three days[6].

Disposal Workflow: From Laboratory to Final Disposition

The guiding principle for the disposal of this compound is that it must be managed by a licensed and approved hazardous waste disposal facility[1][4]. Under no circumstances should this chemical be disposed of in the standard trash or poured down the drain[4][8].

The following diagram outlines the decision-making process for proper disposal:

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Interim Storage cluster_3 Step 4: Disposal Request & Pickup cluster_4 Step 5: Final Disposition start Waste Generated (Solid, Liquid, Sharps) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always Start Here segregate Segregate Waste by Type (Solid vs. Liquid) ppe->segregate container Use Compatible, Sealed Waste Containers segregate->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Constituents & Hazards container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage secondary Use Secondary Containment storage->secondary request Container Full or Project Complete? Submit Waste Pickup Request to EHS secondary->request pickup EHS/Waste Vendor Pickup request->pickup final Transport to Licensed Hazardous Waste Facility for High-Temperature Incineration pickup->final

Caption: Disposal workflow for this compound.

The most common and environmentally sound method for the final disposal of such organic compounds is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the molecule, preventing its release into the environment.

Spill and Emergency Procedures

All personnel handling this compound must be familiar with the laboratory's Chemical Hygiene Plan (CHP), which is mandated by OSHA[9][10][11].

  • Small Spills (Solid):

    • Wearing appropriate PPE, gently sweep or vacuum the material to avoid raising dust.

    • Place the collected material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Small Spills (Liquid):

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Place the absorbent material into a labeled hazardous waste container.

    • Clean the spill area and collect cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent entry into the area until it is deemed safe by EHS professionals.

In case of personal exposure, follow the first aid measures outlined in the SDS[1]:

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Rinse mouth with water. Call a poison center or doctor.

Seek medical attention immediately in all cases of exposure.

By adhering to these procedures, researchers can ensure that their innovative work in drug discovery is conducted with the highest standards of safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.